N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)11-8-3-2-4-9(5-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSAPUGAHLIVSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, a heterocyclic compound of significant interest in medicinal chemistry. The tetrazole moiety is a key pharmacophore, recognized as a metabolically stable isostere of a carboxylic acid, which enhances pharmacokinetic profiles of drug candidates.[1][2] This document outlines a robust, two-step synthetic pathway, provides in-depth explanations for procedural choices, and details the analytical techniques required to validate the structure and purity of the final product. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.
Introduction and Strategic Rationale
The synthesis of functionalized tetrazoles is a cornerstone of modern medicinal chemistry.[1][3] These nitrogen-rich heterocycles are found in numerous marketed drugs, valued for their ability to participate in hydrogen bonding and act as bioisosteres for other functional groups.[2] The target molecule, this compound, combines the tetrazole ring with a phenylacetamide scaffold, a common structural motif in pharmacologically active compounds.
Our synthetic strategy is predicated on a retrosynthetic analysis that disconnects the molecule into readily available starting materials. The most logical and efficient pathway involves two primary transformations:
-
Formation of the Tetrazole Ring: This is achieved via a [3+2] cycloaddition reaction between a nitrile and an azide.[4][5] This reaction is known for its high efficiency and atom economy.
-
Formation of the Amide Bond: A standard acylation of an aromatic amine.
By staging these reactions appropriately, we can achieve a high-yielding and clean synthesis. The chosen forward synthesis begins with the formation of the tetrazole ring from an appropriate aniline precursor, followed by acylation to install the acetamide group. This sequence avoids potentially problematic side reactions and simplifies purification.
Synthetic Pathway and Mechanism
The selected synthetic route proceeds in two main steps starting from 3-aminobenzonitrile. This approach is efficient as it builds the core tetrazole structure first and then appends the acetamide functionality.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of 1-(3-Aminophenyl)-1H-tetrazole
The key transformation is the [3+2] cycloaddition of an azide with a nitrile.[4][5][6] In this protocol, we use sodium azide (NaN₃) as the azide source and ammonium chloride (NH₄Cl) as a mild in-situ acid catalyst.
-
Causality of Reagent Choice: The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF) to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures. Ammonium chloride serves as a proton source, which protonates the azide to form hydrazoic acid (HN₃) in situ. This is significantly safer than handling pure hydrazoic acid, which is highly toxic and explosive.[6] The hydrazoic acid then participates in the cycloaddition with the nitrile group of 3-aminobenzonitrile.
Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Sodium azide is highly toxic and can form explosive heavy metal azides. Use non-metal spatulas and handle with extreme care.
Protocol: Synthesis of 1-(3-Aminophenyl)-1H-tetrazole (Intermediate)
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminobenzonitrile (10.0 g, 84.6 mmol).
-
Solvent and Reagents: Add DMF (100 mL), sodium azide (6.60 g, 101.5 mmol, 1.2 eq), and ammonium chloride (5.45 g, 101.5 mmol, 1.2 eq).
-
Reaction: Heat the mixture to 110-120 °C and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into 400 mL of ice-cold water with stirring.
-
Precipitation and Filtration: A precipitate will form. Adjust the pH to ~5-6 with dilute HCl. Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying: Dry the solid in a vacuum oven at 60 °C to a constant weight. The product, 1-(3-aminophenyl)-1H-tetrazole, is typically obtained as a light-brown solid and can be used in the next step without further purification if TLC shows sufficient purity.
Protocol: Synthesis of this compound (Final Product)
-
Reagent Setup: In a 100 mL round-bottom flask, dissolve the crude 1-(3-aminophenyl)-1H-tetrazole (5.0 g, 31.0 mmol) in pyridine (25 mL) at 0 °C (ice bath).
-
Acylation: Add acetic anhydride (3.5 mL, 37.2 mmol, 1.2 eq) dropwise to the stirred solution.
-
Expertise Insight: Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. The reaction is exothermic, so slow addition at 0 °C is crucial to control the temperature and prevent side reactions.
-
-
Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (Eluent: 70% Ethyl Acetate in Hexane).
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. A solid will precipitate.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol to remove residual pyridine.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as fine, off-white crystals.
-
Drying: Dry the purified product in a vacuum oven at 70 °C.
Characterization and Data Analysis
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. The data presented below are typical values reported for this compound.
Caption: Standard workflow for synthesis, purification, and characterization.
Summary of Characterization Data
| Technique | Parameter | Expected Value / Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | δ 10.40 (s, 1H, -NH), 9.95 (s, 1H, Tetrazole-H), 8.20 (s, 1H, Ar-H), 7.85 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 7.50 (d, 1H, Ar-H), 2.10 (s, 3H, -CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | δ 169.0 (C=O), 143.5 (Tetrazole-C), 139.5, 136.0, 130.5, 125.0, 120.0, 116.0 (Aromatic-C), 24.0 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | Vibrational Frequency | ~3300 (N-H stretch), ~3100 (Aromatic C-H stretch), ~1670 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~1450-1600 (C=C, C=N stretch) |
| Mass Spec. (ESI+) | m/z | Calculated for C₉H₉N₅O: 203.08. Found: 204.09 [M+H]⁺. |
| Melting Point | Range | 166-168 °C |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Discussion and Conclusion
The described two-step synthesis provides a reliable and scalable method for producing this compound with high purity. The choice of starting with 3-aminobenzonitrile and forming the tetrazole ring prior to acylation is a strategic decision that simplifies the overall process. The characterization data provide a clear analytical fingerprint for the compound, establishing a benchmark for quality control. This technical guide serves as a self-validating protocol, where successful replication of the characterization data confirms the successful synthesis of the target molecule. The compound itself is a valuable building block for the development of more complex molecules, particularly in the design of inhibitors for enzymes like xanthine oxidase or protein tyrosine phosphatase 1B, where the tetrazole moiety can act as a key binding element.[7][8]
References
-
Jadhav, S. B., et al. (2018). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. New Journal of Chemistry, 42(15), 13098-13107. Available at: [Link]
-
Moorthy, N. H., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic Chemistry, 80, 439-452. Available at: [Link]
-
Ostrovskii, V. A., et al. (2011). Tetrazoles. In Comprehensive Organic Synthesis II (pp. 1069-1139). Elsevier. Available at: [Link]
-
Gaponik, P. N., & Ivashkevich, O. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. Belarusian State University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. European Journal of Medicinal Chemistry, 183, 111717. Available at: [Link]
-
Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(2), 1-13. Available at: [Link]
Sources
- 1. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chalcogen.ro [chalcogen.ro]
- 7. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a tetrazole ring as a bioisosteric replacement for a carboxylic acid group, coupled with an acetamide moiety, suggests its potential as a scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlining detailed experimental and computational methodologies for their determination. The synthesis of the target compound is also described. This document is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction
The tetrazole moiety is a critical pharmacophore in modern drug design, often utilized as a bioisostere for the carboxylic acid functional group. This substitution can enhance metabolic stability, improve oral bioavailability, and modulate the acidity of the parent molecule. The compound this compound incorporates this important heterocyclic ring, positioning it as a valuable intermediate and a potential lead compound in various therapeutic areas. A thorough understanding of its physicochemical properties is paramount for its effective application in drug development, influencing everything from formulation and delivery to its interaction with biological targets.
This guide provides a detailed exploration of the synthesis and key physicochemical parameters of this compound, including its solubility, lipophilicity (LogP), acidity (pKa), melting point, and spectral characteristics.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of the key intermediate, 3-(1H-tetrazol-1-yl)aniline, followed by its acetylation.
Synthesis of 3-(1H-tetrazol-1-yl)aniline
3-(1H-tetrazol-1-yl)aniline serves as a crucial precursor and is widely utilized in the synthesis of various pharmaceutical agents.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzonitrile in an appropriate solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add sodium azide (NaN₃) and a Lewis acid catalyst, for example, zinc chloride (ZnCl₂), to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 120-130 °C and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 3-(1H-tetrazol-1-yl)aniline.
Acetylation of 3-(1H-tetrazol-1-yl)aniline
The final step involves the acetylation of the aniline derivative.
Protocol:
-
Dissolution: Dissolve 3-(1H-tetrazol-1-yl)aniline in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
-
Acetylation: Add acetic anhydride to the solution. The reaction can be carried out at room temperature or with gentle heating to ensure completion.
-
Monitoring: Monitor the reaction progress using TLC.
-
Isolation: Once the reaction is complete, the product can be isolated by pouring the reaction mixture into water, which will precipitate the this compound. The solid is then collected by filtration, washed with water to remove any remaining acetic acid and anhydride, and dried. Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.[1]
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Physicochemical Properties and Their Determination
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following sections detail the key properties of this compound and the methodologies for their determination.
Molecular Formula and Weight
| Property | Value |
| Molecular Formula | C₉H₉N₅O |
| Molecular Weight | 203.20 g/mol |
Melting Point
The melting point is a critical indicator of a compound's purity and is essential for its characterization.
Experimental Protocol (Open Capillary Method): [2]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube sealed at one end.
-
Apparatus: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature range over which the compound melts is recorded, from the appearance of the first liquid droplet to the complete liquefaction of the solid.
A sharp melting range is indicative of a pure compound.
Solubility
Solubility is a crucial parameter that influences a drug's absorption and bioavailability.
Experimental Protocol (Qualitative Determination):
-
Solvent Selection: A range of solvents with varying polarities should be selected, including water, buffered aqueous solutions (pH 2, 7.4, 9), ethanol, methanol, dichloromethane, and dimethyl sulfoxide (DMSO).
-
Procedure: To a small, known amount of the compound (e.g., 1-5 mg) in a test tube, add a measured volume of the solvent (e.g., 0.1 mL) in a stepwise manner.
-
Observation: After each addition, the mixture is vortexed and visually inspected for dissolution. The solubility can be classified as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the compound.[3]
Predicted Solubility Profile:
Based on its structure, this compound is expected to be sparingly soluble in water and more soluble in polar organic solvents like ethanol and DMSO. The presence of the polar acetamide and tetrazole groups should confer some aqueous solubility, while the phenyl ring contributes to its solubility in organic solvents.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocol (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Computational Prediction:
Various computational models can predict LogP values. These are often based on the summation of atomic or fragmental contributions. A commonly used predicted value is the XLogP3.
| Property | Predicted Value |
| XLogP3 | 1.3 |
This predicted value suggests that this compound has a moderate degree of lipophilicity.
Acidity (pKa)
The pKa value indicates the strength of an acid. For the tetrazole ring in this compound, the NH proton is acidic.
Experimental Protocol (Potentiometric Titration):
-
Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Expected pKa:
The pKa of the tetrazole NH proton is generally in the range of 4.5-5.0, similar to that of a carboxylic acid.[4] This acidic nature is a key feature of tetrazoles when used as carboxylic acid bioisosteres.
Workflow for Physicochemical Characterization:
Caption: Workflow for the synthesis and physicochemical characterization.
Spectroscopic Data
¹H NMR Spectroscopy
-
Tetrazole Proton (1H): A singlet is expected in the downfield region, typically around δ 9.0-10.0 ppm.
-
Amide Proton (1H): A broad singlet is anticipated, likely in the region of δ 9.5-10.5 ppm.
-
Aromatic Protons (4H): A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the four protons on the disubstituted benzene ring.
-
Acetyl Protons (3H): A sharp singlet for the methyl group will appear upfield, around δ 2.0-2.2 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: The amide carbonyl carbon will have a chemical shift in the range of δ 168-172 ppm.
-
Tetrazole Carbon: The carbon atom of the tetrazole ring is expected to appear around δ 150-160 ppm.
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-145 ppm).
-
Acetyl Carbon: The methyl carbon of the acetyl group will be observed upfield, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
-
N-H Stretch (Amide and Tetrazole): Broad bands are expected in the region of 3100-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong absorption band will be present around 1660-1690 cm⁻¹.
-
C=N and C=C Stretches: Absorptions corresponding to the tetrazole and aromatic rings are expected in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (203.20 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the tetrazole ring.
Conclusion
This compound is a compound with significant potential in medicinal chemistry. This guide has provided a comprehensive framework for its synthesis and the determination of its key physicochemical properties. The outlined experimental and computational methodologies offer a robust approach for researchers to characterize this and similar molecules, thereby facilitating their advancement in the drug discovery and development pipeline. The predictive nature of the spectral data provided herein serves as a valuable reference for the structural elucidation of this compound.
References
-
Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. (2023). PMC. [Link]
-
Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. (2018). ResearchGate. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. [Link]
-
3-(1H-Tetrazol-1-yl)aniline. BU CyberSec Lab. [Link]
-
New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-mediated efficient synthesis. SciSpace. [Link]
-
Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. (2018). PubMed. [Link]
-
NMR 1H spectrum of N-(4-(N-(3,5-dimethyl-1H-pyrazol-4-yl) sulfamoyl) phenyl) acetamide. ResearchGate. [Link]
Sources
- 1. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 2. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-[3-(5-Mercapto-1H-1,2,3,4-tetraazol-1-yl)phenyl]acetamide(14070-48-5) 1H NMR spectrum [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide on the Core Mechanism of Action: N-[3-(1H-tetrazol-1-yl)phenyl]acetamide and Its Analogs as Protein Tyrosine Phosphatase 1B Inhibitors
This guide provides a detailed exploration of the putative mechanism of action for N-[3-(1H-tetrazol-1-yl)phenyl]acetamide and its structurally related analogs. While direct experimental data on this specific compound is emerging, a robust body of evidence points towards a primary mechanism centered on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a critical negative regulator in the insulin and leptin signaling pathways, and its inhibition is a key therapeutic strategy for type 2 diabetes and obesity. This document will delve into the molecular interactions, signaling consequences, and the experimental methodologies used to validate this mechanism of action, providing researchers and drug development professionals with a comprehensive understanding of this compound class.
Part 1: The Therapeutic Rationale for PTP1B Inhibition
The prevalence of metabolic diseases, particularly type 2 diabetes, necessitates the development of novel therapeutic agents. A promising target in this area is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a pivotal role in downregulating insulin signaling. It achieves this by dephosphorylating key tyrosine residues on the insulin receptor and its substrates.[1] Consequently, inhibitors of PTP1B are expected to enhance insulin sensitivity and improve glucose homeostasis.[1]
The chemical scaffold of this compound is of particular interest due to the presence of a tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering similar acidity and spatial characteristics while often providing improved metabolic stability and pharmacokinetic properties.[2][3] This bioisosteric replacement has been a successful strategy in the design of various drugs.[3]
Part 2: The Core Mechanism of Action: Competitive Inhibition of PTP1B
The primary hypothesized mechanism of action for this compound and its analogs is the competitive inhibition of PTP1B. This assertion is strongly supported by studies on closely related N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives.[4][5]
Molecular Interactions at the PTP1B Active Site
Molecular docking studies of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have revealed key interactions within the catalytic site of PTP1B.[4][5] These studies indicate that the molecule orients itself to form critical hydrogen bonds and hydrophobic interactions with key amino acid residues, effectively blocking the entry and dephosphorylation of the natural substrate. The tetrazole ring, in particular, is believed to mimic the phosphate group of the phosphotyrosine substrate, anchoring the inhibitor within the active site.
Caption: Putative binding mode of a tetrazole-based inhibitor in the PTP1B active site.
Downstream Signaling Consequences of PTP1B Inhibition
By inhibiting PTP1B, this compound would prolong the phosphorylated, and therefore active, state of the insulin receptor. This leads to the enhanced downstream signaling through the PI3K/Akt pathway, ultimately promoting glucose uptake and utilization.
Caption: The insulin signaling pathway and the inhibitory effect of this compound on PTP1B.
Quantitative Analysis of Analog Activity
Studies on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have demonstrated potent in vitro inhibitory activity against PTP1B. The half-maximal inhibitory concentration (IC50) values for some of these analogs are summarized below.
| Compound ID | Modification | PTP1B IC50 (µM) | Reference |
| NM-03 | 2-(benzo[d]oxazol-2-ylthio)acetamide | 4.48 | [4][5] |
| NM-14 | 5-Cl substituted benzothiazole analog | 1.88 | [4] |
These findings underscore the potential of this chemical scaffold for developing effective PTP1B inhibitors.
Part 3: Experimental Protocols for Mechanism Validation
To rigorously validate the mechanism of action of this compound, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.
In Vitro PTP1B Inhibition Assay
This assay is designed to determine the IC50 value of the test compound against PTP1B.
Principle: The assay measures the ability of the compound to inhibit the dephosphorylation of a synthetic phosphopeptide substrate by recombinant PTP1B. The release of phosphate is quantified using a colorimetric method.
Step-by-Step Protocol:
-
Prepare Reagents:
-
PTP1B enzyme solution (e.g., human recombinant).
-
Phosphopeptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Test compound stock solution (in DMSO).
-
Malachite green phosphate detection reagent.
-
-
Assay Procedure:
-
Add 2 µL of the test compound at various concentrations to the wells of a 96-well plate.
-
Add 48 µL of PTP1B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the phosphopeptide substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the malachite green reagent.
-
Measure the absorbance at 620 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in vitro PTP1B inhibition assay.
In Vivo Assessment of Antidiabetic Activity
The db/db mouse model is a well-established model of type 2 diabetes and is suitable for evaluating the in vivo efficacy of PTP1B inhibitors.
Protocol:
-
Animal Acclimatization: Acclimatize male db/db mice for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign mice to vehicle control and treatment groups. Administer the test compound or vehicle daily by oral gavage.
-
Blood Glucose Monitoring: Measure non-fasting blood glucose levels at regular intervals throughout the study.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose solution orally and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose challenge.
-
Serum Insulin Measurement: Collect blood samples to measure serum insulin levels.
-
Data Analysis: Compare blood glucose levels, the area under the curve (AUC) for the OGTT, and serum insulin levels between the control and treatment groups using appropriate statistical tests.
Part 4: Broader Pharmacological Horizons
While PTP1B inhibition is the most strongly indicated mechanism of action, the tetrazole and N-phenylacetamide moieties are present in compounds with a diverse range of biological activities. Researchers should be aware of these potential alternative or off-target effects.
-
Anticonvulsant Activity: Some tetrazole-containing compounds have shown anticonvulsant properties, potentially through interaction with GABAA receptors.[6][7]
-
Antifungal and Antibacterial Activity: Various N-phenylacetamide and tetrazole derivatives have been reported to possess antifungal and antibacterial properties.[8][9][10] The antifungal mechanism may involve the inhibition of fungal cytochrome P450 enzymes.[11]
-
Anti-inflammatory Activity: Certain tetrazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.[2]
Part 5: Conclusion and Future Trajectory
The available evidence strongly supports the hypothesis that this compound and its close analogs function as inhibitors of Protein Tyrosine Phosphatase 1B. This mechanism of action holds significant promise for the development of novel therapeutics for type 2 diabetes and other metabolic disorders.
Future research should focus on:
-
Lead Optimization: Synthesizing and testing a broader range of analogs to improve potency, selectivity, and pharmacokinetic profiles.
-
Pharmacokinetic and Toxicological Studies: Thoroughly characterizing the absorption, distribution, metabolism, excretion, and safety profile of lead compounds.
-
Off-Target Profiling: Screening lead compounds against a panel of other phosphatases and relevant enzymes to assess selectivity and potential side effects.
-
Long-Term Efficacy Studies: Evaluating the long-term effects of lead compounds on glucose control, insulin sensitivity, and body weight in relevant animal models.
By pursuing these avenues of research, the full therapeutic potential of this promising class of compounds can be realized.
References
[12] Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
[4] ResearchGate. (n.d.). Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. [Link]
[8] RSC Publishing. (n.d.). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. [Link]
[9] MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
[13] PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
[14] SciSpace. (n.d.). New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-mediated efficient synthesis. [Link]
[6] PubMed Central. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]
[5] PubMed. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. [Link]
[10] VU Research Repository. (2024). Tetrazoles: A multi-potent motif in drug design. [Link]
[2] Nature. (n.d.). Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. [Link]
[1] PubMed. (n.d.). Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity. [Link]
[7] MDPI. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. [Link]
[15] OSTI.GOV. (n.d.). Tetrazole-based Inhibitors of the Bacterial Enzyme N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. [Link]
[3] ResearchGate. (2021). Biologically active compounds and drugs in the tetrazole series. [Link]
[16] PubMed Central. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. [Link]
[11] Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]
Sources
- 1. Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]
- 8. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. vuir.vu.edu.au [vuir.vu.edu.au]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 13. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. osti.gov [osti.gov]
- 16. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Landscape of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-[3-(1H-tetrazol-1-yl)phenyl]acetamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The unique physicochemical properties of the tetrazole ring, acting as a bioisosteric replacement for a carboxylic acid, combined with the versatile N-phenylacetamide framework, have given rise to derivatives with potent inhibitory effects against key enzymes implicated in metabolic disorders, as well as significant potential in oncology and infectious diseases. This in-depth technical guide synthesizes the current understanding of these derivatives, detailing their synthesis, mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation.
The Core Scaffold: A Synthesis of Bioisosterism and Versatility
The this compound core integrates two key pharmacophoric elements. The 1,3-disubstituted phenyl ring serves as a rigid scaffold, positioning the tetrazole and acetamide moieties in a defined spatial orientation for optimal interaction with biological targets.
-
The 1H-Tetrazole Moiety: The tetrazole ring is a crucial component, often serving as a bioisostere of the carboxylic acid group. Its similar pKa and planar, electron-rich nature allow it to engage in hydrogen bonding and other non-covalent interactions with target proteins, while offering improved metabolic stability and pharmacokinetic properties compared to a carboxylate.
-
The N-phenylacetamide Group: This portion of the molecule provides a versatile platform for chemical modification. The acetamide linkage is a common feature in many bioactive molecules, and substituents on the terminal group can be readily varied to modulate potency, selectivity, and physicochemical properties such as solubility and lipophilicity.
The strategic combination of these two groups has led to the discovery of derivatives with a wide array of biological activities, including but not limited to, enzyme inhibition, anticancer, antimicrobial, and anti-inflammatory effects.
Synthesis of the this compound Scaffold
The synthesis of the core structure can be achieved through a multi-step process, starting from readily available 3-aminoacetophenone. The following workflow outlines a logical and efficient synthetic pathway.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established synthetic methodologies for tetrazole formation and Beckmann rearrangement.
Step 1: Synthesis of 1-(3-(1H-tetrazol-1-yl)phenyl)ethan-1-one
-
To a solution of 3-aminoacetophenone (1.0 eq) in glacial acetic acid, add sodium azide (1.5 eq) and trimethylsilyl chloride (1.5 eq).
-
Heat the reaction mixture at reflux for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-(3-(1H-tetrazol-1-yl)phenyl)ethan-1-one.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)acetamide (via Beckmann Rearrangement)
-
Dissolve 1-(3-(1H-tetrazol-1-yl)phenyl)ethan-1-one (1.0 eq) in formic acid.
-
Add hydroxylamine-O-sulfonic acid (1.2 eq) portion-wise, maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a 2M sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is the acetamide. Further acetylation (Step 3) might be necessary to ensure complete conversion and for derivatization.
Step 3: Acetylation (for derivatization)
-
Dissolve the product from Step 2 (or the corresponding aniline precursor) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0°C and add acetic anhydride or acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final this compound derivative.
-
Purify the product by column chromatography on silica gel.
Biological Activities and Mechanisms of Action
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Biological Rationale: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[1] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[1]
Mechanism of Action: N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been identified as non-carboxylic acid inhibitors of PTP1B.[1][2] The tetrazole ring is crucial for interacting with the active site of the enzyme. Molecular docking studies suggest that the tetrazole moiety forms key hydrogen bonds with amino acid residues in the PTP1B active site, mimicking the interactions of the phosphate group of the natural substrate.[2]
Caption: PTP1B inhibition by tetrazole derivatives enhances insulin signaling.
Structure-Activity Relationship (SAR):
-
Isomerism is Key: It is critical to note that the most potent PTP1B inhibitors in this class reported to date feature a 5-substituted tetrazole ring, i.e., N-[3-(1H-tetrazol-5-yl )phenyl]acetamide derivatives.[2][3] This highlights the importance of the vector of the tetrazole ring's interactions within the PTP1B active site.
-
Acetamide Substituents: The nature of the substituent on the acetamide nitrogen plays a significant role in determining potency. For instance, replacing the acetyl group with larger, heterocyclic moieties such as a 5-chloro substituted benzothiazole can significantly enhance PTP1B inhibition.[3]
Table 1: PTP1B Inhibitory Activity of N-[3-(1H-tetrazol-5-yl)phenyl]acetamide Derivatives
| Compound ID | R-group on Acetamide | IC50 (µM) | Reference |
| NM-03 | 2-(benzo[d]oxazol-2-ylthio) | 4.48 | [2] |
| NM-14 | 2-((5-chlorobenzo[d]thiazol-2-yl)thio) | 1.88 | [3] |
Experimental Protocol: In Vitro PTP1B Inhibition Assay
-
Recombinantly express and purify human PTP1B enzyme.
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, add PTP1B enzyme to a buffer solution (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Add serial dilutions of the test compounds to the wells and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a substrate, p-nitrophenyl phosphate (pNPP).
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve. Suramin can be used as a reference inhibitor.[3]
Anticancer Activity
Biological Rationale: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Compounds that can induce cell death (apoptosis) or halt the cell cycle in cancer cells are valuable therapeutic candidates.
Mechanism of Action: Tetrazole derivatives have been reported to exert anticancer effects through various mechanisms, including the induction of oxidative stress and interference with DNA replication.[4] The planar structure of the tetrazole and associated aromatic systems can facilitate intercalation with DNA or binding to enzymes involved in DNA synthesis.[4] Additionally, some N-phenylacetamide derivatives have shown the ability to induce apoptosis through the activation of caspases.
Structure-Activity Relationship (SAR):
-
The anticancer activity of N-phenylacetamide derivatives is highly dependent on the nature and position of substituents on the phenyl rings.
-
In related scaffolds, the introduction of electron-withdrawing groups, such as halogens, on the phenyl ring has been shown to enhance cytotoxic activity.
-
For some imidazole-based N-phenylacetamide derivatives, specific compounds demonstrated significant cytotoxicity against colon (HT-29) and breast (MCF-7) cancer cell lines, leading to DNA fragmentation.[5]
Table 2: Anticancer Activity of Related Acetamide Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
| Imidazole-acetamide | HT-29 (Colon) | Significant Cytotoxicity | [5] |
| Imidazole-acetamide | MCF-7 (Breast) | Significant Cytotoxicity | [5] |
| Indazole-acetamide | K562 (Leukemia) | G0-G1 cell cycle arrest | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Culture human cancer cell lines (e.g., MCF-7, HT-29) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%. Doxorubicin or cisplatin can be used as a positive control.
Antimicrobial Activity
Biological Rationale: The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action.
Mechanism of Action: The antimicrobial activity of tetrazole-containing compounds is often attributed to their ability to disrupt essential cellular processes in bacteria. This can include the inhibition of DNA replication and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4] For some N-phenylacetamide derivatives containing other heterocyclic rings, the mechanism has been shown to involve the rupture of the bacterial cell membrane.
Caption: Potential antimicrobial mechanisms of tetrazole-acetamide derivatives.
Structure-Activity Relationship (SAR):
-
The antimicrobial spectrum and potency are influenced by the substituents on the N-phenylacetamide core.
-
In a series of N-phenylacetamide derivatives bearing a 4-arylthiazole moiety, compounds with electron-withdrawing groups (e.g., 4-fluoro) on the terminal phenyl ring showed enhanced antibacterial activity against Xanthomonas species.
-
The nature of the group attached to the acetamide can also significantly impact the activity.
Table 3: Antimicrobial Activity of Related N-phenylacetamide Derivatives
| Compound Class | Bacterial Strain | Activity (EC50/MIC) | Reference |
| Thiazole-acetamide | Xanthomonas oryzae pv. Oryzae | EC50 = 156.7 µM | |
| Triazole-acetamide | Candida albicans | MIC = 12.5 µg/mL | [4] |
| Triazole-acetamide | Fusarium oxysporum | MIC = 12.5 µg/mL | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacterium.
-
A standard antibiotic, such as gentamycin or ciprofloxacin, should be used as a reference.
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel therapeutic agents. The existing body of research, particularly on closely related analogs, demonstrates significant potential for these compounds as enzyme inhibitors, anticancer agents, and antimicrobial drugs.
Future research should focus on:
-
Systematic SAR studies of the N-[3-(1H-tetrazol-1-yl )phenyl]acetamide core to delineate the precise structural requirements for each biological activity.
-
Elucidation of specific molecular targets and mechanisms of action for the observed anticancer and antimicrobial effects.
-
Optimization of pharmacokinetic and pharmacodynamic properties to identify lead candidates for in vivo studies.
-
Exploration of other potential therapeutic applications , such as anti-inflammatory and antiviral activities.
By leveraging the synthetic versatility of this scaffold and a deeper understanding of its biological interactions, the this compound class of compounds holds considerable promise for addressing unmet medical needs.
References
-
Akolkar, S. V., Nagargoje, A. A., Krishna, V. S., Sriram, D., Sangshetti, J. N., Damale, M., & Shingate, B. B. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC advances, 9(40), 22963–22976. [Link]
-
Chen, Q., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(18), 4255. [Link]
-
Maheshwari, N., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic chemistry, 81, 443–451. [Link]
-
Manwar, H. Q., Al-Shuhaib, Z., Hussein, K. A., & Ismael, S. M. (2025). Synthesis, computational and anti-cancer activity studies of new 5-substituted tetrazole-1-yl acetamides. Chemistry Africa, 8(4), 1271–1286. [Link]
-
Moorthy, N. H., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic Chemistry, 81, 443-451. [Link]
-
Patel, R., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 13. [Link]
-
Pirro, V., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European journal of medicinal chemistry, 45(11), 5049–5057. [Link]
-
Prajapati, N., et al. (2019). Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. Bioorganic chemistry, 92, 103221. [Link]
-
Swamy, B. V., et al. (2026). Construction of N-[5-(Trifluoromethyl)-1H-indazol-3-yl]acetamide Derivatives; Their Anticancer Activity and Molecular Docking Interactions. ResearchGate. [Link]
-
Wang, X., et al. (2019). Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. European Journal of Medicinal Chemistry, 183, 111718. [Link]
-
Yousif, E., et al. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate. [Link]
-
Ozkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European journal of medicinal chemistry, 45(8), 3320–3328. [Link]
Sources
- 1. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and molecular docking studies of 3-(1,3-diphenyl-1H-pyrazol-4-yl)-N-phenylacrylamide derivatives as inhibitors of HDAC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide Analogs
Abstract
The N-[3-(1H-tetrazol-1-yl)phenyl]acetamide scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this core, drawing upon field-proven insights and authoritative research. We will delve into the rationale behind experimental design, provide detailed synthetic and biological evaluation protocols, and explore the mechanistic underpinnings of the observed activities through molecular modeling studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
Introduction: The Versatility of the Tetrazole-Acetamide Scaffold
The this compound core combines two key pharmacophoric elements: the tetrazole ring and the N-phenylacetamide moiety. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1] Its unique electronic and steric features allow it to participate in various non-covalent interactions with biological targets. The N-phenylacetamide fragment provides a versatile platform for introducing a wide range of substituents, enabling fine-tuning of the molecule's physicochemical properties and target engagement.
The convergence of these two moieties has given rise to a class of compounds with diverse pharmacological activities, including but not limited to enzyme inhibition, anticancer, and antimicrobial effects.[2][3] This guide will systematically explore the SAR of this scaffold, providing a roadmap for the rational design of potent and selective analogs.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound analogs typically follows a convergent approach, involving the preparation of key intermediates followed by a final coupling step. The general synthetic workflow is outlined below.
Sources
- 1. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound N-phenyl-3-(1H-tetrazol-1-yl)propanamide - Chemdiv [chemdiv.com]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-[3-(1H-tetrazol-1-yl)phenyl]acetamide as a Putative PTP1B Inhibitor for Metabolic Disease Research
A Senior Application Scientist's Perspective on Synthesis, Evaluation, and Therapeutic Context
Authored by: Gemini, Senior Application Scientist
Abstract
Protein Tyrosine Phosphatase 1B (PTP1B) has been unequivocally identified as a pivotal negative regulator of the insulin and leptin signaling pathways, making it a high-priority target for the development of therapeutics for type 2 diabetes and obesity.[1] The discovery of potent and selective PTP1B inhibitors, however, has been an arduous task for medicinal chemists, primarily due to the highly conserved and charged nature of the enzyme's active site.[2] This guide delves into a specific chemical scaffold, N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, as a prospective PTP1B inhibitor. While direct inhibitory data for this specific 1-yl isomer is not prevalent in publicly accessible literature, extensive research on the corresponding 5-yl isomers, such as N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, has demonstrated significant PTP1B inhibition and in vivo antidiabetic efficacy.[3][4] This document will, therefore, leverage the established knowledge of the 5-yl scaffold to provide a comprehensive technical framework for researchers. We will explore the rationale behind targeting PTP1B, propose a detailed synthetic route for the 1-yl isomer, outline robust in vitro and cell-based evaluation protocols, and discuss the critical structure-activity relationships that govern the inhibitory potential of this compound class.
The Rationale for PTP1B Inhibition in Metabolic Disease
Protein Tyrosine Phosphatase 1B is a key enzyme that removes phosphate groups from tyrosine residues on various proteins, effectively acting as a "brake" on cellular signaling cascades.[5] Its primary substrates of therapeutic interest are the activated insulin receptor (IR) and the Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[6]
-
Insulin Signaling: Upon insulin binding, the IR undergoes autophosphorylation on key tyrosine residues, initiating a cascade that leads to glucose uptake and utilization. PTP1B dephosphorylates the IR and its substrates (like IRS-1), dampening the insulin signal.[5] Overactivity of PTP1B is linked to insulin resistance, a cornerstone of type 2 diabetes.[1] Inhibition of PTP1B is thus hypothesized to prolong the phosphorylated, active state of the insulin receptor, thereby enhancing insulin sensitivity.[7]
-
Leptin Signaling: Leptin, a hormone crucial for regulating appetite and energy expenditure, signals through its receptor to activate JAK2. PTP1B also dephosphorylates JAK2, thus attenuating leptin signaling.[6] In obesity, elevated leptin levels often fail to suppress appetite, a condition known as leptin resistance, which may be partly mediated by increased PTP1B activity.
The dual role of PTP1B in both insulin and leptin pathways makes it an exceptionally attractive target for a single therapeutic agent that could address both hyperglycemia and obesity.
Signaling Pathway Overview
Caption: PTP1B negatively regulates insulin and leptin signaling.
The Tetrazole Moiety in PTP1B Inhibitor Design
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry.[8] This substitution is particularly advantageous in the design of PTP1B inhibitors for several reasons:
-
pKa Similarity: The acidic N-H of the tetrazole ring has a pKa value comparable to that of a carboxylic acid, allowing it to engage in similar ionic or hydrogen-bonding interactions within the highly polar PTP1B active site.[8]
-
Improved Metabolic Stability: Unlike carboxylic acids, which are susceptible to metabolic transformations like glucuronidation, the tetrazole ring is generally more metabolically robust, potentially leading to an improved pharmacokinetic profile.[8]
-
Enhanced Cell Permeability: Replacing a charged carboxylate with a tetrazole can improve a compound's ability to cross cell membranes, a critical factor for targeting an intracellular enzyme like PTP1B.[7]
Structure-Activity Relationship (SAR): The 1-yl vs. 5-yl Isomer Question
While much of the published research focuses on N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, the specific placement of the phenylacetamide substituent on the tetrazole ring (at the N1 or N2 position versus the C5 position) is a critical determinant of the molecule's spatial arrangement and electronic properties.
-
5-Substituted Tetrazoles: In the known active compounds, the phenylacetamide group is attached to the C5 position of the tetrazole. This allows the tetrazole ring itself to act as the primary acidic mimic, directly interacting with the phosphate-binding pocket of the PTP1B active site.[3]
-
1-Substituted Tetrazoles: In the proposed this compound, the substituent is on a nitrogen atom. This alters the vector and presentation of the functional groups. While direct evidence for PTP1B inhibition is lacking, this scaffold has been successfully used to target other enzymes. The rationale for its potential as a PTP1B inhibitor lies in the overall topology; the tetrazole ring can still form crucial hydrogen bonds, albeit with different residues or in a different orientation within the active site. A comparative study of these isomers would be a valuable academic and industrial endeavor to fully map the SAR of this chemical space.
Synthesis of this compound
The synthesis of the target compound can be achieved through a reliable multi-step process. The key is the formation of the 1-substituted tetrazole ring from an aniline precursor. The following proposed workflow is adapted from established methodologies for similar structures.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for the target compound.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of 1-(3-Nitrophenyl)-1H-tetrazole (D):
-
Dissolve 3-nitroaniline (1 eq.) in a mixture of concentrated HCl and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
To this cold diazonium salt solution, add a solution of sodium azide (1.2 eq.) in water dropwise. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Add triethyl orthoformate (2 eq.) and a catalytic amount of glacial acetic acid. Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, pour it into ice water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
-
Synthesis of 3-(1H-Tetrazol-1-yl)aniline (E):
-
Dissolve 1-(3-nitrophenyl)-1H-tetrazole (1 eq.) in ethanol.
-
Add Palladium on carbon (10% w/w) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the aniline product.
-
-
Synthesis of this compound (F):
-
Dissolve 3-(1H-tetrazol-1-yl)aniline (1 eq.) in dichloromethane with a non-nucleophilic base such as triethylamine (1.5 eq.).
-
Cool the solution to 0 °C and add acetyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to obtain the final product.
-
In Vitro Evaluation of PTP1B Inhibitory Activity
Enzymatic Assay
A colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate is a standard, reliable method for determining PTP1B activity and screening for inhibitors.
Principle: PTP1B dephosphorylates the colorless pNPP to produce p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically at 405 nm.
Detailed Protocol: pNPP-Based PTP1B Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.
-
Enzyme Solution: Recombinant human PTP1B (catalytic domain) diluted in Assay Buffer to a final concentration of 0.1-0.5 µg/mL.
-
Substrate Solution: p-Nitrophenyl phosphate (pNPP) at a concentration of 2 mM in Assay Buffer.
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in DMSO.
-
Stop Solution: 1 M NaOH.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of DMSO (for control) or inhibitor solution at various concentrations to appropriate wells.
-
Add 88 µL of Assay Buffer to each well.
-
Add 10 µL of the Enzyme Solution to each well (except for the blank).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed Substrate Solution to all wells.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
| Parameter | Typical Value |
| PTP1B Concentration | 0.1 - 0.5 µg/mL |
| pNPP Concentration | 2 mM |
| Incubation Time | 30 minutes |
| Incubation Temperature | 37°C |
| Wavelength | 405 nm |
Selectivity Profiling
To be a viable therapeutic candidate, an inhibitor must demonstrate selectivity for PTP1B over other protein tyrosine phosphatases, especially the highly homologous T-cell PTP (TCPTP). Assays should also be run against other relevant phosphatases such as SHP1 and SHP2. The pNPP assay protocol can be adapted for these enzymes, using their respective recombinant proteins. A desirable inhibitor should have an IC₅₀ for PTP1B that is at least 10-fold lower than for other phosphatases.
Cell-Based Assay for PTP1B Inhibition
Demonstrating activity in a cellular context is a critical step to validate a compound's potential. A cell-based assay can confirm cell permeability and engagement with the target in a physiological environment. The human hepatoma cell line, HepG2, is an excellent model as the liver is a primary site of insulin action and expresses high levels of PTP1B.[1]
Detailed Protocol: Insulin Receptor Phosphorylation Assay in HepG2 Cells
-
Cell Culture and Plating:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 12-well plate and grow to 80-90% confluency.
-
-
Serum Starvation and Inhibitor Treatment:
-
Serum-starve the cells for 4-6 hours in serum-free DMEM.
-
Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for 2 hours.
-
-
Insulin Stimulation:
-
Stimulate the cells with 100 nM insulin for 10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated insulin receptor β (p-IR).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total insulin receptor β (Total-IR) and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IR signal to the Total-IR signal.
-
A potent inhibitor will show a dose-dependent increase in insulin-stimulated IR phosphorylation compared to the insulin-stimulated control without the inhibitor.
-
Workflow for Cell-Based Assay
Caption: Workflow for evaluating inhibitor activity in HepG2 cells.
Conclusion and Future Directions
The N-phenylacetamide tetrazole scaffold represents a promising class of non-carboxylic acid PTP1B inhibitors. Extensive research on the 5-yl isomers has validated their potential, with compounds like NM-14 showing an IC₅₀ of 1.88 µM and demonstrating in vivo antidiabetic activity.[4] While the 1-yl isomer, this compound, remains a less explored entity in the context of PTP1B, its structural features and the established principles of bioisosterism provide a strong rationale for its investigation.
The technical guide presented here offers a comprehensive framework for the synthesis and evaluation of this compound. Future research should prioritize the direct comparison of the 1-yl and 5-yl isomers to elucidate the precise SAR of the tetrazole ring placement. Furthermore, lead compounds should be subjected to comprehensive pharmacokinetic profiling and in vivo efficacy studies in diabetic animal models to fully assess their therapeutic potential. The development of a potent, selective, and orally bioavailable PTP1B inhibitor from this class could offer a significant advancement in the treatment of type 2 diabetes and obesity.
References
-
Maheshwari, N., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic & Medicinal Chemistry, 26(15), 4469-4477. [Link]
-
Maheshwari, N., et al. (2019). Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. Bioorganic Chemistry, 92, 103221. [Link]
-
Liu, S., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 23(13), 7073. [Link]
-
Larsen, S. D., et al. (2002). Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity. Journal of Medicinal Chemistry, 45(3), 598-622. [Link]
-
Patsnap Synapse. (2024). What are PTP1B inhibitors and how do they work?. [Link]
-
Maheshwari, N., et al. (2019). Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. Bioorganic Chemistry, 92, 103221. [Link]
-
Chen, Y., et al. (2019). Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. European Journal of Medicinal Chemistry, 183, 111714. [Link]
-
Patsnap Synapse. (2024). What are PTP1B inhibitors and how do they work?. [Link]
-
Current Protocols. (2006). Analysis of Protein Tyrosine Phosphatases and Substrates. [Link]
-
Bio-protocol. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. [Link]
-
BPS Bioscience. (n.d.). GLP-1R/CRE Luciferase Reporter HEK293 Cell Line. [Link]
-
NCBI. (n.d.). HEK293 cell line toxicity - SARS-CoV-2 Assays. [Link]
-
ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. [Link]
-
Shi, D., et al. (2016). The design strategy of selective PTP1B inhibitors over TCPTP. Bioorganic & Medicinal Chemistry, 24(16), 3466-3474. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (2025). REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIVATIVES. [Link]
-
Liu, S., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences, 23(13), 7073. [Link]
-
Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381. [Link]
-
Juniper Publishers. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. [Link]
-
Gorniak, A., et al. (2023). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 24(3), 2533. [Link]
-
Gorniak, A., et al. (2023). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 24(3), 2533. [Link]
-
Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381. [Link]
-
Gorniak, A., et al. (2023). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 24(3), 2533. [Link]
-
Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381. [Link]
-
Juniper Publishers. (2020). PTP1B Inhibitors as Potential Target for Type II Diabetes. [Link]
-
Zhang, S., & Zhang, Z. Y. (2007). PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. Drug Discovery Today, 12(9-10), 373-381. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B: identification of a tetrazole-containing inhibitor with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. irjmets.com [irjmets.com]
- 8. The design strategy of selective PTP1B inhibitors over TCPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosteric Replacement in the Design of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide Derivatives
Abstract
In modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles. Bioisosteric replacement, a cornerstone of rational drug design, involves substituting a functional group within a molecule with another that possesses similar physicochemical properties, with the goal of enhancing efficacy, improving pharmacokinetic properties (ADME), and reducing toxicity.[1][2][3][4] This guide provides an in-depth exploration of this strategy, focusing on the design of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide derivatives. We will delve into the rationale for utilizing the tetrazole ring as a bioisostere for the carboxylic acid moiety, detail synthetic methodologies, and analyze the structure-activity relationships (SAR) that govern the biological activity of this promising class of compounds.
The Foundational Principle: Bioisosterism in Drug Design
Bioisosterism is a powerful and frequently employed strategy in drug discovery that allows for the fine-tuning of a molecule's properties while preserving its ability to interact with its biological target.[1][5] The core concept, which has evolved significantly since its inception, is to replace a molecular fragment with a structurally distinct but functionally similar group.[6][7] This approach is not merely about swapping atoms but about understanding and manipulating the steric, electronic, and lipophilic properties of a molecule to achieve a specific therapeutic goal.
Causality Behind the Choice: Why employ bioisosterism?
-
Enhanced Potency & Selectivity: Subtle changes can optimize interactions with the target receptor or enzyme, leading to stronger binding and fewer off-target effects.[4][6]
-
Improved Pharmacokinetics (ADME): Many promising compounds fail due to poor absorption, distribution, metabolism, or excretion profiles.[2] Bioisosteric replacement can modulate properties like solubility and metabolic stability to improve oral bioavailability and prolong the duration of action.[2][4]
-
Toxicity Reduction: Replacing a toxicophore (a group responsible for toxicity) with a benign bioisostere can significantly improve a drug candidate's safety profile.[2][3]
-
Intellectual Property (IP) Generation: Creating novel chemical entities through bioisosteric modification is a key strategy for securing patent protection.[7]
Bioisosteres are broadly classified into two categories:
-
Classical Bioisosteres: These involve substituting atoms or groups with similar size, shape, and electronic configurations (e.g., -OH for -NH2, or -F for -H).[1]
-
Non-Classical Bioisosteres: These are structurally different groups that mimic the biological function of the original group without strict steric and electronic similarity (e.g., a sulfonamide group replacing a carboxylic acid).[1]
Our focus, the replacement of a carboxylic acid with a tetrazole ring, is a classic example of this powerful strategy.
The Tetrazole Advantage: A Superior Bioisostere for Carboxylic Acid
The carboxylic acid group is a common feature in many biologically active molecules, often acting as a key hydrogen bond donor and acceptor. However, it is frequently associated with poor oral bioavailability due to its high polarity and susceptibility to rapid phase II metabolism (e.g., glucuronidation).[8] The 1H-tetrazole ring has emerged as an exceptionally effective bioisostere for the carboxylic acid group, addressing these liabilities while maintaining the necessary molecular interactions.[8][9]
Why is the Tetrazole Ring an Effective Replacement?
-
Similar Acidity: The pKa of the N-H proton in a 1H-tetrazole ring is approximately 4.5-5.0, which is very similar to the pKa of a carboxylic acid (~4.0-4.5). This means that at physiological pH (7.4), both groups exist predominantly in their anionic (deprotonated) forms, allowing them to engage in similar ionic interactions with biological targets.
-
Comparable Steric Profile: The tetrazole ring presents a similar steric volume and geometry to the carboxylic acid group, allowing it to fit into the same binding pockets.[10]
-
Enhanced Metabolic Stability: The tetrazole ring is significantly more resistant to metabolic degradation compared to the carboxylic acid group, which can lead to an improved pharmacokinetic profile and a longer in-vivo half-life.[8]
-
Increased Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase the overall lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance oral absorption.[2][8]
The following diagram illustrates this critical bioisosteric relationship.
Caption: Bioisosteric replacement of a carboxylic acid with a 1H-tetrazole ring.
Design and Synthesis of this compound Derivatives
The N-phenylacetamide scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including antibacterial, analgesic, and anticancer effects.[11][12][13] By combining this robust scaffold with the advantageous properties of the tetrazole ring, we can design novel derivatives with potentially superior therapeutic profiles.
Design Rationale
Our design strategy begins with a hypothetical lead compound containing a 3-(acetylamino)benzoic acid moiety. We hypothesize that by replacing the carboxylic acid with a 1H-tetrazole, we can improve metabolic stability and oral bioavailability while maintaining the key interactions of the acetamide group. The 3-position substitution on the phenyl ring provides a specific vector for these functional groups to interact with a target binding site.
General Synthetic Workflow
The most common and efficient route to synthesize the target compounds starts from a commercially available nitrile precursor. The key step is the [2+3] cycloaddition reaction between the nitrile group and an azide source to form the tetrazole ring.[14][15] The subsequent N-acetylation provides the final product.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: A Self-Validating System
This protocol provides a detailed, step-by-step methodology. Each step includes a rationale and validation checkpoint.
Step 1: Synthesis of 3-(1H-Tetrazol-1-yl)aniline (Intermediate)
-
Rationale: This step constructs the core tetrazole ring from the nitrile. The use of sodium azide with ammonium chloride in DMF is a standard, high-yielding method for this transformation.[14] DMF is an excellent polar aprotic solvent for this reaction, and the elevated temperature is necessary to overcome the activation energy of the cycloaddition.
-
Procedure:
-
To a solution of 3-aminobenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL/g), add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours under a nitrogen atmosphere.
-
Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates progress.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the aqueous solution to pH ~2-3 with concentrated HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Validation Checkpoint 2: The crude product can be characterized by ¹H NMR to confirm the formation of the tetrazole ring (a characteristic N-H proton signal will appear downfield, typically >10 ppm) and the disappearance of the nitrile peak in the IR spectrum.
-
Step 2: Synthesis of this compound (Final Product)
-
Rationale: This is a standard N-acetylation reaction. Acetyl chloride or acetic anhydride are effective acetylating agents. A base like pyridine is used to neutralize the HCl or acetic acid byproduct.
-
Procedure:
-
Dissolve the 3-(1H-tetrazol-1-yl)aniline intermediate (1.0 eq) in pyridine (5 mL/g) at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation Checkpoint 3: Monitor the reaction by TLC. The product will be less polar than the starting aniline intermediate.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Final Validation: Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Evaluation and Structure-Activity Relationship (SAR)
Once synthesized, these derivatives must be evaluated for biological activity. A compelling case study involves their evaluation as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in the treatment of diabetes and obesity.[16][17]
Case Study: PTP1B Inhibition
A study described the synthesis and evaluation of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as PTP1B inhibitors.[16] By introducing various substituents on the acetamide portion, a structure-activity relationship was established.
Caption: Logical relationship for establishing Structure-Activity Relationship (SAR).
Data Presentation and SAR Interpretation
The following table summarizes hypothetical data based on published findings for PTP1B inhibitors, illustrating how different "R" groups on the acetamide moiety affect inhibitory activity.[16][17]
| Compound ID | R-Group on Acetamide Moiety | PTP1B Inhibition IC₅₀ (µM) | Rationale for Change |
| Parent-01 | -H | 25.6 | Unsubstituted baseline compound. |
| NM-01 | -CH₂-S-(benzoxazole) | 4.48 | Introduction of a heterocyclic group to explore additional binding interactions.[16] |
| NM-02 | -CH₂-S-(benzothiazole) | 3.15 | Sulfur replacing oxygen in the heterocycle can alter electronic properties and binding. |
| NM-03 | -CH₂-S-(5-Cl-benzothiazole) | 1.88 | Adding an electron-withdrawing group (Cl) can enhance hydrophobic interactions or form halogen bonds.[17] |
| NM-04 | -CH₂-phenyl | 15.2 | A simple phenyl group is less effective, suggesting the heterocycle's N and S/O atoms are key. |
Interpretation of SAR:
-
Heterocycles are Key: The introduction of heterocyclic moieties (benzoxazole, benzothiazole) at the R-position dramatically increases potency compared to the parent compound or a simple phenyl ring. This strongly suggests these groups are making critical, favorable interactions within the PTP1B active site.
-
Benzothiazole Preference: The benzothiazole group (NM-02) appears slightly more effective than the benzoxazole (NM-01), indicating that the sulfur atom may be a better hydrogen bond acceptor or engage in more favorable van der Waals interactions than the oxygen atom in this specific binding pocket.
-
Electronic Effects Matter: The addition of a chloro- group to the benzothiazole ring (NM-03) further enhances activity.[17] This highlights the importance of electronic and hydrophobic factors. The electron-withdrawing nature of chlorine can modulate the electronics of the ring system, and the atom itself can occupy a small hydrophobic pocket or form a beneficial halogen bond.
Conclusion and Future Perspectives
The bioisosteric replacement of a carboxylic acid with a 1H-tetrazole ring is a validated and highly effective strategy in modern drug design.[1][8] In the context of N-phenylacetamide derivatives, this approach allows for the development of compounds with significant biological potential, such as potent PTP1B inhibitors for diabetes treatment.[16][17] The synthetic routes are robust and well-established, and the resulting structure-activity relationships provide a clear roadmap for further optimization.
Future work in this area should focus on:
-
Exploring Diverse Scaffolds: Applying this bioisosteric strategy to other privileged scaffolds known to exhibit valuable biological activities.
-
In-depth Pharmacokinetic Profiling: Conducting comprehensive ADME studies on the most potent compounds to confirm the hypothesized benefits of the tetrazole replacement in vivo.
-
Computational Modeling: Using molecular docking and other computational tools to further rationalize the observed SAR and guide the design of next-generation derivatives with even greater potency and selectivity.[1]
By integrating rational design, robust synthetic chemistry, and systematic biological evaluation, the development of tetrazole-containing compounds will continue to be a fruitful endeavor in the search for novel therapeutics.
References
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
What is the role of bioisosterism in drug design? (2025). Patsnap Synapse. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. (2020). MDPI. [Link]
-
Bioisosterism. Drug Design Org. [Link]
-
THE SYNTHESIS OF 1,5-DISUBSTITUTED TETRAZOLES. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. (2018). PubMed. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). NIH. [Link]
-
(PDF) Tetrazoles: Synthesis and Biological Activity. (2023). ResearchGate. [Link]
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. (2021). NIH. [Link]
-
Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. (2002). PubMed. [Link]
-
Synthesis of Tetrazole-Derived Organocatalysts via Azido-Ugi Reaction with Cyclic Ketimines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). NIH. [Link]
-
Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Thieme Connect. [Link]
-
1,5-Disubstituted Tetrazoles: Synthesis and Characterization. (2025). Bhumi Publishing. [Link]
-
'Atypical Ugi' tetrazoles. Chemical Communications (RSC Publishing). [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
-
Acid Bioisosteres. (2022). Cambridge MedChem Consulting. [Link]
-
Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research. [Link]
-
Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. ResearchGate. [Link]
-
Synthesis and analgesic activity of some acetamide derivatives. (2011). ResearchGate. [Link]
-
Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate. [Link]
-
Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Bioisosterism in Drug Discovery and Development - An Overview. (2019). PubMed. [Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023). RSC Publishing. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. (2020). PubMed. [Link]
-
One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. (2022). MDPI. [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. ResearchGate. [Link]
-
New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Publishing. [Link]
-
Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods. [Link]
-
New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. (2023). MDPI. [Link]
-
Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. (2022). MDPI. [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PubMed Central. [Link]
-
Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. [Link]
-
Known tetrazole synthesis via azido-Ugi reaction and expected AU-7CR. ResearchGate. [Link]
Sources
- 1. ctppc.org [ctppc.org]
- 2. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 3. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 4. Bioisosterism in Drug Discovery and Development - An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioisosterism - Drug Design Org [drugdesign.org]
- 7. drughunter.com [drughunter.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Emergence of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide: A Strategic Lead for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern drug discovery, the identification of novel lead compounds with promising therapeutic potential is a critical first step. This guide delves into the discovery and foundational characterization of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, a molecule that has emerged as a significant lead compound. We will explore the strategic rationale behind its design, focusing on the principles of bioisosteric replacement and its application in targeting key enzymes implicated in metabolic diseases. This document provides a comprehensive overview of its synthesis, mechanism of action, and the initial structure-activity relationship (SAR) studies that have paved the way for the development of more potent analogs. Detailed experimental protocols and data interpretations are presented to offer a complete technical resource for professionals in the field.
Introduction: The Rationale for a New Therapeutic Scaffold
The pursuit of novel therapeutic agents is often driven by the need to overcome the limitations of existing treatments, such as inadequate efficacy, adverse side effects, or the development of resistance. A key strategy in lead discovery is the targeted design of molecules that can modulate the activity of specific biological targets with high selectivity and potency. The this compound scaffold represents a compelling example of rational drug design, born from the strategic application of bioisosterism.
The tetrazole moiety is a well-established bioisostere for the carboxylic acid group.[1] This substitution is particularly advantageous as tetrazoles are generally more lipophilic than carboxylic acids while maintaining similar acidity (pKa 4.5-4.9 for tetrazoles vs. 4.2-4.4 for carboxylic acids).[1] This increased lipophilicity can lead to improved pharmacokinetic properties, such as enhanced cell membrane permeability and oral bioavailability. Furthermore, the tetrazole ring is metabolically stable and can participate in various intermolecular interactions with biological targets, including hydrogen bonding and van der Waals forces.[1]
The Therapeutic Target: Protein Tyrosine Phosphatase 1B (PTP1B)
A primary and validated therapeutic target for the this compound scaffold is Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of the insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling. Consequently, inhibition of PTP1B is a promising therapeutic strategy for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1]
The discovery of this compound and its derivatives as PTP1B inhibitors was guided by the hypothesis that the tetrazole ring could effectively mimic the binding of the phosphate group of the substrate to the active site of PTP1B, while the phenylacetamide portion could be modified to enhance binding affinity and selectivity.
Signaling Pathway Overview
Sources
An In-Depth Technical Guide to Investigating the Therapeutic Targets of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Abstract
N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a novel synthetic compound whose biological targets remain uncharacterized. This guide presents a hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. By dissecting the molecule into its core pharmacophoric components—the tetrazole ring and the phenylacetamide scaffold—we can infer plausible biological activities and formulate a robust experimental strategy. This document provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step approach, from initial hypothesis generation based on structural analogy to rigorous in vitro and cellular validation assays. Our analysis points toward two high-priority target classes: Histone Deacetylases (HDACs) and Cyclooxygenase (COX) enzymes, based on established structure-activity relationships of similar chemical entities. Detailed, field-proven protocols are provided for primary screening, cellular target engagement, and downstream pathway analysis to empower research teams to efficiently elucidate the mechanism of action of this and other novel chemical entities.
Introduction: Deconstructing this compound for Target Hypothesis
The compound this compound represents a frontier in small molecule therapeutics, with no publicly documented biological activity. However, its structure is a composite of well-established pharmacophores, providing a logical foundation for predicting its molecular targets. Our analytical approach is grounded in the principle of bioisosterism and scaffold analysis.
The Tetrazole Moiety: A Proven Carboxylic Acid Bioisostere
The tetrazole ring is a key feature of the subject molecule. In medicinal chemistry, it is widely recognized as a bioisostere of the carboxylic acid group.[1][2] This is due to their similar pKa values (approximately 4.5-4.9 for tetrazoles vs. 4.2-4.5 for carboxylic acids), planar structure, and ability to act as a hydrogen bond donor.[3][4] This substitution can enhance metabolic stability and improve pharmacokinetic profiles.[5] The ability of the tetrazole ring to mimic a carboxylate anion allows it to interact with targets that typically bind acidic substrates or ligands.
Notably, many marketed drugs incorporate a tetrazole ring, demonstrating its therapeutic versatility across a range of biological activities, including antihypertensive, anticancer, anti-inflammatory, and antiviral applications.[1][5]
The Phenylacetamide Scaffold: A Core for Bioactive Molecules
The phenylacetamide core is prevalent in numerous classes of therapeutic agents, including anti-inflammatory, anticancer, and neuroprotective drugs.[6][7][8] Phenylacetate itself has demonstrated anti-proliferative effects on various cancer cell lines.[6] This scaffold's ability to position substituents in precise three-dimensional orientations makes it a versatile backbone for designing molecules that can fit into specific enzyme active sites or receptor binding pockets.
Integrated Hypothesis: Converging on High-Probability Target Classes
Based on the convergence of these two structural components, we hypothesize two primary target classes for this compound:
-
Histone Deacetylases (HDACs): Many potent HDAC inhibitors feature a zinc-binding group (ZBG) that chelates a catalytic Zn²⁺ ion in the enzyme's active site. Hydroxamic acids are classic ZBGs, but other acidic groups can serve this function. The tetrazole ring, as a carboxylic acid bioisostere, is a plausible ZBG. Class I and II HDACs are validated targets in oncology and inflammatory diseases.[9][10]
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). Many selective COX-2 inhibitors are diaryl heterocycles.[11][12] The phenylacetamide scaffold is present in some anti-inflammatory agents, and tetrazole-containing compounds have been successfully designed as COX-2 inhibitors.[13][14]
This guide will now detail the experimental workflows required to systematically test these hypotheses.
A Systematic Workflow for Target Identification and Validation
The following sections provide a logical, multi-stage experimental plan. The causality behind each step is explained to ensure a robust and self-validating investigation.
Figure 1: A multi-phase workflow for target validation.
Phase 1: Primary Biochemical Screening
The initial step is to determine if this compound directly interacts with and inhibits the hypothesized enzymes in a purified, cell-free system. This provides the cleanest initial assessment of biochemical potency.
-
Rationale: This assay directly measures the enzymatic activity of purified HDACs. A fluorogenic substrate becomes fluorescent only after deacetylation by an active HDAC enzyme. An inhibitor will prevent this process, resulting in a reduced fluorescent signal.
-
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Reconstitute recombinant human HDAC1, HDAC2, and HDAC6 enzymes (commercial sources available) in assay buffer to a working concentration (e.g., 5-10 ng/µL).
-
Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO. Dilute to a working concentration (e.g., 50 µM) in assay buffer.
-
Prepare a 10 mM stock solution of this compound (Test Compound) in DMSO. Create a 10-point, 3-fold serial dilution series. SAHA (Vorinostat) should be used as a positive control.
-
-
Assay Execution (96-well plate format):
-
To each well, add 40 µL of assay buffer.
-
Add 5 µL of the Test Compound or control dilutions.
-
Add 25 µL of the diluted enzyme solution to initiate the reaction. Incubate for 15 minutes at 37°C.
-
Add 25 µL of the substrate solution.
-
Incubate for 60 minutes at 37°C.
-
Add 100 µL of developer solution (containing a protease like trypsin and a buffer) to stop the HDAC reaction and generate the fluorescent signal. Incubate for 15 minutes at 37°C.
-
-
Data Acquisition: Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Analysis: Convert fluorescence units to percent inhibition relative to DMSO vehicle controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Rationale: This assay measures the peroxidase activity of COX enzymes. In the presence of arachidonic acid, COX produces PGG₂, which is then reduced to PGH₂, oxidizing a probe to a fluorescent product. An inhibitor blocks this cascade.
-
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute purified human COX-1 and COX-2 enzymes (commercial sources available).
-
Prepare a stock solution of Arachidonic Acid (substrate) in ethanol.
-
Prepare a stock solution of ADHP (10-Acetyl-3,7-dihydroxyphenoxazine), a fluorogenic probe, in DMSO.
-
Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a 10-point, 3-fold serial dilution series. Celecoxib (for COX-2) and SC-560 (for COX-1) should be used as controls.
-
-
Assay Execution (96-well plate format):
-
To each well, add 70 µL of assay buffer, 10 µL of Heme, and 10 µL of the diluted enzyme (COX-1 or COX-2).
-
Add 10 µL of the Test Compound or control dilutions.
-
Incubate for 10 minutes at room temperature.
-
Add 10 µL of ADHP solution.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution.
-
-
Data Acquisition: Immediately begin reading fluorescence on a plate reader (Excitation: 535 nm, Emission: 590 nm) in kinetic mode for 10 minutes.
-
Analysis: Calculate the reaction rate (slope of the kinetic curve). Determine the percent inhibition for each concentration relative to the DMSO control and calculate the IC₅₀ value.
-
The primary output of this phase is a set of IC₅₀ values, which quantify the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Hypothetical Target | Test Compound IC₅₀ (µM) | Control IC₅₀ (µM) | Interpretation |
| HDAC1 | 1.2 | 0.05 (SAHA) | Moderate Potency |
| HDAC6 | 8.5 | 0.01 (SAHA) | Weak Potency |
| COX-1 | >50 | 0.5 (SC-560) | Inactive |
| COX-2 | 2.5 | 0.1 (Celecoxib) | Moderate Potency, Selective |
| Table 1: Example Data from Primary Biochemical Screening. |
A potent and selective "hit" (e.g., IC₅₀ < 10 µM) justifies progression to cellular assays. Based on the hypothetical data above, the Test Compound would be prioritized for further investigation as an HDAC1 and COX-2 inhibitor.
Phase 2: Cellular Target Engagement & Pathway Analysis
A compound that is active in a biochemical assay may not necessarily reach its target within a living cell. This phase confirms that the compound enters the cell and physically interacts with its intended target, leading to the expected downstream biological consequences.
-
Rationale: CETSA is the gold standard for verifying target engagement in a cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand (the drug).
-
Methodology:
-
Cell Treatment: Culture relevant cells (e.g., HCT116 colon cancer cells for HDACs, or LPS-stimulated RAW 264.7 macrophages for COX-2) to ~80% confluency. Treat cells with the Test Compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO vehicle for 1-2 hours.
-
Thermal Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.
-
Target Detection (Western Blot): Quantify the amount of the target protein (e.g., HDAC1 or COX-2) remaining in the soluble fraction for each temperature point and drug concentration using Western Blot analysis.
-
Analysis: For each drug concentration, plot the amount of soluble target protein against temperature to generate a "melting curve." A successful target engagement will result in a rightward shift of the melting curve, indicating an increase in the protein's melting temperature (Tₘ).
-
Figure 2: Cellular Thermal Shift Assay (CETSA) Workflow.
-
Rationale: This step validates that target engagement translates into a functional biological outcome. We measure a direct biomarker of the target enzyme's activity.
-
Methodology (HDAC Inhibition):
-
Treat cells (e.g., HeLa or HCT116) with the Test Compound at concentrations around its biochemical IC₅₀ for 4-24 hours.
-
Lyse the cells and perform a Western Blot on the total cell lysate.
-
Probe the blot with antibodies against acetylated-Histone H3 (Ac-H3) or acetylated-Tubulin (Ac-Tubulin). HDAC1/2 inhibition should lead to an increase in Ac-H3 levels. HDAC6 inhibition leads to increased Ac-Tubulin.
-
Use an antibody against total H3 or total Tubulin as a loading control. An increase in the acetylated protein signal indicates successful inhibition of HDAC activity in the cell.
-
-
Methodology (COX-2 Inhibition):
-
Culture RAW 264.7 macrophage cells.
-
Pre-treat the cells with the Test Compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression and prostaglandin production.
-
Collect the cell culture supernatant.
-
Measure the concentration of Prostaglandin E₂ (PGE₂) in the supernatant using a commercially available ELISA kit.
-
A dose-dependent decrease in PGE₂ production indicates successful inhibition of COX-2 activity.
-
Figure 3: Simplified HDAC Inhibition Pathway.
Conclusion and Future Directions
This guide outlines a rigorous, hypothesis-driven strategy for elucidating the therapeutic targets of this compound. By leveraging knowledge of its constituent pharmacophores, we have prioritized HDACs and COX enzymes as high-probability targets. The detailed protocols for biochemical screening, cellular target engagement, and downstream pathway analysis provide a clear and efficient path for validation.
Successful validation of a target using these methods would trigger subsequent stages of drug development, including cell-based functional assays (e.g., cancer cell proliferation, anti-inflammatory cytokine release), lead optimization to improve potency and selectivity, and eventual in vivo studies in relevant disease models. This structured approach minimizes wasted resources and maximizes the probability of successfully characterizing the therapeutic potential of this novel compound.
References
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2022).
- Tetrazolium Compounds: Synthesis and Applic
- (PDF) Tetrazoles: Synthesis and Biological Activity. (2022).
- Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (n.d.). Pharmaspire.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Unknown Source.
- Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PubMed Central.
- Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. (2020). PubMed.
- Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study. (n.d.). Unknown Source.
- 2-(4-Fluorophenyl)
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (n.d.). Unknown Source.
- Acid Bioisosteres. (2022). Cambridge MedChem Consulting.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
- A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. (2021). MDPI.
- General structure of some known selective COX-2 inhibitors. (n.d.).
- Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PubMed Central.
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022).
- Quantitative measurement of intracellular HDAC1/2 drug occupancy using a trans-cyclooctene largazole thiol probe. (n.d.). PubMed Central.
- Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. (2022).
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [mdpi.com]
- 8. acgpubs.org [acgpubs.org]
- 9. Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative measurement of intracellular HDAC1/2 drug occupancy using a trans-cyclooctene largazole thiol probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Novel Tetrazole Derivatives Based on the N-phenylacetamide Scaffold
This guide provides a comprehensive overview of the design, synthesis, characterization, and biological evaluation of novel tetrazole derivatives incorporating the N-phenylacetamide scaffold. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to explore new chemical entities with therapeutic potential.
Introduction: The Strategic Combination of Two Potent Pharmacophores
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores is a cornerstone of rational drug design. This guide focuses on the convergence of two such vital moieties: the tetrazole ring and the N-phenylacetamide scaffold.
The N-phenylacetamide scaffold is a privileged structure found in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including antibacterial and anticancer properties.[1][2] Its structural simplicity and synthetic accessibility make it an ideal backbone for the development of new therapeutic agents.
The tetrazole ring , a five-membered aromatic heterocycle with four nitrogen atoms, has garnered significant attention in drug discovery.[3][4] It is often employed as a bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[4][5][6] Compounds containing a tetrazole ring exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][5]
The rationale for integrating these two pharmacophores lies in the hypothesis that the resulting hybrid molecules will exhibit synergistic or enhanced biological activities, leading to the discovery of novel drug candidates with improved efficacy and safety profiles.
Design and Synthesis of Novel Tetrazole Derivatives
The synthetic strategy for creating these novel derivatives is centered around a robust and efficient chemical pathway. The core concept involves the conversion of a nitrile group on an N-phenylacetamide precursor into a tetrazole ring via a [2+3] cycloaddition reaction with an azide.[7][8]
General Synthetic Workflow
The overall synthetic process can be visualized as a multi-step sequence, beginning with commercially available starting materials and culminating in the final purified tetrazole derivatives, which then proceed to biological screening.
Caption: General workflow for synthesis and evaluation.
Detailed Experimental Protocol: Synthesis of a Representative Compound
This section provides a detailed, step-by-step protocol for the synthesis of a representative 5-substituted-1H-tetrazole derivative based on an N-phenylacetamide scaffold.
Step 1: Synthesis of 2-chloro-N-(substituted-phenyl)acetamide (Intermediate 1)
-
To a stirred solution of a substituted aniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a dry aprotic solvent (e.g., dichloromethane, DCM) at 0°C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Intermediate 1.
Step 2: Synthesis of 2-cyano-N-(substituted-phenyl)acetamide (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Add a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 60-80°C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield Intermediate 2.
Step 3: Synthesis of 5-((N-(substituted-phenyl)acetamido)methyl)-1H-tetrazole (Final Product)
-
To a solution of Intermediate 2 (1.0 eq) in a solvent like DMF or water, add sodium azide (NaN₃, 2.0 eq).[7]
-
Add a catalyst, such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) (1.5 eq), to facilitate the cycloaddition.[7]
-
Heat the reaction mixture under reflux for 12-24 hours. The formation of the tetrazole can be monitored by TLC or IR spectroscopy (disappearance of the nitrile peak).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to pH 2-3 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Structural Characterization
The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups, such as the N-H and C=O of the amide, and the characteristic absorptions of the tetrazole ring. The disappearance of the nitrile (C≡N) stretch is a key indicator of successful tetrazole formation.
Biological Evaluation: Assessing Therapeutic Potential
The newly synthesized tetrazole derivatives are screened for various biological activities to determine their therapeutic potential. The choice of assays is guided by the known activities of the parent scaffolds.
In Vitro Anticancer Activity
Phenylacetamide derivatives have been reported as potential anticancer agents.[2] Therefore, the novel compounds are evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Protocol: MTS Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) is added to each well. This reagent contains a tetrazolium salt that is bioreduced by viable cells into a colored formazan product.[6]
-
Incubation and Measurement: The plates are incubated for 1-4 hours, and the absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
In Vitro Antimicrobial and Antifungal Activity
Both tetrazole and N-phenylacetamide moieties are known to be present in compounds with antimicrobial and antifungal properties.[1][9][10]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are cultured to a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in a 96-well plate containing appropriate broth media.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) and Data Presentation
The analysis of how structural modifications affect biological activity is crucial for optimizing lead compounds. By synthesizing a library of derivatives with varying substituents on the phenyl ring of the N-phenylacetamide scaffold, a structure-activity relationship (SAR) can be established.
The results of the biological evaluations are typically summarized in a table for clear comparison.
| Compound ID | Substituent (R) on Phenyl Ring | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| NTPA-01 | 4-Chloro | 15.2 | 32 |
| NTPA-02 | 4-Methoxy | 45.8 | 128 |
| NTPA-03 | 3-Nitro | 8.5 | 16 |
| NTPA-04 | Unsubstituted | 62.1 | >256 |
| Control | Doxorubicin / Ciprofloxacin | 0.9 | 1 |
Data are hypothetical and for illustrative purposes only.
From this illustrative data, a preliminary SAR can be deduced:
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para or meta position of the phenyl ring appear to enhance both anticancer and antimicrobial activity compared to the unsubstituted analog.
-
An electron-donating group (e.g., -OCH₃) significantly reduces activity.
This causal relationship suggests that electronic effects on the phenyl ring play a critical role in the compound's interaction with its biological target.
Caption: Structure-Activity Relationship (SAR) logic.
Conclusion and Future Perspectives
This guide has outlined a systematic approach to the design, synthesis, and evaluation of novel tetrazole derivatives based on the N-phenylacetamide scaffold. The described methodologies provide a robust framework for generating new chemical entities with potential therapeutic applications in oncology and infectious diseases.
Future work should focus on expanding the library of derivatives to further probe the SAR, including modifications to the linker between the two pharmacophores. Promising compounds should be advanced to more complex biological assays, including mechanism of action studies and in vivo efficacy models, to fully validate their potential as next-generation therapeutic agents.
References
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.[Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal.[Link]
-
New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. National Institutes of Health (NIH).[Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health (NIH).[Link]
-
New N -phenylacetamide-incorporated 1,2,3-triazoles: [Et 3 NH][OAc]-mediated efficient synthesis and biological evaluation. ResearchGate.[Link]
-
Biological activities importance of Tetrazole derivatives. ResearchGate.[Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.[Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. MDPI.[Link]
-
Potential Pharmacological Activities of Tetrazoles in The New Millennium. International Journal of PharmTech Research.[Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed.[Link]
-
Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Significance of the Tetrazole Moiety in Medicinal Chemistry
An Application Note and Laboratory Protocol for the Synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
The tetrazole ring is a uniquely important scaffold in modern drug discovery and development. Recognized as a non-classical bioisostere of the carboxylic acid group, it offers a similar pKa and planar structure but with enhanced metabolic stability and lipophilicity, making it an attractive feature in the design of novel therapeutic agents.[1][2] Its applications are extensive, with tetrazole-containing compounds exhibiting a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer properties.[1]
This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block for the development of more complex pharmaceutical candidates. Derivatives of this core structure have been investigated as potent inhibitors of enzymes such as xanthine oxidase and protein tyrosine phosphatase 1B (PTP1B), which are key targets in the treatment of hyperuricemia and type 2 diabetes, respectively.[3][4][5] The protocol detailed herein is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for a successful and secure synthesis.
Chemical Principle and Reaction Mechanism
The synthesis of 1-substituted tetrazoles from primary amines is a well-established transformation in organic chemistry.[2][6] The protocol described here employs a one-pot reaction of N-(3-aminophenyl)acetamide with triethyl orthoformate and sodium azide in a suitable solvent.
The mechanism proceeds through two key stages:
-
Formation of an Imidate Intermediate: The primary amine of N-(3-aminophenyl)acetamide first reacts with triethyl orthoformate. Under mild heating, this condensation reaction eliminates ethanol to form an N-arylformimidate intermediate. This step effectively prepares the amine for cyclization.
-
[3+2] Cycloaddition with Azide: The highly nucleophilic azide ion (from sodium azide) attacks the electrophilic carbon of the imidate intermediate. This is followed by an intramolecular cyclization and subsequent elimination of another molecule of ethanol to yield the stable, aromatic 1-substituted tetrazole ring.[1] This process is a formal [3+2] cycloaddition, a powerful reaction for constructing five-membered heterocyclic rings.
The overall reaction scheme is depicted below:
Caption: Overall reaction scheme for the synthesis.
Critical Safety Considerations: Handling Sodium Azide
WARNING: Sodium azide (NaN₃) is an extremely toxic and potentially explosive substance that requires strict adherence to safety protocols.
-
Acute Toxicity: Sodium azide is fatal if swallowed or absorbed through the skin.[7] It functions as a potent vasodilator and metabolic inhibitor. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles. All manipulations of solid sodium azide should be performed in a certified chemical fume hood to prevent inhalation of dust.[8]
-
Explosion Hazard - Hydrazoic Acid: Sodium azide reacts with acids (including weak acids like acetic acid used in this protocol) to form hydrazoic acid (HN₃), a highly toxic, volatile, and dangerously explosive liquid.[9] The reaction should be well-ventilated, and the reaction temperature must be carefully controlled.
-
Explosion Hazard - Metal Azides: Azides can react with heavy metals such as lead, copper, mercury, silver, and gold to form highly shock-sensitive and explosive metal azides.[10] NEVER use metal spatulas to handle sodium azide.[7] Use ceramic, Teflon, or plastic spatulas. Avoid contact with metal equipment, including metal stir bars with scratches that expose the metal core. Ensure that any azide-containing waste is not disposed of down drains, as it can react with lead or copper plumbing to form explosive accumulations.[10]
-
Waste Disposal: All unreacted sodium azide must be quenched before disposal. A common method is the addition of an excess of sodium nitrite solution followed by acidification with dilute sulfuric acid to decompose the azide into nitrogen gas. This procedure must be done in a fume hood with extreme caution. Consult your institution's specific guidelines for hazardous waste disposal.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |
| N-(3-aminophenyl)acetamide | C₈H₁₀N₂O | 150.18 | ≥98% | Sigma-Aldrich, etc. |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | ≥99.5% | Sigma-Aldrich, etc. |
| Triethyl Orthoformate | C₇H₁₆O₃ | 148.20 | ≥98% | Sigma-Aldrich, etc. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Grade | Fisher Scientific, etc. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific, etc. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Lab-prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Fisher Scientific, etc. |
| Deionized Water | H₂O | 18.02 | - | - |
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(3-aminophenyl)acetamide (1.50 g, 10.0 mmol, 1.0 eq.).
-
Add glacial acetic acid (20 mL). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Causality Note: Glacial acetic acid serves as both the solvent and a mild acid catalyst for the reaction.
-
-
In a certified chemical fume hood, carefully add sodium azide (0.78 g, 12.0 mmol, 1.2 eq.) to the flask in portions.
-
Expertise Note: Adding the azide in portions helps to control any initial exotherm and gas evolution. A 20% excess of azide is used to drive the reaction to completion.
-
-
Add triethyl orthoformate (1.78 g, 2.0 mL, 12.0 mmol, 1.2 eq.) to the reaction mixture using a syringe.
-
Ensure the condenser has a gentle flow of cold water and place a drying tube or nitrogen inlet at the top.
Step 2: Reaction Execution
-
Lower the flask into a pre-heated heating mantle or oil bath set to 100-110 °C.
-
Stir the reaction mixture vigorously at this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes). The product should be more polar than the starting amine.
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
CAUTION: The following step should be performed slowly and in a fume hood. Carefully and slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold deionized water. This quenches the reaction and precipitates the crude product.
-
Stir the aqueous mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with cold deionized water (2 x 20 mL) to remove residual acetic acid and inorganic salts.
-
Transfer the crude solid to a 250 mL separatory funnel. Add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution. Shake vigorously to dissolve the product in the organic layer and neutralize any remaining acid.
-
Trustworthiness Note: This extraction step is crucial for removing acidic impurities. The use of a weak base like sodium bicarbonate prevents any vigorous reaction with residual azide.
-
-
Separate the layers and extract the aqueous layer again with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash them with brine (1 x 30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Step 4: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system is typically an ethanol/water or isopropanol/water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes cloudy. Then, add a few more drops of hot ethanol until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Caption: Experimental workflow for the synthesis protocol.
Data Summary and Characterization
Table of Reagents (10 mmol scale):
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| N-(3-aminophenyl)acetamide | 150.18 | 1.50 g | 10.0 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 0.78 g | 12.0 | 1.2 |
| Triethyl Orthoformate | 148.20 | 1.78 g (2.0 mL) | 12.0 | 1.2 |
-
Expected Yield: 75-85% (after purification).
-
Appearance: White to off-white crystalline solid.
-
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals for the acetamide methyl group (~2.1 ppm), the aromatic protons, the amide N-H proton (~10.4 ppm), and a characteristic downfield singlet for the tetrazole C-H proton (~9.5-10.0 ppm).
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the methyl carbon, aromatic carbons, the amide carbonyl carbon (~169 ppm), and the tetrazole carbon.
-
IR (KBr, cm⁻¹): Expect characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), and tetrazole ring vibrations.[11]
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₉N₅O [M+H]⁺: 204.08.
-
References
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]
- Su, W.-K., Hong, Z., Shan, W.-G., & Zhang, X.-X. (2006). A series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized in good yields from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3. European Journal of Organic Chemistry, 2006(12), 2723-2726.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). A Novel and Efficient Method for the Synthesis of 5-Substituted 1H-Tetrazoles. Synthesis, 1998(06), 910-914.
-
MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]
- Bentiss, F., Lagrenée, M., & Barbry, D. (2014). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry, 18(1), 56-74.
-
PubMed. Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Available from: [Link]
-
Georgia Institute of Technology. Novel Synthesis of 5-Substituted-Tetrazoles. Available from: [Link]
-
Molecules. Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Available from: [Link]
-
National Center for Biotechnology Information. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Available from: [Link]
-
Semantic Scholar. Rapid microwave promoted heterocyclization of primary amines with triethyl orthoformate and sodium azide using zinc sulfide nano. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Sodium azide >=98 %, for synthesis. Available from: [Link]
-
Chalcogenide Letters. A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Available from: [Link]
-
University of California, Berkeley. Safe Handling of Sodium Azide (SAZ). Available from: [Link]
-
ResearchGate. Synthesis of tetrazole derivatives through conversion of amide and thioamide functionalities. Available from: [Link]
-
The Royal Society of Chemistry. Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. Available from: [Link]
- Su, W.-K., et al. (2006). Ytterbium(III) Triflate as an Efficient Catalyst for the Synthesis of 1-Substituted-1H-1,2,3,4-tetrazoles from Amines, Triethyl Orthoformate, and Sodium Azide. European Journal of Organic Chemistry, 2006(12), 2723–2726.
-
ACS Publications. How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. chalcogen.ro [chalcogen.ro]
Application Note & Protocol: Evaluating N-[3-(1H-tetrazol-1-yl)phenyl]acetamide for PTP1B Inhibition
Introduction: The Rationale for Targeting PTP1B
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways.[1][2] Primarily, it attenuates insulin signaling by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS-1/2).[3][4][5][6] Elevated expression and activity of PTP1B are linked to insulin resistance, a hallmark of type 2 diabetes and obesity.[2][7] Consequently, the inhibition of PTP1B is a validated therapeutic strategy to enhance insulin sensitivity.[1][2] The development of potent and selective PTP1B inhibitors is a major focus in drug discovery.[8][9][10]
Recent studies have highlighted derivatives of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide as a promising class of non-carboxylic PTP1B inhibitors.[11][12][13] The tetrazole ring acts as a bioisostere for the carboxylic acid group, often improving pharmacokinetic properties. This application note provides a detailed guide for researchers to reliably assess the inhibitory potential of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide and its analogs against PTP1B using a robust, colorimetric in-vitro assay.
Scientific Principles & Biological Context
PTP1B's Role in Insulin Signaling
Insulin binding to its receptor triggers autophosphorylation of tyrosine residues, initiating a cascade that leads to glucose uptake and utilization. PTP1B acts as a brake on this system by catalyzing the hydrolysis of these phosphotyrosine residues, thereby terminating the signal.[6] By inhibiting PTP1B, the insulin signal is prolonged, leading to increased glucose uptake and improved glycemic control.[1]
The p-Nitrophenyl Phosphate (pNPP) Assay Principle
Directly measuring the dephosphorylation of a peptide substrate can be complex. A widely adopted and reliable alternative is the use of a small molecule chromogenic substrate, p-nitrophenyl phosphate (pNPP).[7][14] PTP1B cleaves the phosphate group from pNPP, yielding p-nitrophenol (pNP).[7] Under alkaline conditions, pNP is ionized to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum at 405 nm.[15] The rate of pNP formation is directly proportional to PTP1B activity. An inhibitor will reduce this rate.
Experimental Protocols
This protocol is designed for a 96-well microplate format, enabling medium-to-high throughput screening.
Required Materials & Reagents
-
Recombinant Human PTP1B: (e.g., truncated, residues 1-321). Store at -80°C.
-
This compound: (Hereafter "Test Compound").
-
p-Nitrophenyl Phosphate (pNPP): Substrate.
-
Sodium Orthovanadate (Na₃VO₄): Positive control inhibitor.[16]
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT). Causality: This buffer system maintains physiological pH and ionic strength. DTT is crucial as it prevents the oxidative inactivation of the catalytic cysteine residue in the PTP1B active site.[17]
-
Stop Solution: 2 M NaOH. Causality: Terminates the enzymatic reaction and ensures alkaline conditions for maximal pNP absorbance.
-
Dimethyl Sulfoxide (DMSO): For dissolving the test compound.
-
Equipment: 96-well clear, flat-bottom microplates; multichannel pipettes; microplate reader capable of measuring absorbance at 405 nm; incubator set to 37°C.
Reagent Preparation
-
1X Assay Buffer: Prepare fresh from stocks. Add DTT just before use. Keep on ice.[18]
-
PTP1B Working Solution: Dilute the enzyme stock in ice-cold 1X Assay Buffer to a final concentration that yields a linear reaction rate over 15-30 minutes. A starting point is 40-50 ng per reaction well.[16] Trustworthiness: The optimal enzyme concentration must be determined empirically by running a time-course experiment with varying enzyme amounts to find a concentration that gives a robust signal without depleting the substrate too quickly.[19]
-
pNPP Substrate Solution: Dissolve pNPP in 1X Assay Buffer. A typical concentration is 2-4 mM.[20][21] The final concentration in the well should be approximately equal to the Michaelis constant (Km) for pNPP, which is reported to be around 0.7-1.3 mM for different PTP1B constructs.[16] Using a substrate concentration near the Km makes the assay sensitive to competitive inhibitors.
-
Test Compound Stock (10 mM): Dissolve this compound in 100% DMSO.
-
Positive Control Stock (1 mM Na₃VO₄): Dissolve sodium orthovanadate in water.
Step-by-Step Assay Protocol
-
Prepare Compound Plate: Create a serial dilution of the 10 mM Test Compound stock in 100% DMSO. A common dilution series ranges from 10 mM to low micromolar concentrations.
-
Assay Plate Setup: Design the plate layout as shown in the table below.
-
Add Reagents:
-
To all wells, add 40 µL of 1X Assay Buffer.
-
Add 1 µL of the appropriate compound dilution from the compound plate to the "Test Compound" wells.
-
Add 1 µL of DMSO to "100% Activity" and "Blank" wells.
-
Add 1 µL of diluted positive control to "Positive Control" wells.
-
-
Pre-incubation: Add 30 µL of the PTP1B Working Solution to all wells except the "Blank" wells. To the "Blank" wells, add 30 µL of 1X Assay Buffer.
-
Mix gently by tapping the plate and pre-incubate at 37°C for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for equilibrium establishment, especially for slow-binding inhibitors.
-
Initiate Reaction: Add 30 µL of the pNPP Substrate Solution to all wells to start the reaction. The total reaction volume is now 100 µL.
-
Incubation: Incubate the plate at 37°C for 20 minutes. Trustworthiness: This incubation time should be within the linear range of the reaction, determined during initial enzyme titration experiments.
-
Stop Reaction: Add 50 µL of 2 M NaOH Stop Solution to all wells.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
Plate Layout Example
| Well Type | Compound/Control | PTP1B Enzyme | pNPP Substrate | Purpose |
| Blank | 1 µL DMSO | No | Yes | Measures background absorbance of the substrate. |
| 100% Activity | 1 µL DMSO | Yes | Yes | Represents uninhibited enzyme activity (negative control). |
| Positive Control | 1 µL Na₃VO₄ | Yes | Yes | Represents fully inhibited enzyme activity. |
| Test Compound | 1 µL Compound | Yes | Yes | Measures enzyme activity in the presence of the inhibitor. |
Data Analysis and Interpretation
Calculating Percent Inhibition
First, correct the absorbance readings by subtracting the average absorbance of the "Blank" wells from all other wells.
Corrected Absorbance (A_corr) = A_sample - A_blank_avg
Then, calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [ 1 - ( A_corr_inhibitor / A_corr_100%_activity ) ] x 100
Determining the IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[22][23][24]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration at which the curve passes the 50% inhibition mark.[23]
A lower IC₅₀ value indicates a more potent inhibitor.[25] For example, a derivative of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide, compound NM-03, was reported to have an IC₅₀ of 4.48 µM against PTP1B.[12] Another related series showed a lead compound with an IC₅₀ of 1.88 µM.[11] These values provide a benchmark for evaluating new analogs.
Trustworthiness & Validation
-
DMSO Tolerance: Determine the highest concentration of DMSO tolerated by the enzyme without significant loss of activity. Typically, final DMSO concentrations should be kept below 5%, and ideally below 1%.[16] Ensure the DMSO concentration is constant across all wells.
-
Z'-Factor: For screening campaigns, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reliability of the results.[20]
By adhering to this detailed protocol, researchers can confidently and accurately determine the inhibitory potency of this compound and its derivatives, contributing valuable data to the development of next-generation therapeutics for metabolic diseases.
References
-
BioAssay Systems. (n.d.). PTP1B Inhibitor Assay Screening Services. Retrieved from [Link]
-
Moorthy, N., et al. (2019). Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. Bioorganic Chemistry, 93, 103221. Retrieved from [Link]
-
Galic, S., et al. (2005). Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP. Molecular and Cellular Biology, 25(2), 819–829. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Parvez, S., et al. (2007). Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein. Biochemistry, 46(30), 8954–8962. Retrieved from [Link]
-
Moorthy, N., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic Chemistry, 80, 431-440. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. Retrieved from [Link]
-
Zhang, Z. Y. (2001). In vitro enzymatic assays of protein tyrosine phosphatase 1B. Methods in Molecular Biology, 145, 37-43. Retrieved from [Link]
-
BioIVT. (2023). A Guide to In Vitro CYP Inhibition Studies. Contract Pharma. Retrieved from [Link]
-
Khan, T., et al. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports, 7, 11954. Retrieved from [Link]
-
D. W. Wright, et al. (2023). A Conserved Local Structural Motif Controls the Kinetics of PTP1B Catalysis. Journal of Chemical Information and Modeling, 63(14), 4479–4491. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]
-
Al-Zoubi, M. S., & Al-Sawalha, N. A. (2021). The Role of Protein Tyrosine Phosphatase (PTP)-1B in Cardiovascular Disease and Its Interplay with Insulin Resistance. International Journal of Molecular Sciences, 22(16), 8878. Retrieved from [Link]
-
Gesellchen, F., et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 410(1), 132–141. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Retrieved from [Link]
-
Khan, T., et al. (2018). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers in Pharmacology, 9, 171. Retrieved from [Link]
-
AMSBIO. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of PTP1B in the insulin signaling cascade. Retrieved from [Link]
-
Pannifer, A. D., et al. (2000). Insights into the Reaction of Protein-tyrosine Phosphatase 1B: CRYSTAL STRUCTURES FOR TRANSITION STATE ANALOGS OF BOTH CATALYTIC STEPS. Journal of Biological Chemistry, 275(49), 38659–38666. Retrieved from [Link]
-
Torgashina, I. G., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Toxics, 11(11), 932. Retrieved from [Link]
-
BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]
-
Lounnas, V. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2018). Synthesis and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity Evaluation of Novel Arylaminoacetylhydrazone Derivatives Containing Carbazole Moiety. Chinese Journal of Organic Chemistry, 38(10), 2736-2745. Retrieved from [Link]
-
Ghafouri-Fard, S., et al. (2020). The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications. Biomedicine & Pharmacotherapy, 121, 109633. Retrieved from [Link]
-
Gonzalez-Ochoa, G., et al. (2021). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. International Journal of Molecular Sciences, 22(11), 5899. Retrieved from [Link]
-
Sun, J. P., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510. Retrieved from [Link]
-
Tang, S., et al. (2019). Synthesis and biological evaluation of novel 2,3-pyrazole ring-substituted-4,4-dimethyl lithocholic acid derivatives as selective protein tyrosine phosphatase 1B (PTP1B) inhibitors with cellular efficacy. RSC Advances, 9(59), 34395-34408. Retrieved from [Link]
-
Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2559. Retrieved from [Link]
-
Cui, W., et al. (2014). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. PLoS ONE, 9(5), e97668. Retrieved from [Link]
-
Goldstein, B. J., et al. (1994). Protein tyrosine phosphatase 1B interacts with the activated insulin receptor. Journal of Biological Chemistry, 269(17), 12320-12326. Retrieved from [Link]
-
Rosas-Nexticapa, J., et al. (2016). Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies. PLoS ONE, 11(2), e0149683. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]
-
Genoprice. (n.d.). pNPP Phosphatase Assay Kits. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
-
Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1801. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity Evaluation of Novel Arylaminoacetylhydrazone Derivatives Containing Carbazole Moiety [sioc-journal.cn]
- 10. Synthesis and biological evaluation of novel 2,3-pyrazole ring-substituted-4,4-dimethyl lithocholic acid derivatives as selective protein tyrosine phosphatase 1B (PTP1B) inhibitors with cellular efficacy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 22. IC50 - Wikipedia [en.wikipedia.org]
- 23. courses.edx.org [courses.edx.org]
- 24. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Application Notes & Protocols: A Framework for In Vivo Preclinical Evaluation of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide in Murine Models
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and execution of in vivo experiments in mice using the novel compound N-[3-(1H-tetrazol-1-yl)phenyl]acetamide. The tetrazole-acetamide scaffold is a recurring motif in medicinal chemistry, with derivatives showing potential as PTP1B inhibitors for diabetes, anticonvulsants, and anti-cancer agents.[1][2][3] Given the nascent status of this specific isomer, this guide establishes a foundational framework for its initial characterization, from formulation and tolerability studies to robust pharmacokinetic and proof-of-concept efficacy models. The protocols herein are designed to be self-validating, incorporating critical controls and decision points to ensure data integrity and adherence to the highest standards of scientific rigor and animal welfare.
Scientific Rationale and Pre-Investigational Assessment
The successful translation of a new chemical entity from bench to clinic hinges on a meticulously planned preclinical phase.[4] For this compound, the initial steps must be grounded in the known biology of related compounds while systematically addressing its unique properties.
The Therapeutic Potential of the Tetrazole-Acetamide Scaffold
The tetrazole ring serves as a bioisostere for a carboxylic acid group, a common strategy to improve metabolic stability and cell permeability. Derivatives of N-phenylacetamide containing tetrazoles have been investigated for multiple therapeutic applications:
-
Metabolic Disease: Certain derivatives act as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][2] PTP1B inhibition enhances insulin sensitivity, making it a promising target for Type 2 diabetes.[1]
-
Oncology: Tetrazole-containing compounds have been explored for their anti-cancer properties, potentially through the modulation of critical cellular pathways like p53, NF-κB, and caspase-3, which are involved in apoptosis and cell cycle regulation.[5]
-
Neurological Disorders: The structural class has also shown promise in anticonvulsant activity, possibly by interacting with GABA-A receptors.[3][6]
Hypothesized Mechanism of Action: PTP1B Inhibition
Based on prior research into related structures, a primary hypothesis is that this compound may function as a PTP1B inhibitor.[1][2] This mechanism would prevent the dephosphorylation of the insulin receptor (IR) and insulin receptor substrate (IRS), thereby amplifying the downstream signaling cascade that leads to glucose uptake.
Caption: Hypothetical signaling pathway of this compound as a PTP1B inhibitor.
Essential Pre-Formulation Analysis
Before any in vivo work, the compound's fundamental physicochemical properties must be determined. This is a non-negotiable step to ensure reliable and reproducible dosing.
| Parameter | Method | Importance |
| Identity & Purity | LC-MS, 1H-NMR | Confirms the correct structure and quantifies purity (must be >95%, ideally >98%). |
| Aqueous Solubility | Kinetic or thermodynamic solubility assay | Determines if the compound can be formulated as a simple solution or requires a suspension or solubilizing vehicle. Many similar compounds are poorly soluble.[7] |
| Chemical Stability | HPLC analysis over time in proposed vehicle | Ensures the compound does not degrade in the dosing formulation, which would lead to inaccurate dose administration. |
| LogP/LogD | Calculated or experimental | Predicts lipophilicity, which influences absorption, distribution, and potential formulation strategies (e.g., lipid-based).[8] |
Formulation Development for In Vivo Administration
Poorly water-soluble compounds present a significant challenge for in vivo studies.[8] The choice of vehicle is critical and can dramatically impact bioavailability. The goal is to develop a safe, non-toxic formulation that allows for consistent and reproducible exposure.
Common Vehicle Selection for Oral Administration in Mice
The following table outlines common starting formulations for compounds with low aqueous solubility. A small-scale pilot study should be conducted to determine the best vehicle for this compound.
| Vehicle Composition | Type | Pros | Cons |
| 0.5% (w/v) Tween® 80 in Saline | Surfactant solution | Simple to prepare; generally well-tolerated. | Limited solubilizing capacity; may not be sufficient for highly insoluble compounds. |
| 0.5% (w/v) Carboxymethylcellulose (CMC) in Water | Suspension | Good for administering uniform suspensions; well-tolerated. | Requires careful homogenization to ensure dose uniformity; compound can settle over time. |
| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water | Solubilizer | Can significantly increase the solubility of hydrophobic compounds.[9] | Can be viscous; potential for nephrotoxicity at high doses with chronic administration. |
| PEG400 / Water (e.g., 30:70 v/v) | Co-solvent system | Effective at solubilizing many organic molecules. | Can have intrinsic biological effects or cause irritation at high concentrations. |
Protocol: Preparation of a Homogeneous Suspension
This protocol describes the preparation of a 1 mg/mL suspension in 0.5% CMC, a common starting point.
Materials:
-
This compound powder
-
Sodium Carboxymethylcellulose (low viscosity)
-
Sterile, deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Scale and weigh boats
Procedure:
-
Prepare the Vehicle: Add 50 mg of CMC to a beaker containing 10 mL of sterile water. Heat gently (to ~40°C) and stir until the CMC is fully dissolved. Allow the solution to cool to room temperature.
-
Weigh the Compound: Accurately weigh 10 mg of this compound.
-
Create a Paste (Wetting): Transfer the powder to a mortar. Add a small volume (e.g., 200 µL) of the CMC vehicle and triturate with the pestle until a smooth, uniform paste is formed. This step is critical to prevent clumping.
-
Gradual Dilution: Slowly add the remaining vehicle to the mortar in small aliquots, mixing thoroughly after each addition.
-
Final Homogenization: Transfer the final suspension to a sterile vial with a magnetic stir bar. Stir continuously for at least 30 minutes before dosing.
-
Quality Control: Visually inspect the suspension for any large agglomerates. It should appear uniform and milky. Crucially, the suspension must be stirred continuously during the dosing procedure to ensure each animal receives the correct dose.
Foundational In Vivo Study Design
All animal experiments must be designed to be rigorous, reproducible, and ethically sound, adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[10][11] All protocols must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[12]
Core Principles
-
Animal Model: C57BL/6 mice are a common choice for initial tolerability and PK studies due to their genetic stability. For efficacy studies, the choice of model is paramount and disease-specific (e.g., db/db mice for diabetes, xenograft models for cancer).[1]
-
Group Size: Determined by power analysis based on expected effect size and variability. Typically, n=5-8 mice per group is a starting point for tolerability and PK, while n=8-12 may be needed for efficacy studies.
-
Controls: Every experiment must include a vehicle control group receiving the exact same formulation without the active compound.[13] A positive control (a known active compound) should be included in efficacy studies to validate the model.[13]
-
Randomization & Blinding: Animals should be randomly assigned to treatment groups. Whenever possible, the individuals administering the compound and assessing the outcomes should be blinded to the treatment groups to prevent bias.
General Experimental Workflow
Caption: A generalized workflow for preclinical in vivo evaluation of a novel compound.
Protocol Suite for Initial Characterization
The following protocols provide a logical progression for the initial in vivo evaluation of this compound.
Protocol: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered without causing significant toxicity or distress. This informs dose selection for subsequent studies.
Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=3-5 per group):
-
Group 1: Vehicle Control
-
Group 2: 30 mg/kg
-
Group 3: 100 mg/kg
-
Group 4: 300 mg/kg
-
Group 5: 1000 mg/kg (Doses may be adjusted based on any prior in vitro cytotoxicity data).
-
-
Administration: Single oral gavage (PO).
Procedure:
-
Acclimate mice for at least one week. Record baseline body weights.
-
Prepare dosing formulations immediately prior to use, ensuring homogeneity.
-
Administer a single dose of the respective formulation to each mouse via oral gavage. The volume should not exceed 10 mL/kg.
-
Monitoring: Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for 7-14 days.
-
Endpoints:
-
Clinical Signs: Record any signs of toxicity, such as lethargy, piloerection, ataxia, labored breathing, or changes in posture. Use a standardized scoring sheet.
-
Body Weight: Measure body weight daily for the first week, then every other day. A weight loss of >15-20% is a common humane endpoint.
-
Mortality: Record any deaths.
-
-
Data Analysis: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or >15% body weight loss.
Protocol: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. This determines key parameters like Cmax (peak concentration), Tmax (time to peak), and half-life (t1/2).
Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=3-4 per time point):
-
Group 1: 10 mg/kg, PO
-
Group 2 (optional): 2 mg/kg, intravenous (IV) via tail vein (to determine bioavailability).
-
-
Time Points for Blood Collection (PO): 0 (pre-dose), 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.
Procedure:
-
Administer the compound as a single dose.
-
At each designated time point, collect blood (~50-100 µL) from a cohort of mice via submandibular or saphenous vein puncture.
-
Process blood immediately to plasma by centrifuging in tubes containing an anticoagulant (e.g., K2EDTA).
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Data Presentation:
| Parameter | Definition | Example Value |
| Cmax (ng/mL) | Maximum observed plasma concentration | 1500 |
| Tmax (h) | Time at which Cmax is reached | 1.0 |
| AUC (ng*h/mL) | Area under the concentration-time curve | 7500 |
| t1/2 (h) | Elimination half-life | 4.5 |
| F (%) | Bioavailability (requires IV data) | 35 |
Protocol: Proof-of-Concept Efficacy Study (Antidiabetic Model)
Objective: To evaluate the efficacy of the compound in a relevant disease model, based on the PTP1B inhibition hypothesis. An Oral Glucose Tolerance Test (OGTT) in a diabetic mouse model is a standard assay.[1]
Design:
-
Animals: Male db/db mice (a model of Type 2 diabetes), 8-10 weeks old.
-
Groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (e.g., 30 mg/kg, dose based on MTD/PK)
-
Group 3: Positive Control (e.g., Metformin, 150 mg/kg)
-
-
Administration: Daily oral gavage for 1-2 weeks (sub-chronic). The OGTT is performed on the final day.
Procedure:
-
Treat animals daily with the respective formulations for the designated duration. Monitor body weight and clinical signs.
-
On the day of the OGTT, fast the mice for 6 hours (with access to water).
-
Administer the final dose of the compound or controls.
-
One hour after dosing, measure baseline blood glucose from a tail snip (t=0).
-
Immediately administer a 2 g/kg glucose solution via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Data Analysis: Plot blood glucose concentration over time for each group. The primary endpoint is the Area Under the Curve (AUC) for glucose excursion. A significant reduction in the glucose AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance and potential antidiabetic activity.[1]
References
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2023). Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. Available at: [Link]
-
PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Available at: [Link]
-
PubMed. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2023). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Available at: [Link]
-
RSC Publishing. (n.d.). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Step 2: Preclinical Research. Available at: [Link]
-
ResearchGate. (n.d.). (a) Experimental design of in vivo experiment. Mice were divided into.... Available at: [Link]
-
PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Available at: [Link]
-
ResearchGate. (n.d.). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. Available at: [Link]
-
Boston University Office of Research. (n.d.). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). General Principles of Preclinical Study Design. Available at: [Link]
-
National Center for Biotechnology Information (NCBI) Bookshelf. (2012). In Vivo Assay Guidelines. Available at: [Link]
-
The Jackson Laboratory. (2021). Designing Your In Vivo Studies. Available at: [Link]
-
NAMSA. (n.d.). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Available at: [Link]
-
AMSbiopharma. (n.d.). Preclinical research strategies for drug development. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Acetamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]. Available at: [Link]
-
MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available at: [Link]
-
YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Available at: [Link]
-
PubChem. (n.d.). N-(3-(2H-Tetrazol-5-yl)phenyl)acetamide. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. namsa.com [namsa.com]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cell-based assays for evaluating N-[3-(1H-tetrazol-1-yl)phenyl]acetamide efficacy
The evaluation of this compound derivatives requires a systematic and multi-tiered approach to fully characterize their efficacy. By sequentially assessing cell viability, investigating the mechanism of cell death, and probing effects on key signaling pathways, researchers can build a comprehensive profile of a compound's biological activity. The protocols detailed in these application notes provide a robust and validated framework for this initial characterization, enabling informed decisions in the drug discovery pipeline. It is recommended that for any given compound, at least two different assay types be used to confirm the biological effect and mechanism of action. [23]
References
- Zhu, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. [Link]
-
Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. Royal Society of Chemistry. [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]
-
Moorthy, N. S. H., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic Chemistry. [Link]
-
An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. [Link]
-
O'Brien, M. A. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Moorthy, N. S. H., et al. (2018). Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. ResearchGate. [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
-
Al-Lamki, R. S., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences. [Link]
-
Stahl, M., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]
-
baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. [Link]
-
Crowley, L. C., & Waterhouse, N. J. (2016). Apoptosis Detection Assays. Methods in Molecular Biology. [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
-
Wang, X., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. [Link]
-
Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Elabscience. (n.d.). Caspase Assay Kits. [Link]
-
BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]
-
KCAS Bioanalytical & Biomarker Services. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
Biocompare. (2021). Choosing an Apoptosis Detection Assay. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]
-
Wikipedia. (n.d.). NF-κB. [Link]
-
Biocompare. (n.d.). Caspase-Glo 3/7 Assay G8090 from Promega. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]
Sources
- 1. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bioivt.com [bioivt.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. What is the principle of cell viability assays? | AAT Bioquest [aatbio.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Apoptosis Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for N-[3-(1H-tetrazol-1-yl)phenyl]acetamide in Diabetes Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide and its derivatives in the context of diabetes research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for investigating this class of compounds as potential therapeutic agents for type 2 diabetes mellitus (T2DM).
Introduction: A Novel Scaffold for a Validated Target
The global prevalence of type 2 diabetes mellitus necessitates the development of novel therapeutic strategies.[1] A key focus of current research is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a critical negative regulator of the insulin signaling pathway.[1] Overactivity of PTP1B leads to the dephosphorylation of the insulin receptor and its substrates, thereby contributing to insulin resistance, a hallmark of T2DM. Consequently, inhibitors of PTP1B are of significant interest as potential insulin-sensitizing agents.
The this compound scaffold has emerged as a promising platform for the design of potent and selective PTP1B inhibitors. The tetrazole moiety, a bioisostere of the carboxylic acid group, offers improved metabolic stability and favorable pharmacokinetic properties.[1] Research has demonstrated that derivatives of this core structure exhibit significant in vitro PTP1B inhibitory activity and promising in vivo antidiabetic effects in preclinical models.[1]
This guide provides a detailed framework for the synthesis and biological evaluation of this compound and its analogues, enabling researchers to explore their therapeutic potential.
Underlying Mechanism: Targeting the Insulin Signaling Pathway
The primary mechanism of action for this compound derivatives in the context of diabetes is the inhibition of PTP1B. By inhibiting PTP1B, these compounds prevent the dephosphorylation of key proteins in the insulin signaling cascade, leading to enhanced insulin sensitivity and improved glucose homeostasis.
Sources
Application Notes and Protocols for N-[3-(1H-tetrazol-1-yl)phenyl]acetamide as a Tool Compound in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for utilizing N-[3-(1H-tetrazol-1-yl)phenyl]acetamide as a tool compound for the investigation of enzyme kinetics. We delve into the scientific rationale for employing tetrazole-containing small molecules in enzymology, underpinned by their unique chemical properties. Detailed, step-by-step protocols are provided for the characterization of enzyme inhibition, including the determination of the half-maximal inhibitory concentration (IC₅₀) and the elucidation of the mechanism of inhibition (MOI). This guide is designed to be a self-validating system, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data.
Introduction: The Scientific Rationale for this compound in Enzyme Kinetics
This compound belongs to a class of compounds that have garnered significant interest in medicinal chemistry and chemical biology. The tetrazole moiety is a key feature, often employed as a bioisostere for the carboxylic acid group.[1][2] This substitution can offer advantages such as improved metabolic stability, enhanced membrane permeability, and a comparable pKa to carboxylic acids, allowing it to engage in similar ionic interactions with biological targets.[2]
Derivatives of the N-(3-(1H-tetrazol-5-yl)phenyl)acetamide scaffold have been successfully synthesized and identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in metabolic regulation.[3][4] Kinetic studies on these related compounds have demonstrated a competitive mode of inhibition, highlighting the potential of this chemical class to interact with the active sites of enzymes.[3] While the precise biological target for this compound may not be universally established, its structural alerts suggest it is a valuable probe for enzyme systems, particularly those that recognize carboxylate or similar anionic groups.
This guide will therefore use the broader class of N-phenylacetamide tetrazoles as a framework to provide robust protocols for characterizing the interaction of such a tool compound with a given enzyme.
Getting Started: Essential Preparations
Prior to initiating kinetic experiments, it is crucial to properly prepare the tool compound and the enzymatic system.
Compound Handling and Stock Solution Preparation
-
Purity Assessment: The purity of this compound should be ≥95%, as confirmed by HPLC and NMR. Impurities can confound kinetic data.
-
Solubility Testing: Determine the solubility of the compound in various buffers and organic solvents (e.g., DMSO, ethanol). For most enzymatic assays, a high-concentration stock solution in 100% DMSO is prepared.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Enzyme and Substrate Preparation
-
Enzyme Purity and Activity: Utilize a highly purified enzyme preparation. The specific activity of the enzyme should be known and consistent across experiments.
-
Substrate Solution: Prepare a concentrated stock solution of the enzyme's substrate in an appropriate buffer. Ensure the substrate is stable under the storage and assay conditions.
-
Assay Buffer: The choice of buffer is critical and should be optimized for the specific enzyme, ensuring a stable pH and ionic strength that supports optimal enzyme activity.
Experimental Protocols: A Step-by-Step Guide to Enzyme Inhibition Analysis
The following protocols are designed to be performed in a logical sequence to fully characterize the inhibitory properties of this compound.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a key parameter for ranking the potency of inhibitors.[5]
Rationale: This initial experiment establishes the concentration range over which the inhibitor is active, guiding subsequent, more detailed mechanistic studies. The assay is typically performed at a fixed substrate concentration, often at or near the Michaelis constant (Kₘ) of the enzyme.[6]
Step-by-Step Methodology:
-
Prepare a serial dilution of the this compound stock solution in the assay buffer. A common approach is a 10-point, 3-fold serial dilution.
-
Set up the assay plate (e.g., a 96-well plate) with the following controls:
-
100% Activity Control (No Inhibitor): Contains the enzyme, substrate, and buffer with DMSO at the same final concentration as the inhibitor wells.
-
0% Activity Control (No Enzyme): Contains the substrate and buffer with DMSO.
-
-
Add the diluted inhibitor to the appropriate wells.
-
Initiate the reaction by adding the enzyme to all wells except the 0% activity control. Alternatively, initiate with the substrate. The order of addition should be consistent.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). It is crucial to ensure the measurements are taken within the linear range of the reaction (initial velocity).[6]
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_no_enzyme) / (Rate_no_inhibitor - Rate_no_enzyme))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation:
| Inhibitor Conc. (µM) | % Inhibition |
| 100 | 95.2 |
| 33.3 | 88.1 |
| 11.1 | 75.4 |
| 3.7 | 52.3 |
| 1.2 | 28.9 |
| 0.4 | 10.5 |
| 0.1 | 2.1 |
Note: The above data is hypothetical and for illustrative purposes.
Visualization of IC₅₀ Determination Workflow:
Sources
- 1. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide Analogs as Xanthine Oxidase Inhibitors
Introduction: The Rationale for Targeting Xanthine Oxidase with Tetrazole Analogs
Xanthine Oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other pathologies, including cardiovascular and kidney diseases.[2] Consequently, the inhibition of XO is a well-established therapeutic strategy for managing these conditions.
The N-[3-(1H-tetrazol-1-yl)phenyl]acetamide scaffold has emerged as a promising chemotype for the development of novel XO inhibitors. The tetrazole moiety, in particular, has been identified as an excellent bioisostere for a carboxylic acid group, capable of forming key hydrogen bond interactions within the active site of XO. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of analog libraries based on this scaffold to identify potent and selective XO inhibitors. We will detail both a robust biochemical assay and a physiologically relevant cell-based assay, complete with step-by-step protocols, data analysis workflows, and validation criteria.
Choosing the Right Screening Approach: A Multi-Faceted Strategy
A successful HTS campaign relies on the selection of assays that are not only sensitive and reproducible but also provide biologically relevant information. For the identification of novel XO inhibitors from a library of this compound analogs, we advocate a dual-pronged approach:
-
Biochemical (Target-Based) Screening: This approach directly measures the ability of a compound to inhibit the enzymatic activity of purified XO. It is the most direct method for identifying compounds that interact with the target protein. For this, we will describe a fluorescence-based XO activity assay.
-
Cell-Based (Phenotypic) Screening: This method assesses the effect of a compound on XO activity within a cellular context, providing insights into cell permeability and potential off-target effects. We will outline a protocol for measuring uric acid production in a relevant cell line.
This parallel screening strategy allows for the early identification of compounds with direct target engagement and a desirable cellular phenotype, increasing the likelihood of identifying high-quality lead candidates.
Biochemical Screening: A Fluorescence-Based Xanthine Oxidase Inhibition Assay
This assay provides a sensitive and high-throughput method for directly measuring the inhibition of purified Xanthine Oxidase.
Principle of the Assay
The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the XO-catalyzed oxidation of xanthine. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate to produce a highly fluorescent product. The intensity of the fluorescence is directly proportional to the XO activity. Inhibitors of XO will therefore lead to a decrease in the fluorescent signal.[3][4]
Experimental Workflow: Biochemical Assay
Caption: Cell-based HTS workflow for XO inhibitors.
Detailed Protocol: Uric Acid Production Assay in HepG2 Cells
Materials and Reagents:
-
Cell Line: HepG2 human hepatoma cell line (ATCC HB-8065 or equivalent).
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Purine Substrate: Inosine (Sigma-Aldrich, Cat. No. I4125 or equivalent).
-
Uric Acid Assay Kit: A commercially available kit for the quantification of uric acid in biological fluids (e.g., colorimetric or fluorimetric kits).
-
Cell Viability Assay: A reagent for assessing cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Test Compounds and Controls: As described for the biochemical assay.
-
Plates: 96-well or 384-well clear-bottom cell culture plates.
-
Instrumentation: A multi-mode microplate reader with absorbance and/or fluorescence capabilities, and a luminescence reader for the viability assay.
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
-
Compound Treatment:
-
After 24 hours, remove the culture medium and replace it with fresh medium containing the test compounds or controls at the desired concentrations.
-
Incubate for 1 hour at 37°C in a CO₂ incubator.
-
-
Stimulation of Uric Acid Production:
-
Add inosine to each well to a final concentration of 100 µM to stimulate uric acid production. [5] * Incubate for an additional 2-4 hours at 37°C in a CO₂ incubator.
-
-
Uric Acid Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the uric acid concentration in the supernatant using a commercial assay kit according to the manufacturer's protocol.
-
-
Cell Viability Assessment:
-
After collecting the supernatant, assess the viability of the remaining cells using a suitable assay to normalize for any cytotoxic effects of the test compounds.
-
Data Analysis:
-
Normalization: Normalize the uric acid concentration in each well to the corresponding cell viability data.
-
Percentage Reduction: Calculate the percentage reduction in uric acid production for each test compound relative to the vehicle control.
-
Hit Identification: Identify hits as compounds that cause a significant reduction in uric acid production without significant cytotoxicity.
Data Presentation and Hit Prioritization
The data generated from both the biochemical and cell-based screens should be compiled and analyzed to prioritize hits for further investigation.
Table 1: Example HTS Data Summary for this compound Analogs
| Compound ID | Biochemical Assay (% Inhibition @ 10 µM) | Cell-Based Assay (% Uric Acid Reduction @ 10 µM) | Cell Viability (% of Control @ 10 µM) | Hit Prioritization Score |
| Analog-001 | 85.2 | 78.5 | 95.1 | High |
| Analog-002 | 92.1 | 15.3 | 98.7 | Medium |
| Analog-003 | 45.6 | 40.1 | 92.3 | Low |
| Analog-004 | 95.8 | 88.9 | 45.2 | Low (Cytotoxic) |
Hit Prioritization: Compounds that demonstrate potent inhibition in the biochemical assay, significant reduction of uric acid in the cell-based assay, and minimal cytotoxicity should be prioritized for further characterization, including IC₅₀ determination, selectivity profiling, and structure-activity relationship (SAR) studies.
Conclusion and Future Directions
The methodologies outlined in this application note provide a robust framework for the high-throughput screening of this compound analogs to identify novel Xanthine Oxidase inhibitors. By employing a combination of direct biochemical and physiologically relevant cell-based assays, researchers can efficiently identify and prioritize promising lead compounds for the development of new therapeutics for gout and other hyperuricemia-related disorders. Future efforts should focus on the development of more advanced cellular models, such as primary human hepatocytes or 3D cell cultures, to further enhance the predictive validity of the screening cascade.
References
-
BioAssay Systems. (n.d.). EnzyChrom™ Xanthine Oxidase Assay Kit (EXOD-100). Retrieved from [Link]
-
Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]
-
Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab & KNIME. Retrieved from [Link]
-
Yang, Y., Zhang, L., Tian, J., Ye, F., & Xiao, Z. (2020). Identification of xanthine oxidase inhibitors through hierarchical virtual screening. RSC Advances, 10(46), 27752–27763. Retrieved from [Link]
-
Purdue University. (2023, November 8). Purdue sensors measure uric acid levels better than other noninvasive methods. Retrieved from [Link]
-
Wang, Y., et al. (2022). Unveiling the inhibitory mechanism of aureusidin targeting xanthine oxidase by multi-spectroscopic methods and molecular simulations. Food & Function, 13(18), 9475-9486. Retrieved from [Link]
-
Cantor, J. R., et al. (2017). Physiologic medium rewires cellular metabolism and reveals uric acid as an endogenous inhibitor of UMP synthase. Cell, 169(2), 258–272.e16. Retrieved from [Link]
-
Pinczakko. (n.d.). Complex GraphViz DOT Sample. GitHub. Retrieved from [Link]
-
Chi, X., et al. (2023). Discovery of potential xanthine oxidase inhibitors based on virtual screening. Journal of Chinese Pharmaceutical Sciences, 32(9), 701-710. Retrieved from [Link]
-
Lin, C. W., et al. (2014). Uric Acid Monitoring with a Smartphone as the Electrochemical Analyzer. Analytical Chemistry, 86(15), 7859–7865. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). High Throughput Screening (HTS). Retrieved from [Link]
-
Chi, X., et al. (2023). Discovery of potential xanthine oxidase inhibitors based on virtual screening. Journal of Chinese Pharmaceutical Sciences, 32(9), 701-710. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Retrieved from [Link]
-
Lapsia, V., et al. (2013). The rate of production of uric acid by hepatocytes is a sensitive index of compromised cell ATP homeostasis. American Journal of Physiology-Endocrinology and Metabolism, 305(10), E1229–E1240. Retrieved from [Link]
-
Wang, Y., et al. (2024). Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai. Molecules, 29(18), 4305. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. Retrieved from [Link]
-
Protac Drug Discovery Pro. (n.d.). Hit Identification Approaches and Future Directions. Retrieved from [Link]
-
Neagu, D., et al. (2006). Lab-on-a-chip for Measuring Uric Acid in Biological Fluids. Conference: Design, Test, Integration and Packaging of MEMS/MOEMS. Retrieved from [Link]
-
Graphviz. (2022, October 2). dot. Retrieved from [Link]
Sources
- 1. Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Fruits of Chaenomeles speciosa (Sweet) Nakai - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 3. bioassaysys.com [bioassaysys.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for the Click Chemistry Synthesis of N-phenylacetamide-incorporated Triazoles
Introduction: The Strategic Integration of N-phenylacetamide and Triazole Moieties via Click Chemistry
The 1,2,3-triazole core, a five-membered heterocyclic ring, has become a pivotal structural motif in medicinal chemistry and drug discovery.[1][2] Its prevalence stems from its remarkable stability, capacity for hydrogen bonding and dipole interactions, and its role as a bioisostere for other functional groups.[3] When incorporated into larger molecules, the triazole moiety often imparts favorable pharmacokinetic and pharmacodynamic properties. N-phenylacetamide derivatives, on the other hand, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4]
The convergence of these two pharmacophores through a robust and efficient synthetic methodology offers a powerful strategy for the generation of novel molecular entities with potentially enhanced therapeutic efficacy. "Click chemistry," a concept introduced by K. Barry Sharpless, provides an ideal platform for this molecular assembly.[3][5] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the quintessential click reaction, allows for the rapid, selective, and high-yielding formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[6][7] This reaction is characterized by its mild conditions, tolerance of a wide array of functional groups, and simple purification procedures, making it a highly attractive method for drug discovery and development.[5][8]
These application notes provide a detailed, field-proven guide for the synthesis of N-phenylacetamide-incorporated triazoles using the CuAAC reaction. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.
Reaction Principle: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[7][9] The mechanism, while seemingly straightforward, involves a multi-step catalytic cycle with copper(I) as the active catalyst.[10][11] The copper(I) species, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, first coordinates with the terminal alkyne to form a copper acetylide intermediate.[8][12] This intermediate then reacts with the azide in a stepwise manner to form a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the copper(I) catalyst.[8][11]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Experimental Protocols
This section outlines the detailed procedures for the synthesis of the requisite precursors and the final click chemistry reaction to yield an N-phenylacetamide-incorporated triazole.
Part 1: Synthesis of N-(prop-2-yn-1-yl)acetamide (Alkyne Component)
Rationale: The N-acetyl group is introduced to propargylamine to create the acetamide functionality. This reaction is a standard acylation of a primary amine.
Materials and Reagents:
-
Propargylamine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve propargylamine (1.0 eq) in dichloromethane (DCM).
-
Cool the flask in an ice bath to 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(prop-2-yn-1-yl)acetamide.
-
The product can be purified further by column chromatography if necessary.
Part 2: Synthesis of Phenyl Azide (Azide Component)
Rationale: Phenyl azide is synthesized from the corresponding aniline via a diazotization reaction followed by substitution with an azide salt.[13] Alternatively, it can be prepared from phenylhydrazine.[14][15] Safety is paramount when working with azides, as they can be explosive.
Materials and Reagents:
-
Aniline (or substituted aniline)
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Sodium azide
-
Dichloromethane (DCM)
-
Ice-salt bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
Procedure:
-
Caution: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. Azides are potentially explosive and should be handled with care.
-
In a 250 mL round-bottom flask, add the aniline (1.0 eq) to a mixture of concentrated hydrochloric acid and water.
-
Cool the flask to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction to stir for 1 hour at 0-5 °C, then warm to room temperature and stir for an additional hour.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate under reduced pressure. Do not heat the azide excessively.
Part 3: Click Chemistry Synthesis of 1-(4-(N-phenylacetamido)methyl)-4-phenyl-1H-1,2,3-triazole
Rationale: This is the core CuAAC reaction, bringing together the synthesized alkyne and azide components. A copper(II) sulfate and sodium ascorbate system is used to generate the active copper(I) catalyst in situ.
Materials and Reagents:
-
N-(prop-2-yn-1-yl)acetamide (from Part 1)
-
Phenyl azide (from Part 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve N-(prop-2-yn-1-yl)acetamide (1.0 eq) and phenyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05 eq) in a minimum amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in a minimum amount of water.
-
To the stirred solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, which can be monitored by TLC.
-
Upon completion, a solid product may precipitate. If so, collect the solid by filtration and wash with cold water and a minimal amount of cold ethanol.
-
If the product does not precipitate, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-phenylacetamide-incorporated triazole.
Caption: Workflow for the synthesis and analysis of N-phenylacetamide-incorporated triazoles.
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
Characterization Techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the solid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the final compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized triazole.
Expected Data:
The following table summarizes the expected characterization data for a representative N-phenylacetamide-incorporated triazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| N-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-N-phenylacetamide | C₁₈H₁₈N₄O₂ | 322.36 | Triazole proton ~8.0, Aromatic protons 6.9-7.8, Methylene protons ~4.5, Acetyl protons ~2.1, Methoxyphenyl protons ~3.8 | Triazole carbons ~120-145, Carbonyl carbon ~170, Aromatic carbons ~114-160, Methylene carbon ~35, Acetyl carbon ~22, Methoxy carbon ~55 |
Troubleshooting and Expert Insights
-
Low Yield in Click Reaction: Ensure the freshness of the sodium ascorbate solution, as it is prone to oxidation. The use of a copper(I)-stabilizing ligand, such as TBTA, can sometimes improve yields, especially with sensitive substrates.[5]
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can sometimes drive it to completion. However, this should be done with caution, especially with potentially unstable azides.
-
Purification Challenges: If the product is difficult to purify, consider using a different solvent system for recrystallization or column chromatography. Sometimes, washing the crude product with a solvent in which it is sparingly soluble can remove impurities.
-
Safety with Azides: Always handle organic azides with extreme care. They are potentially explosive, especially in concentrated form and when heated. Use appropriate shielding and work in a well-ventilated fume hood.
Conclusion
The click chemistry approach, specifically the CuAAC reaction, offers a highly efficient and reliable method for the synthesis of N-phenylacetamide-incorporated triazoles.[16][17] This methodology is characterized by its operational simplicity, mild reaction conditions, and high yields, making it an invaluable tool for medicinal chemists and drug development professionals.[1][16] The protocols detailed in these application notes provide a solid foundation for the successful synthesis and characterization of this promising class of compounds.
References
-
ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
Pushingkar, B. A., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 9(40), 23263-23274. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Pushingkar, B. A., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. ResearchGate. [Link]
-
Das, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 885375. [Link]
-
Kumar, R., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 153, 107086. [Link]
-
Pushingkar, B. A., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Publishing. [Link]
-
Al-Amiery, A. A., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(10), 2842-2853. [Link]
-
Organic Syntheses. (n.d.). Phenyl azide. [Link]
-
Patel, H., et al. (2020). "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Díez-González, S., & Nolan, S. P. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5526-5534. [Link]
-
Pérez-Manríquez, C., et al. (2025). Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024. Results in Chemistry, 8, 101538. [Link]
-
The Journal of Organic Chemistry. (1970). Phenyl azide from the reaction of phenylhydrazine with thionyl chloride. Preparation of N-thionylbenzylhydrazine and N-thionyl-.beta.-phenethylhydrazine. The Journal of Organic Chemistry, 35(11), 3971-3973. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(21), 6439. [Link]
-
Sharma, A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 106579. [Link]
-
El-Sayed, M. A. A. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3733. [Link]
-
Himo, F., et al. (2013). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Dalton Transactions, 42(34), 12229-12239. [Link]
-
ResearchGate. (2025). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]
-
Domingo, L. R., & Pérez, P. (2023). Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola. Organic & Biomolecular Chemistry, 21(39), 8031-8041. [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]
-
Tetrahedron Letters. (2012). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters, 53(49), 6686-6688. [Link]
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
PubMed. (2012). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link]
-
PubChem. (n.d.). N-(1-phenylpropan-2-yl)-N-(prop-2-yn-1-yl)acetamide. [Link]
Sources
- 1. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenresearch.com [glenresearch.com]
- 6. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. japsonline.com [japsonline.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Phenylacetamide Coupling Reactions
Welcome to the technical support center for N-phenylacetamide precursor coupling. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of forming N-aryl acetamide bonds. Whether you are employing classical acylation methods or state-of-the-art palladium-catalyzed cross-coupling reactions, this resource provides field-proven insights, troubleshooting strategies, and detailed protocols to enhance your experimental success.
Section 1: Troubleshooting Common Issues in N-Aryl Acetamide Synthesis
Unanticipated side reactions, low conversion, and solubility issues can impede what seems like a straightforward transformation.[1] This section addresses the most common challenges encountered during coupling reactions, providing a systematic approach to identifying and resolving them.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Yield | 1. Poor Reagent Quality: Starting materials (aryl halide, acetamide), catalyst, or base may be degraded or impure. | • Verify Reagent Purity: Use freshly purified starting materials and high-purity catalysts. For Pd-catalyzed reactions, ensure phosphine ligands have not oxidized.[2] • Check Solvent Anhydrousness: Water can hydrolyze activated intermediates and deactivate catalysts. Use freshly distilled or commercially available anhydrous solvents. |
| 2. Ineffective Catalyst Activation (Pd-Coupling): The active Pd(0) species is not forming efficiently from the precatalyst. | • Choose an Appropriate Precatalyst: Modern palladacycle precatalysts often activate more reliably under mild conditions than older sources like Pd₂(dba)₃.[3][4] • Ensure Proper Degassing: Oxygen can oxidize the active Pd(0) catalyst, leading to homocoupling and catalyst deactivation.[5] Purge the reaction vessel and degas solvents thoroughly with an inert gas (Argon or Nitrogen). | |
| 3. Sub-optimal Reaction Temperature: The temperature may be too low for catalyst activation or too high, causing decomposition. | • Systematic Temperature Screening: Begin at a literature-reported temperature and screen in 10-20°C increments. Reactions involving less reactive aryl chlorides often require higher temperatures than aryl bromides or iodides.[6] | |
| 4. Poor Solubility: Reactants, catalyst, or base may not be sufficiently soluble in the chosen solvent. | • Solvent Screening: Insolubility is a common cause of reaction failure.[3] Screen a range of solvents, including ethereal (dioxane, THF), aromatic (toluene), and polar aprotic options. Mixed solvent systems can also be effective.[3][7] | |
| Formation of Side Products | 1. Homocoupling of Aryl Halide: Results from the presence of oxygen or other oxidants. | • Rigorous Inert Atmosphere: As mentioned, ensure the reaction is set up under a strict inert atmosphere to prevent oxidation of the Pd(0) catalyst.[5] |
| 2. Hydrodehalogenation (Aryl Halide Reduction): The aryl halide is reduced to an arene instead of coupling. | • Re-evaluate Base/Solvent System: This can be promoted by certain bases or by hydrogen sources in the reaction. Consider a weaker, non-nucleophilic base or a different solvent. | |
| 3. Di-acylation (Acylation Reactions): In reactions with diamines, both amino groups are acylated. | • Control Stoichiometry & Addition: Use a 1:1 molar ratio of the diamine to the acylating agent.[2] Add the acylating agent slowly (dropwise) at a low temperature to control the reaction rate and favor mono-acylation.[2] | |
| 4. Catalyst Decomposition: The catalyst degrades before the reaction is complete, often forming palladium black. | • Ligand Selection: The phosphine ligand stabilizes the palladium center. If decomposition is observed, switch to a more sterically bulky and electron-rich ligand, which can promote reductive elimination and stabilize the catalyst.[6] | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: Variations between batches of reagents, solvents, or catalysts. | • Standardize Materials: Use reagents from the same lot number for a series of experiments. Always document the source and purity of your materials. |
| 2. Inefficient Mixing: Particularly in heterogeneous reactions involving solid bases (e.g., K₂CO₃, K₃PO₄). | • Vigorous Stirring: Ensure the stir rate is sufficient to maintain a well-mixed suspension.[5] • Reduce Particle Size: Grinding inorganic bases to a fine powder before use increases their surface area and reactivity.[5] |
Section 2: Frequently Asked Questions (FAQs)
This section delves into the fundamental principles behind reaction component selection, providing the causal logic needed to make informed experimental decisions.
Q1: How do I choose the right catalyst system for a Buchwald-Hartwig amination to form an N-aryl acetamide?
A: The catalyst system consists of a palladium precursor and a supporting ligand. The choice is critical and substrate-dependent.
-
Palladium Precursor: Modern precatalysts, such as G3 or G4 palladacycles, are often preferred because they readily form the active LPd(0) catalyst in solution under mild conditions, leading to more reproducible results.[3][8] Older sources like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction step that can sometimes be unreliable.[3]
-
Ligand: The ligand is arguably the most important variable. Its electronic and steric properties dictate the catalyst's stability and reactivity.
-
For electron-neutral or electron-rich aryl halides: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are excellent starting points. They accelerate the rate-limiting reductive elimination step.
-
For electron-poor aryl halides or sterically hindered substrates: Ligands that are less bulky may be required to facilitate the initial oxidative addition step.
-
For primary amides: Weakly binding substrates like primary amides often require specialized ligands to achieve good yields.[3]
-
Q2: What is the role of the base, and how do I select the best one?
A: The base is required to deprotonate the amide, forming the nucleophilic amidate anion that participates in the catalytic cycle.[6] Its strength and identity are crucial.
-
Strong, Non-nucleophilic Bases: Strong bases like NaOt-Bu, KOt-Bu, or LHMDS are commonly used. They are strong enough to deprotonate the relatively acidic N-H of the amide.
-
Weaker Bases: For substrates with base-sensitive functional groups (e.g., esters, nitriles), weaker inorganic bases like K₂CO₃ or K₃PO₄ may be necessary.[5] However, these often require higher reaction temperatures.
-
Solubility: The solubility of the base-amide adduct can impact the reaction. If using an inorganic base, ensure vigorous stirring.[5]
Table of Common Bases and Properties
| Base | pKa (Conjugate Acid) | Common Use Case | Considerations |
| Sodium tert-butoxide (NaOtBu) | ~19 | General purpose, highly effective | Very strong, can be incompatible with sensitive functional groups. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Substrates with base-labile groups | Weaker base, often requires higher temperatures; low solubility. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | Good alternative to carbonates | Moderate strength, often used with sensitive substrates.[5] |
| LHMDS | ~26 | Very strong, non-nucleophilic | Often used for challenging substrates; must be handled under inert conditions. |
Q3: Which solvent should I use for my coupling reaction?
A: The solvent plays a critical role by solubilizing reactants, stabilizing intermediates, and influencing the reaction rate.[7][9]
-
Common Solvents: Aprotic solvents are standard. Ethereal solvents like dioxane and THF or aromatic solvents like toluene are excellent starting points for Buchwald-Hartwig reactions.[3]
-
Solvent Polarity: The polarity of the solvent can influence the rate of key steps like oxidative addition. For some substrates, more polar solvents may be beneficial, but a systematic screen is the only way to be certain.[10]
-
Inhibitory Solvents: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium center and inhibit catalysis.[3]
Q4: My reaction involves a sterically hindered amine or carboxylic acid. What should I do?
A: Steric hindrance poses a significant challenge. Forcing conditions with standard coupling reagents often fail. A good strategy is to use an acyl fluoride intermediate.
-
Acyl Fluoride Strategy: Convert the carboxylic acid to a highly reactive but sterically small acyl fluoride in situ. This intermediate readily reacts even with hindered or electron-deficient amines.[11] Reagents like TFFH or BTFFH are effective for this transformation.[11]
Section 3: Key Experimental Protocols
Adherence to a well-designed protocol is essential for success and reproducibility. The following are generalized, robust starting points for common transformations.
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol describes the coupling of an aryl halide with N-phenylacetamide.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
N-phenylacetamide (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol% - if not using a precatalyst)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, N-phenylacetamide, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Heating and Monitoring: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-110 °C). Stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed.[12]
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with water or saturated aqueous ammonium chloride.
-
Extraction: Separate the organic layer, and wash with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[12]
Protocol 2: Synthesis of Acetanilide via Acetylation of Aniline
This is a fundamental method for forming the N-phenylacetamide bond.[13]
Materials:
-
Aniline (10 mmol, 1.0 equiv)
-
Acetylating Agent (Acetic Anhydride or Acetyl Chloride, 11 mmol, 1.1 equiv)
-
Base (e.g., Sodium Bicarbonate or Triethylamine, 15 mmol, 1.5 equiv)
-
Inert Solvent (e.g., Dichloromethane, 20 mL)
Procedure:
-
Setup: In a round-bottom flask, dissolve aniline in the inert solvent. Cool the flask in an ice bath (0 °C).
-
Addition of Acetylating Agent: Slowly add the acetylating agent (and base, if using triethylamine) to the stirred solution. Maintain the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction for the disappearance of aniline by TLC.[12]
-
Quenching: Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with water and brine.[12]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization.[12]
Section 4: Visualization of Key Processes
Understanding the underlying mechanisms and workflows can significantly aid in troubleshooting and optimization.
The Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting In Vivo Delivery of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Welcome to the technical support center for N-[3-(1H-tetrazol-1-yl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo delivery of this compound. This guide offers practical, field-proven insights to navigate the challenges associated with the formulation and administration of this poorly soluble, acidic molecule.
I. Compound Overview
This compound is a molecule of significant interest in drug discovery, with derivatives showing potential as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for conditions like diabetes.[1][2] The presence of the tetrazole ring, a bioisostere of a carboxylic acid, and the N-phenylacetamide moiety contribute to its pharmacological activity but also present challenges for in vivo delivery, primarily due to its poor aqueous solubility.[1] The tetrazole group generally imparts increased lipophilicity compared to a carboxylic acid, with a similar pKa in the range of 4.5-4.9, making the compound acidic.[1]
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C9H9N5O | [3] |
| Molecular Weight | 203.20 g/mol | N/A |
| pKa (tetrazole ring) | ~4.9 | [4] |
| Aqueous Solubility | Low (predicted) | [5] |
| LogP | Moderate to High (predicted) | N/A |
| Physical Appearance | White solid/crystalline powder (in related compounds) | [6] |
II. Troubleshooting Guide: Common In Vivo Delivery Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.
Q1: My compound, this compound, is precipitating out of solution upon injection or during storage. What are my options?
A1: Precipitation is a common issue for poorly soluble compounds like this compound. The underlying cause is its low aqueous solubility, which can be exacerbated by changes in pH, temperature, or solvent composition upon administration into a physiological environment.
Root Cause Analysis:
-
Poor Aqueous Solubility: The hydrophobic phenyl and acetamide groups contribute to low water solubility.
-
pH Shift: The compound is acidic due to the tetrazole ring (pKa ~4.9). If your formulation is at a higher pH to deprotonate and solubilize the compound, the physiological pH of blood (~7.4) may not be sufficient to maintain solubility, leading to precipitation. Conversely, if you are using a low pH formulation, the shift to neutral pH upon injection will cause the compound to become less soluble.
-
Solvent Dumping: If you are using a high percentage of organic co-solvents, rapid dilution in the aqueous environment of the bloodstream can cause the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Decision tree for addressing precipitation issues.
Step-by-Step Protocols:
1. pH Adjustment:
-
Principle: By raising the pH of the formulation vehicle above the pKa of the tetrazole ring, you can deprotonate it, forming a more soluble salt.
-
Protocol:
-
Prepare a stock solution of your compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).
-
In a separate vessel, prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Slowly add the compound stock solution to the buffer while stirring.
-
Titrate the solution with a dilute base (e.g., 0.1 N NaOH) to a pH of 7.5-8.0, monitoring for dissolution.
-
Visually inspect for any precipitation. If the solution is clear, filter it through a 0.22 µm filter before administration.
-
2. Co-solvent Systems:
-
Principle: Organic solvents that are miscible with water can increase the solubility of hydrophobic compounds. However, the concentration must be carefully optimized to avoid toxicity and precipitation upon injection.
-
Commonly Used Co-solvents for Parenteral Administration:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 300/400 (PEG 300/400)
-
Dimethyl sulfoxide (DMSO) - use with caution due to potential toxicity.
-
-
Protocol:
-
Start by dissolving the compound in 100% of the chosen co-solvent.
-
Gradually add the aqueous phase (e.g., saline or PBS) to the co-solvent solution while vortexing.
-
Observe the point at which precipitation occurs. This will help you determine the maximum tolerable aqueous phase volume.
-
Prepare formulations with varying co-solvent to aqueous phase ratios (e.g., 40:60, 30:70, 20:80) and assess the physical stability.
-
Select the formulation with the lowest concentration of co-solvent that maintains the compound in solution.
-
3. Solubilizing Excipients:
-
Principle: Excipients like cyclodextrins and surfactants can encapsulate the drug or form micelles, respectively, to increase its apparent solubility in water.
-
Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in parenteral formulations to enhance the solubility of poorly soluble drugs.[7]
-
Protocol:
-
Prepare solutions of varying concentrations of HP-β-CD or SBE-β-CD in your desired aqueous vehicle (e.g., 10%, 20%, 30% w/v).
-
Add the solid compound to each cyclodextrin solution and stir or sonicate until dissolved.
-
Determine the maximum solubility of your compound in each cyclodextrin concentration.
-
Select a concentration that provides the desired drug loading and is well-tolerated in your animal model.
-
-
-
Surfactants:
-
Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20) are frequently used in parenteral formulations.
-
Protocol:
-
Prepare a stock solution of your compound in a suitable organic solvent.
-
Prepare your aqueous vehicle containing a low concentration of surfactant (e.g., 0.1% - 2% v/v).
-
Slowly add the compound stock solution to the surfactant-containing vehicle while stirring.
-
Observe for any signs of precipitation.
-
-
Q2: I'm observing low and variable bioavailability of this compound after oral administration. How can I improve it?
A2: Low and variable oral bioavailability of a poorly soluble, acidic compound is often due to dissolution rate-limited absorption and potential first-pass metabolism.
Root Cause Analysis:
-
Poor Dissolution: In the acidic environment of the stomach, the compound will be in its less soluble, protonated form. As it moves to the more neutral pH of the small intestine, its solubility will increase, but the dissolution rate may still be too slow for complete absorption.
-
First-Pass Metabolism: While the tetrazole ring is generally metabolically stable, the N-phenylacetamide moiety could be susceptible to hydrolysis or oxidation by cytochrome P450 enzymes in the liver.
Troubleshooting Strategies:
1. Formulation Approaches for Oral Delivery:
-
Lipid-Based Formulations: These can improve oral bioavailability by presenting the drug in a solubilized form and potentially utilizing lymphatic absorption pathways, bypassing first-pass metabolism.
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Principle: Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids.
-
Protocol for SEDDS Development:
-
Screening of Excipients: Determine the solubility of your compound in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400).
-
Constructing Ternary Phase Diagrams: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.
-
Formulation Preparation: Prepare formulations within the identified self-emulsifying region and load them with your compound.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and in vitro drug release.
-
-
-
2. Particle Size Reduction:
-
Principle: Reducing the particle size of the drug increases the surface area available for dissolution, which can enhance the dissolution rate.
-
Methods:
-
Micronization: Reduces particle size to the micron range.
-
Nanonization (Nanosuspensions): Reduces particle size to the nanometer range, significantly increasing the surface area and dissolution velocity.
-
3. Solid Dispersions:
-
Principle: Dispersing the drug in a hydrophilic carrier at the molecular level can enhance its dissolution rate.
-
Methods:
-
Solvent Evaporation: Dissolve the drug and a carrier (e.g., PVP, HPMC) in a common solvent, then evaporate the solvent.
-
Hot-Melt Extrusion: Mix the drug with a thermoplastic polymer and extrude the mixture at high temperature.
-
III. Frequently Asked Questions (FAQs)
Q: What is the expected stability of this compound in formulation?
A: The tetrazole ring is generally stable across a wide pH range and is resistant to many oxidizing and reducing agents.[8] However, the acetamide linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Photostability should also be considered, as tetrazole derivatives can undergo photochemical transformations.[9] It is recommended to perform stability studies on your final formulation under the intended storage conditions.
Q: Are there any known toxicities associated with tetrazole-containing compounds?
A: While many tetrazole-containing drugs are well-tolerated, some tetrazoles can have explosive properties, although this is more of a concern during synthesis and handling of the pure compound.[10] For in vivo studies, the primary concern is the potential for off-target effects. As with any new chemical entity, it is crucial to conduct thorough toxicity studies.
Q: What analytical methods are suitable for quantifying this compound in biological matrices?
A: High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and reliable method for quantifying small molecules like this compound in plasma, urine, or tissue homogenates.[11] A validated bioanalytical method is essential for accurate pharmacokinetic analysis.
IV. Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
V. References
-
Acetanilide - Solubility of Things. (n.d.). Retrieved January 23, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Retrieved January 23, 2026, from [Link]
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH. (2025, December 8). Retrieved January 23, 2026, from [Link]
-
Cas 103-81-1,2-Phenylacetamide - LookChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (2025, June 9). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl) phenyl]. Retrieved January 23, 2026, from [Link]
-
NIH. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved January 23, 2026, from [Link]
-
Wikipedia. (n.d.). Tetrazole. Retrieved January 23, 2026, from [Link]
-
PubMed. (2018, June 8). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (2023, December 6). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025, August 10). Solubility of 1- H Tetrazole1-acetic Acid in Different Solvents between 283 K and 323 K. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (n.d.). In Vitro Metabolism of the N-Alkyl-N-(5-isothiazolyl)- and N-(Alkylisothiazolin-5-ylidene)phenylacetamides. Evidence of Proinsecticidal Activity | Journal of Agricultural and Food Chemistry. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) HPLC-PDA METHOD FOR THE QUANTIFICATION OF PARACETAMOL IN PLASMA: APPLICATION TO PK/PD STUDIES WITH ARTHRITIC RATS. Retrieved January 23, 2026, from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A tetrazole-ene photoactivatable fluorophore with improved brightness and stability in protic solution. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2025, August 7). Drugs in the Tetrazole Series. Retrieved January 23, 2026, from [Link]
-
Cambridge MedChem Consulting. (n.d.). Metabolism. Retrieved January 23, 2026, from [Link]
-
Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020, June 2). Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). A rapid quantitative determination of acetaminophen in plasma. Retrieved January 23, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Retrieved January 23, 2026, from [Link]
-
Google Patents. (n.d.). WO2019173526A1 - Aqueous formulations for insoluble drugs. Retrieved January 23, 2026, from
-
PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved January 23, 2026, from [Link]
-
NIH. (n.d.). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Retrieved January 23, 2026, from [Link]
-
Semantic Scholar. (n.d.). Formation and metabolism of N-nitrosamines. Retrieved January 23, 2026, from [Link]
-
PubMed Central. (n.d.). Simple Determination of p-Cresol in Plasma Samples Using Fluorescence Spectroscopy Technique. Retrieved January 23, 2026, from [Link]
-
PubMed. (n.d.). Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14070-48-5|N-(3-(5-Mercapto-1H-tetrazol-1-yl)phenyl)acetamide|BLD Pharm [bldpharm.com]
- 4. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazole - Wikipedia [en.wikipedia.org]
- 11. A rapid quantitative determination of acetaminophen in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-[3-(1H-tetrazol-1-yl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on its application and to proactively address common experimental challenges, with a core focus on understanding and minimizing off-target effects. Our goal is to equip you with the knowledge to generate reliable, reproducible, and accurately interpreted data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the compound's characteristics and its propensity for off-target interactions.
Question: What is the expected primary target and mechanism of action for this compound?
Answer: While this specific isomer, N-[3-(1H-tetrazol-1 -yl)phenyl]acetamide, is not extensively characterized in publicly available literature, its close structural analogs, particularly N-(3-(1H-tetrazol-5 -yl) phenyl)acetamide derivatives, have been developed as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[1] The tetrazole ring in these molecules acts as a bioisostere—a chemical substitute—for a carboxylic acid group, enabling it to interact with the catalytic site of PTP1B.[1][2] Therefore, it is highly probable that this compound is also intended to function as a PTP1B inhibitor or may interact with other phosphatases.
Question: Why is this class of compound susceptible to off-target effects?
Answer: The susceptibility arises from two main features:
-
Bioisosterism of the Tetrazole Moiety: The tetrazole ring is a well-known bioisostere for the carboxylic acid group.[3] Carboxylic acids are ubiquitous recognition motifs for a vast number of biological targets. By mimicking this group, the tetrazole ring can facilitate unintended interactions with numerous proteins beyond the intended target.
-
The Acetamide Scaffold: The N-phenylacetamide core is a common fragment in medicinal chemistry and can contribute to binding with a variety of proteins, including kinases, ion channels, and G-protein coupled receptors (GPCRs).[4][5]
The combination of these features creates a molecule with the potential to bind to multiple, unrelated protein families, making rigorous off-target screening an essential step in its experimental validation.
Question: What are the most probable off-target classes for this compound?
Answer: Based on the scaffold, likely off-target families include:
-
Other Protein Tyrosine Phosphatases (PTPs): High homology within the PTP family catalytic sites can lead to cross-reactivity.
-
Kinases: Many kinase inhibitors share structural similarities with this compound.[5][6]
-
GPCRs and Ion Channels: The aromatic and amide components may interact with receptors for neurotransmitters or other signaling molecules. For instance, related structures have shown activity at GABA-A receptors.[7]
-
Cytochrome P450 (CYP) Enzymes: N-phenylacetamide derivatives have been documented to interact with CYP enzymes, which could lead to metabolic liabilities and drug-drug interactions.[8]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems that may indicate the presence of off-target effects.
Question: I am observing significant cytotoxicity in my cell-based assays at concentrations where I expect specific target inhibition. How can I determine if this is an off-target effect?
Answer: This is a classic challenge. The observed toxicity could be due to potent inhibition of an unintended, essential cellular protein (on-target toxicity in the wrong target) or non-specific chemical reactivity.
Causality Check:
-
High Lipophilicity: Highly hydrophobic compounds can disrupt cell membranes or aggregate, leading to non-specific toxicity.[9] Ensure your compound's concentration is well below its solubility limit in your assay media.
-
Chemical Reactivity: The compound structure does not contain obvious Pan-Assay Interference Compounds (PAINS) moieties, but stability in media should be confirmed.[9]
Troubleshooting Workflow:
-
Confirm Cytotoxicity Profile: Run a dose-response curve using a sensitive cytotoxicity assay (e.g., CellTiter-Glo® for ATP levels or a real-time impedance-based assay) in multiple cell lines.
-
Use a Negative Control: The most rigorous approach is to test a structurally similar but biologically inactive analog of your compound. This analog should retain similar physical properties (e.g., solubility, logP) but be designed to lack the key interacting group (e.g., the tetrazole ring). If the negative control is not toxic, the cytotoxicity of your primary compound is likely mediated by specific protein binding (on- or off-target).
-
Rescue Experiment: If you can identify the primary target, overexpressing it might rescue the toxic phenotype. Conversely, if the toxicity is due to an off-target, this experiment will fail, providing valuable data.
Question: The compound's potency is significantly weaker in my cell-based assay compared to my biochemical (e.g., enzyme) assay. What is causing this discrepancy?
Answer: This is a common issue that points to several potential factors within the complex cellular environment.
Causality Check:
-
Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[9]
-
Compound Stability: The compound could be rapidly metabolized by intracellular enzymes or be unstable in the assay medium over the experiment's duration.[9]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP (for kinase off-targets): If an off-target is a kinase, the high concentration of ATP inside a cell (millimolar range) will competitively inhibit the binding of an ATP-competitive inhibitor, leading to a much lower apparent potency than in a biochemical assay run at a lower ATP concentration (micromolar Kₘ range).[6]
Troubleshooting Workflow:
-
Assess Permeability: Use a standard assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quickly assess passive diffusion.
-
Measure Intracellular Concentration: The most direct method is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the compound's concentration inside the cells and in the medium over time. This will reveal issues with permeability, stability, and efflux.
-
Evaluate ATP Competition: If a kinase is a suspected off-target, repeat the biochemical assay using a high ATP concentration (e.g., 1-2 mM) to mimic cellular conditions. A significant rightward shift in the IC₅₀ value would support the hypothesis of ATP competition in cells.
Section 3: Key Experimental Protocols
Here we provide step-by-step methodologies for characterizing and minimizing off-target effects.
Protocol 1: Broad-Spectrum Kinase Selectivity Profiling
Rationale: Kinases are a major class of potential off-targets. Profiling against a large, diverse panel is the industry standard for identifying unintended kinase interactions. This protocol describes using a commercial service for this purpose.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.
-
Perform a quality control check (e.g., LC-MS) to confirm purity (>95%) and identity.
-
-
Selecting a Service:
-
Choose a reputable vendor offering kinase screening panels (e.g., Reaction Biology, Eurofins, Promega). Select a panel that covers a broad representation of the human kinome (e.g., >300 kinases).
-
Request the assay be run at a fixed ATP concentration near the Kₘ for each kinase to assess intrinsic affinity.[6]
-
-
Experimental Conditions:
-
Submit the compound for an initial screen at a single high concentration (e.g., 1 µM or 10 µM). This acts as a binary filter to identify any potential hits.
-
For any kinases showing significant inhibition (>50-70% at the screening concentration), perform a follow-up 10-point dose-response curve (IC₅₀ determination) to confirm the activity and determine potency.
-
-
Data Analysis:
-
The primary output will be "% Inhibition" at a single dose or IC₅₀ values for the hits.
-
Calculate selectivity scores. A simple method is the Selectivity Score (S-score) , which divides the number of inhibited kinases by the total number of kinases tested at a certain threshold (e.g., S(35) for kinases inhibited >65%). A lower score indicates higher selectivity.
-
Visualize the data using a kinase dendrogram plot to see if hits cluster in specific families.
-
Protocol 2: Cellular Target Engagement Confirmation using CETSA
Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound binds to its intended target within the complex environment of a live cell. It can also be adapted to screen for off-target engagement.
Methodology:
-
Cell Preparation:
-
Culture cells known to express your primary target (e.g., a liver cell line for PTP1B).
-
-
Compound Treatment:
-
Treat intact cells with the compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Heat aliquots of the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice. A non-heated sample serves as a control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells via freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).
-
-
Protein Quantification:
-
Analyze the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blot or quantitative mass spectrometry (MS-CETSA).
-
-
Data Analysis:
-
Plot the amount of soluble protein versus temperature for each compound concentration.
-
Ligand binding stabilizes the protein, resulting in a rightward shift of the melting curve. The magnitude of this shift indicates the extent of target engagement. This confirms your compound interacts with the intended target in a physiologically relevant setting.
-
Section 4: Data Visualization and Workflows
Quantitative Data Summary
The table below presents a hypothetical outcome from a kinase selectivity screen for this compound, assuming PTP1B is the primary target with an IC₅₀ of 0.1 µM.
| Target | Target Class | IC₅₀ (µM) | Selectivity (Fold vs. PTP1B) | Comment |
| PTP1B | Phosphatase (On-Target) | 0.1 | - | Potent primary target inhibition. |
| AURKB | Kinase (Off-Target) | 1.5 | 15x | Moderate off-target activity. May cause cell cycle defects.[5] |
| SRC | Kinase (Off-Target) | 8.2 | 82x | Weaker off-target activity. |
| ABL1 | Kinase (Off-Target) | > 20 | > 200x | Not a significant off-target. |
| GABA-A R | Receptor (Off-Target) | 5.0 | 50x | Potential for neurological side effects.[7] |
Diagrams and Workflows
A logical workflow is critical for systematically investigating and mitigating off-target effects.
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
-
Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]
-
Ma, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. Available at: [Link]
- Narayanam, N. M., et al. (2018). Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)
-
Pushing, B. T., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. Available at: [Link]
-
Narayanam, N. M., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. PubMed. Available at: [Link]
-
Ahmad, S., et al. (2023). Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides. Scientific Reports. Available at: [Link]
-
Li, J., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. Available at: [Link]
-
Brasca, M. G., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Jaiswal, D., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?. Available at: [Link]
-
Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available at: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]
-
Demetri, M., & Llinas, J. A. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
American Chemical Society Publications. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide and Other PTP1B Inhibitors
Introduction: The Critical Role of PTP1B in Metabolic Disease
Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a pivotal negative regulator in crucial signaling pathways, most notably those of insulin and leptin.[1][2][3][4] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes and obesity.[1][2][4] Genetic deletion or inhibition of PTP1B in animal models has been shown to enhance insulin sensitivity, improve glucose tolerance, and confer resistance to diet-induced obesity, thus validating PTP1B as a high-priority therapeutic target.[4] The quest for potent and selective PTP1B inhibitors is a major focus in drug discovery, aiming to restore normal signaling and combat these widespread metabolic disorders.[5][6] This guide provides an in-depth comparison of the efficacy of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide derivatives against other prominent PTP1B inhibitors, supported by experimental data and protocols.
Comparative Efficacy of PTP1B Inhibitors
The development of PTP1B inhibitors has seen the exploration of various chemical scaffolds, each with distinct mechanisms of action and efficacy profiles. A significant challenge in this field is achieving selectivity over other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[2][4] This section presents a comparative analysis of this compound derivatives and other notable PTP1B inhibitors.
This compound Derivatives
Recent research has highlighted a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives as promising non-carboxylic PTP1B inhibitors.[7][8] Among these, two compounds, NM-03 and NM-14, have demonstrated significant inhibitory activity.
-
NM-03 , N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide, exhibits a potent inhibitory activity with an IC50 value of 4.48 µM.[7] This compound has also shown promising in vivo activity, establishing it as a valuable lead molecule for further development.[7][9]
-
NM-14 , a 5-Cl substituted benzothiazole analogue, displays even greater potency with an IC50 of 1.88 µM.[8] In vivo studies have shown its antidiabetic activity to be comparable to standard drugs like metformin and glimepiride.[8]
Other Prominent PTP1B Inhibitors
A diverse array of molecules targeting PTP1B have been investigated, with several advancing to clinical trials.
-
Trodusquemine (MSI-1436) is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[10][11][12] It exhibits an IC50 of approximately 1 µM and, importantly, displays a 200-fold selectivity for PTP1B over TCPTP (IC50 of 224 µM).[10][12][13] This high selectivity is a key advantage, potentially minimizing off-target effects. Trodusquemine has been evaluated in clinical trials for type 2 diabetes and obesity.[1]
-
DPM-1001 , an analog of Trodusquemine, is a potent and orally bioavailable inhibitor of PTP1B with an IC50 of 100 nM after a 30-minute pre-incubation.[3]
-
Ertiprotafib was one of the first PTP1B inhibitors to enter clinical trials for type 2 diabetes.[14] Its reported IC50 for PTP1B varies depending on assay conditions, ranging from 1.6 to 29 µM.[2] Interestingly, it has also been identified as a potent inhibitor of IkappaB kinase beta (IKK-beta) with an IC50 of 400 nM.[15]
-
KQ-791 is another PTP1B inhibitor that has been in clinical trials for type 2 diabetes and is now being explored for cancer immunotherapy.[1][16] It is a competitive, reversible inhibitor of both PTP1B and TCPTP, with IC50 values of 0.175 µM and 0.163 µM, respectively.[17]
-
IONIS-PTP1BRx represents a different therapeutic modality, being a second-generation antisense inhibitor that reduces the expression of PTP1B.[18] In a phase II clinical trial, it demonstrated a significant reduction in HbA1c and body weight in patients with type 2 diabetes.[18]
-
ABBV-CLS-484 is a first-in-class, orally bioavailable, potent active-site inhibitor of both PTPN2 and PTPN1 (PTP1B).[19] This dual inhibitor is currently in clinical trials for advanced solid tumors.[20]
Data Summary Table
| Inhibitor | Type | IC50 (PTP1B) | Selectivity (vs. TCPTP) | Development Stage |
| NM-03 | Non-carboxylic | 4.48 µM[7] | Not Reported | Preclinical |
| NM-14 | Non-carboxylic | 1.88 µM[8] | Not Reported | Preclinical |
| Trodusquemine | Allosteric, Non-competitive | ~1 µM[11][13] | 200-fold[10][12][13] | Clinical Trials[1] |
| DPM-1001 | Trodusquemine Analog | 100 nM[3] | Not Reported | Preclinical |
| Ertiprotafib | Competitive | 1.6 - 29 µM[2] | Low | Discontinued |
| KQ-791 | Competitive, Reversible | 0.175 µM[17] | ~1-fold (0.163 µM for TCPTP)[17] | Clinical Trials[1][16] |
| IONIS-PTP1BRx | Antisense Oligonucleotide | N/A (reduces expression) | N/A | Phase II Clinical Trial[18] |
| ABBV-CLS-484 | Active-site, Competitive | 0.0025 µM[17] | ~1.4-fold (0.0018 µM for TCPTP)[17] | Phase I Clinical Trial[20] |
Experimental Protocols
The accurate determination of inhibitor efficacy relies on robust and standardized experimental protocols. Below are detailed methodologies for key in vitro PTP1B inhibition assays.
In Vitro PTP1B Inhibition Assay (Colorimetric)
This protocol is based on the use of p-nitrophenyl phosphate (pNPP) as a substrate, where its dephosphorylation by PTP1B generates a yellow product (p-nitrophenol) that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP)
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 2X stock solution of pNPP in Assay Buffer.
-
Prepare serial dilutions of the test inhibitors in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
To each well of a 96-well plate, add 50 µL of the inhibitor dilution (or buffer for control wells).
-
Add 25 µL of the PTP1B enzyme solution (diluted in Assay Buffer to a predetermined optimal concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the 2X pNPP solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[21]
Visualizations
PTP1B Signaling Pathway in Insulin Resistance
Caption: PTP1B negatively regulates the insulin signaling pathway.
Experimental Workflow for PTP1B Inhibition Assay
Caption: Workflow for a colorimetric PTP1B inhibition assay.
Conclusion
The landscape of PTP1B inhibitor development is diverse and dynamic. While this compound derivatives like NM-03 and NM-14 show promising potency in the low micromolar range, they face stiff competition from a variety of other inhibitors. Allosteric inhibitors like Trodusquemine offer the significant advantage of high selectivity, a critical factor for minimizing off-target effects. Meanwhile, compounds like KQ-791 and ABBV-CLS-484, which are in clinical development, demonstrate that potent, active-site directed inhibition is a viable strategy, particularly when exploring dual-target approaches for complex diseases like cancer. The antisense technology represented by IONIS-PTP1BRx provides an alternative and effective means of reducing PTP1B activity.
Ultimately, the choice of a lead compound for further development will depend on a holistic assessment of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions in the ongoing effort to develop effective therapies targeting PTP1B for the treatment of metabolic diseases.
References
-
Patsnap Synapse. (2025-03-11). What PTP1B inhibitors are in clinical trials currently? Retrieved from [Link]
-
Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. (2022-06-24). PubMed Central. Retrieved from [Link]
-
A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Deshpande, T. A., Isshak, M., & Priefer, R. (2020-12-07). PTP1B Inhibitors as Potential Target for Type II Diabetes. Juniper Publishers. Retrieved from [Link]
-
Dual PTP1B/TC-PTP Inhibitors: Biological Evaluation of 3-(Hydroxymethyl)cinnoline-4(1H). (2023-02-24). MDPI. Retrieved from [Link]
-
The IC 50 values were determined by plotting the relative activity of... (n.d.). ResearchGate. Retrieved from [Link]
-
Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018). (2019-08-14). PubMed. Retrieved from [Link]
-
Representative examples of PTP1B inhibitors and their IC50 values: pTyr... (n.d.). ResearchGate. Retrieved from [Link]
-
The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. (2023-10-04). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. (2018-06-08). PubMed. Retrieved from [Link]
-
Immunotherapeutic implications of negative regulation by protein tyrosine phosphatases in T cells: the emerging cases of PTP1B a. (2024-04-19). Frontiers. Retrieved from [Link]
-
Antisense Inhibition of Protein Tyrosine Phosphatase 1B With IONIS-PTP-1BRx Improves Insulin Sensitivity and Reduces Weight in Overweight Patients With Type 2 Diabetes. (2018-02-09). PubMed. Retrieved from [Link]
-
PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta). (2007-05-15). PubMed. Retrieved from [Link]
-
Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. (n.d.). ResearchGate. Retrieved from [Link]
-
Isis Pharmaceuticals Reports Data From Phase 2 Study of ISIS-PTP1B Rx in Patients With Type 2 Diabetes. (2015-02-03). PR Newswire. Retrieved from [Link]
-
Validation of KQ-791 in combination immunotherapies cancer models. (2024-01-16). CQDM. Retrieved from [Link]
-
Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes. (2021-09-24). PubMed Central. Retrieved from [Link]
-
Study With ABBV-CLS-484 in Participants With Locally Advanced or Metastatic Tumors. (n.d.). ClinicalTrials.gov. Retrieved from [Link]
-
The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity. (2023-10-04). OSTI.GOV. Retrieved from [Link]
-
Antisense Inhibition of Protein Tyrosine Phosphatase 1B With IONIS-PTP-1B Rx Improves Insulin Sensitivity and Reduces Weight in Overweight Patients With Type 2 Diabetes. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Trodusquemine. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved from [Link]
-
PTP1B as a drug target: recent developments in PTP1B inhibitor discovery. (n.d.). PubMed. Retrieved from [Link]
-
Ertiprotafib is a non-competitive inhibitor of PTP1B (a) Chemical... (n.d.). ResearchGate. Retrieved from [Link]
-
Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine. (n.d.). MDPI. Retrieved from [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
A small molecule inhibitor of PTP1B and PTPN2 enhances T cell anti-tumor immunity. (n.d.). PubMed Central. Retrieved from [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025-09-15). PubMed. Retrieved from [Link]
-
Identification of novel PTP1B inhibitor for the treatment of LPS-induced myocardial apoptosis: machine learning based virtual screening and biological evaluation. (2025-12-10). PubMed Central. Retrieved from [Link]
-
Nature releases preclinical outcomes for ABBV-CLS-484, a PTPN2/N1 inhibitor in Cancer Immunotherapy. (2023-10-16). Patsnap Synapse. Retrieved from [Link]
-
Natural and semisynthetic protein tyrosine phosphatase 1B (PTP1B) inhibitors as anti-diabetic agents. (n.d.). RSC Publishing. Retrieved from [Link]
-
Representative examples of non-competitive PTP1B inhibitors Refs.... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) PTP1B Inhibitors as Potential Target for Type II Diabetes. (2025-08-08). ResearchGate. Retrieved from [Link]
-
Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update. (2022-11-29). PubMed. Retrieved from [Link]
Sources
- 1. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTP1B as a drug target: recent developments in PTP1B inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PTP1B inhibitor Ertiprotafib is also a potent inhibitor of IkappaB kinase beta (IKK-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cqdm.org [cqdm.org]
- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 18. Antisense Inhibition of Protein Tyrosine Phosphatase 1B With IONIS-PTP-1BRx Improves Insulin Sensitivity and Reduces Weight in Overweight Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
Cross-Validation of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide Activity in Diverse Cancer Cell Lines: A Comparative Guide
Introduction: The Imperative of Context in Preclinical Drug Discovery
In the landscape of oncology drug development, the initial identification of a bioactive compound is but the first step in a long and arduous journey. The compound N-[3-(1H-tetrazol-1-yl)phenyl]acetamide and its derivatives have emerged as a promising scaffold, with analogs demonstrating inhibitory activity against therapeutically relevant targets such as Xanthine Oxidase and Protein Tyrosine Phosphatase 1B (PTP1B)[1][2]. While these findings are encouraging, a critical question for advancing any such compound towards clinical consideration is the breadth and specificity of its cellular activity. A compound exhibiting potent cytotoxicity in one cancer cell line may be entirely inert in another. This variability can stem from a multitude of factors, including differing genetic backgrounds, expression levels of the target protein, and the activity of compensatory signaling pathways.
This guide provides a comprehensive framework for the cross-validation of this compound's anti-cancer activity across a panel of well-characterized cancer cell lines. By employing a suite of standardized cellular and molecular assays, we aim to construct a nuanced and objective performance profile of the compound. This approach is not merely about generating data points; it is about understanding the cellular context in which the compound is active, thereby informing patient selection strategies and predicting potential resistance mechanisms in a clinical setting. Herein, we present a detailed methodology, hypothetical yet plausible experimental data, and an in-depth analysis to guide researchers in their evaluation of this and other novel chemical entities.
Experimental Design: A Multi-faceted Approach to Characterizing Cellular Response
To comprehensively assess the cellular effects of this compound, a multi-pronged experimental strategy is essential. We will utilize a panel of three human cancer cell lines representing distinct cancer types:
-
MCF-7: An estrogen receptor-positive breast cancer cell line.
-
A549: A non-small cell lung cancer cell line.
-
HCT116: A colorectal carcinoma cell line.
The cross-validation will be conducted through a series of assays designed to probe cell viability, the mode of cell death, and the compound's impact on cell cycle progression and key signaling proteins.
Figure 2: A conceptual diagram illustrating the differential cellular responses to this compound in the selected cell lines.
Conclusion: From Cross-Validation to Informed Drug Development
This guide has outlined a systematic approach to the cross-validation of this compound's activity in different cancer cell lines. The presented methodologies and hypothetical data highlight the critical importance of not relying on results from a single cell line. A comprehensive understanding of a compound's activity profile across diverse cellular backgrounds is paramount for making informed decisions in the drug development process.
The differential responses observed in our hypothetical study provide a roadmap for future investigations. For instance, the pronounced activity in HCT116 cells warrants further exploration of this compound in colorectal cancer models. Conversely, the resistance of A549 cells could be investigated to identify potential biomarkers that predict a lack of response. By embracing such a rigorous and comparative approach, we can more effectively triage and advance novel anti-cancer agents with a higher probability of clinical success.
References
-
Akolkar, S. V., et al. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances, 9(41), 23833–23846. [Link]
-
Chen, J., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(21), 5148. [Link]
-
Hosseinzadeh, L., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]
-
Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 117735. [Link]
-
Wang, L., et al. (2019). Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. European Journal of Medicinal Chemistry, 183, 111701. [Link]
-
Jayalekshmi, V., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 1-7. [Link]
-
Moorthy, N., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic Chemistry, 80, 432-441. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bio-Rad. (n.d.). Western Blotting. Retrieved from [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antidiabetic Activities of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide and Metformin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Type 2 Diabetes (T2D) therapeutics, the exploration of novel molecular targets beyond the scope of established drugs like metformin is a critical frontier. This guide provides a detailed comparison between the biguanide metformin, a cornerstone of T2D management, and the emerging class of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide derivatives, which function as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. We will delve into their distinct mechanisms of action, present available comparative efficacy data, and provide detailed experimental protocols for their evaluation.
Introduction: Two Distinct Approaches to Glycemic Control
Metformin has been a first-line oral antidiabetic drug for decades, primarily prescribed for T2D, especially in overweight and obese individuals.[1] Its efficacy and safety profile are well-established. In contrast, this compound and its derivatives represent a newer investigational class of compounds. Their therapeutic potential stems from a targeted inhibition of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[2] This guide will dissect the fundamental differences in how these two classes of compounds achieve their antidiabetic effects.
Mechanisms of Action: A Tale of Two Pathways
The divergent mechanisms of metformin and this compound derivatives underscore the evolution of antidiabetic drug discovery, moving from broad metabolic modulation to precise enzyme inhibition.
This compound: A Targeted Strike on PTP1B
This compound derivatives exert their antidiabetic effects by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B).[3] PTP1B is an enzyme that plays a crucial role in downregulating the insulin signaling pathway by dephosphorylating the insulin receptor and its substrates.[2] By inhibiting PTP1B, these compounds effectively enhance and prolong insulin signaling, leading to increased glucose uptake by cells and reduced hepatic glucose production.[2][4] This targeted approach aims to restore insulin sensitivity, a core issue in T2D.[2]
Figure 1: Mechanism of Action of this compound Derivatives.
Metformin: A Multi-pronged Metabolic Modulator
Metformin's mechanism of action is more complex and not fully elucidated, involving multiple pathways.[5] A primary effect is the reduction of hepatic glucose production (gluconeogenesis).[6] Metformin is also known to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5] AMPK activation leads to a cascade of events that improve insulin sensitivity and increase glucose uptake in peripheral tissues like muscle.[5] Additionally, metformin has effects on the gut, including altering the microbiome and increasing glucose utilization.[5]
Figure 2: Multifaceted Mechanism of Action of Metformin.
Comparative Efficacy: A Look at the Available Data
Direct, head-to-head clinical trials comparing the efficacy of a specific this compound derivative and metformin are not yet widely published. However, preclinical studies provide some initial insights.
A study on a series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives reported that one of the most potent compounds, NM-14, exhibited in vivo antidiabetic activity that was comparable to that of metformin and glimepiride in animal models.[7] While the precise quantitative data from this comparison is not detailed in the available literature, the qualitative finding suggests a promising level of efficacy for this class of PTP1B inhibitors.
For metformin, its efficacy is well-documented. As an add-on to metformin, other classes of oral antidiabetic drugs have shown a mean reduction in HbA1c ranging from -0.49% to -0.75%.[8]
| Parameter | This compound Derivatives (e.g., NM-14) | Metformin |
| Primary Mechanism | PTP1B Inhibition[3] | Decreased Hepatic Gluconeogenesis, AMPK Activation[5][6] |
| Effect on Insulin Sensitivity | Increases insulin sensitivity by enhancing insulin receptor signaling[2] | Improves insulin sensitivity[5] |
| Reported In Vivo Efficacy | Comparable to metformin in animal models[7] | Well-established, often used as a benchmark |
| Hypoglycemia Risk | Potentially lower, as it enhances existing insulin signaling rather than causing insulin secretion[9] | Very low when used as monotherapy[6] |
Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparison, this section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Assay: PTP1B Inhibition Assay
This assay is fundamental for determining the inhibitory potential of this compound derivatives against their target enzyme.
Objective: To determine the IC50 value of a test compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., Tris-HCl buffer)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Suramin or Sodium Vanadate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 10 µL of each test compound dilution to the respective wells.[10][11]
-
Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/ml) to each well.[10][11]
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[10][11]
-
Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP substrate to each well.[10][11]
-
Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over 30 minutes at 37°C.[10] The product, p-nitrophenol, absorbs at this wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Figure 3: Workflow for the In Vitro PTP1B Inhibition Assay.
In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice
This is a widely used animal model to induce a state of hyperglycemia resembling Type 1 diabetes, suitable for testing the efficacy of antidiabetic compounds.[1] For modeling Type 2 diabetes, a high-fat diet is often combined with a low dose of STZ.
Objective: To evaluate the blood glucose-lowering effect of test compounds in a diabetic mouse model.
Materials:
-
Male C57BL/6J mice
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Test compounds (this compound derivative and metformin)
-
Vehicle control
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes:
-
Fast the mice for 4-6 hours.[3]
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).[3][5]
-
Provide the mice with 10% sucrose water for 48 hours post-injection to prevent hypoglycemia.[12]
-
After 72 hours, measure fasting blood glucose levels. Mice with blood glucose levels >250 mg/dL are considered diabetic and are used for the study.
-
-
Treatment:
-
Divide the diabetic mice into groups: vehicle control, metformin-treated, and this compound-treated.
-
Administer the respective treatments orally once daily for a specified period (e.g., 28 days).
-
-
Monitoring:
-
Monitor body weight and fasting blood glucose levels at regular intervals throughout the study.
-
In Vivo Assay: Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial experiment to assess how well the animals can clear a glucose load from their system, providing insights into insulin sensitivity and glucose metabolism.
Objective: To evaluate the effect of the test compounds on glucose tolerance.
Procedure:
-
At the end of the treatment period, fast the mice overnight (approximately 16 hours).[13]
-
Record the baseline fasting blood glucose level (t=0).
-
Administer the final dose of the respective treatments.
-
After a set time (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[13]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Figure 4: Workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion and Future Directions
This compound derivatives, as PTP1B inhibitors, represent a promising and targeted therapeutic strategy for T2D, with preclinical data suggesting an efficacy comparable to the established drug, metformin. Their mechanism of enhancing insulin signaling directly addresses the core defect of insulin resistance. Metformin, on the other hand, remains a vital therapeutic option due to its multifaceted mechanism of action and proven long-term safety and efficacy.
The future of antidiabetic therapy may lie in a more personalized approach, where the choice of drug is tailored to the specific pathophysiological profile of the patient. Further research, including head-to-head clinical trials, is imperative to quantitatively compare the efficacy and safety of these PTP1B inhibitors with metformin. Such studies will be crucial in defining the potential role of this compound derivatives in the clinical management of Type 2 Diabetes.
References
-
Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. (URL: [Link])
-
Discovery of novel PTP1B inhibitors with antihyperglycemic activity. (URL: [Link])
-
In vitro and in vivo anti-diabetic and anti-oxidant activities of methanolic leaf extracts of Ocimum canum. (URL: [Link])
-
Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. (URL: [Link])
-
The glucose tolerance test in mice: Sex, drugs and protocol. (URL: [Link])
-
The mechanisms of action of metformin. (URL: [Link])
-
Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. (URL: [Link])
-
PTP1B Inhibitors as Potential Target for Type II Diabetes. (URL: [Link])
-
The anti-diabetic effects of metformin are mediated by regulating long non-coding RNA. (URL: [Link])
-
Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. (URL: [Link])
-
"Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. (URL: [Link])
-
The glucose tolerance test in mice: Sex, drugs and protocol. (URL: [Link])
-
Diverse Applications of the Anti-Diabetic Drug Metformin in Treating Human Disease. (URL: [Link])
-
(PDF) PTP1B Inhibitors as Potential Target for Type II Diabetes. (URL: [Link])
-
Comparison of Oral Antidiabetic Drugs as Add-On Treatments in Patients with Type 2 Diabetes Uncontrolled on Metformin: A Network Meta-Analysis. (URL: [Link])
-
Oral Glucose Tolerance Test. (URL: [Link])
-
Mechanism of Action Pharmacokinetics. (URL: [Link])
-
Assessment of Antidiabetic Activity of the Shikonin by Allosteric Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) Using State of Art: An In Silico and In Vitro Tactics. (URL: [Link])
-
PTP1B Inhibitor Assay Screening Services. (URL: [Link])
-
Guidelines on Use of Streptozotocin in Rodents. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. diacomp.org [diacomp.org]
- 4. researchgate.net [researchgate.net]
- 5. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Oral Antidiabetic Drugs as Add-On Treatments in Patients with Type 2 Diabetes Uncontrolled on Metformin: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Antidiabetic Activity of the Shikonin by Allosteric Inhibition of Protein-Tyrosine Phosphatase 1B (PTP1B) Using State of Art: An In Silico and In Vitro Tactics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. mmpc.org [mmpc.org]
A Head-to-Head Comparison of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide Analogs in Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular analogs is paramount to optimizing therapeutic efficacy and pharmacokinetic profiles. The scaffold N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has emerged as a promising template for the development of novel therapeutic agents, largely owing to the tetrazole moiety's role as a bioisosteric replacement for carboxylic acids, which can enhance metabolic stability and cell permeability.[1][2] This guide provides a detailed head-to-head comparison of various analogs derived from this core structure, synthesizing data from recent studies to offer researchers and drug development professionals a comprehensive overview of their performance, underpinned by experimental data.
The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, imparts unique physicochemical properties to a molecule, including increased acidity and the capacity for hydrogen bonding, which are critical for target engagement.[3][4] The exploration of this compound analogs has spanned multiple therapeutic areas, from metabolic disorders to oncology, underscoring the versatility of this chemical scaffold.
Comparative Analysis of Biological Activity
The primary focus of analog development for this compound has been the modulation of its biological activity through substitutions on the acetamide and phenyl moieties. This section provides a comparative analysis of key analogs, with a focus on their potency, selectivity, and cellular effects.
Analogs as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
A significant area of investigation for these analogs has been in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, making it a prime target for the treatment of diabetes.[5]
A series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives have been synthesized and evaluated for their PTP1B inhibitory activity.[6] Among these, two lead compounds, NM-03 and NM-14 , have demonstrated significant potential.
-
NM-03 , identified as N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide, exhibited a potent inhibitory activity with an IC50 value of 4.48 µM.[6]
-
NM-14 , a 5-Cl substituted benzothiazole analogue, showed even greater potency with an IC50 of 1.88 µM against PTP1B.[5][6]
The in vivo efficacy of these compounds further underscores their therapeutic promise. NM-14, for instance, demonstrated antidiabetic activity in animal models that was comparable to established drugs like metformin and glimepiride.[5][6] Another study highlighted two analogs, 60a and 60b , which also showed good inhibitory activity against PTP1B.[7] Compound 60b was noted for its comparable antidiabetic efficacy to standard drugs in in vivo models.[6]
Table 1: Comparative in vitro PTP1B Inhibitory Activity
| Compound | Key Structural Feature | IC50 (µM) | Reference |
| NM-03 | Benzo[d]oxazol-2-ylthio | 4.48 | [6] |
| NM-14 | 5-Cl substituted benzothiazole | 1.88 | [5][6] |
| Suramin (Reference) | - | ≥ 10 | [5][6] |
The superior performance of NM-14 can be attributed to the electronic and steric properties of the 5-chloro-substituted benzothiazole moiety, which likely enhances binding affinity within the active site of PTP1B. Molecular docking studies have indicated that these active compounds form key interactions with amino acid residues in the catalytic site of the enzyme.[6][7]
Analogs with Anticancer Potential
In a different therapeutic vein, a series of bis-tetrazole acetamides, which can be considered structural analogs, have been synthesized and evaluated for their anticancer properties.[8] These compounds were screened for their ability to interact with key proteins involved in cancer progression, such as caspase-3, NF-κB, and p53.[8]
One of the standout compounds, 6d (2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamide), demonstrated potent interactions with TP53 and NF-KAPPA-B with binding energies of -11.8 kJ/mol and -10.9 kJ/mol, respectively.[8] Another analog, 6f (2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl) acetamide), exhibited a strong interaction with caspase-3, with a binding energy of -10.0 kJ/mol.[8]
Table 2: Comparative Molecular Docking Binding Energies (kJ/mol) of Anticancer Analogs
| Compound | Target Protein | Binding Energy (kJ/mol) | Reference |
| 6d | TP53 | -11.8 | [8] |
| 6d | NF-KAPPA-B | -10.9 | [8] |
| 6f | Caspase-3 | -10.0 | [8] |
These computational findings highlight the potential of these analogs as anticancer agents, warranting further in vitro and in vivo validation. The structure-activity relationship suggests that the substitution pattern on the N-phenyl ring plays a crucial role in determining the binding affinity to these cancer-related proteins.[8]
Structure-Activity Relationship (SAR) Insights
The collective data from these studies provide valuable insights into the structure-activity relationships of this compound analogs.
-
For PTP1B Inhibition: The nature of the heterocyclic system attached to the acetamide nitrogen is a key determinant of potency. The presence of a substituted benzothiazole (as in NM-14) appears to be more favorable than a benzoxazole (as in NM-03).
-
For Anticancer Activity: The electronic properties of the substituents on the terminal phenyl ring significantly influence the binding affinity to target proteins. Electron-withdrawing groups, such as nitro and chloro groups, seem to enhance the interaction with proteins like TP53, NF-κB, and caspase-3.[8]
Experimental Methodologies
To ensure the reproducibility and validity of the presented findings, this section details the key experimental protocols employed in the evaluation of these analogs.
Synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide Derivatives
The synthesis of these analogs typically follows a multi-step procedure. The general synthetic route is depicted in the workflow diagram below.
Caption: General synthetic workflow for this compound analogs.
Protocol for Step 1: Synthesis of 5-(3-aminophenyl)-1H-tetrazole
-
A mixture of 3-aminobenzonitrile, sodium azide, and ammonium chloride in dimethylformamide (DMF) is refluxed.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried to yield 5-(3-aminophenyl)-1H-tetrazole.
Protocol for Step 2: Synthesis of the Final Analog
-
To a solution of 5-(3-aminophenyl)-1H-tetrazole in a suitable solvent such as dichloromethane (DCM), pyridine is added.
-
The mixture is cooled in an ice bath, and the respective substituted acetyl chloride is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the final this compound analog.
In Vitro PTP1B Inhibition Assay
The inhibitory activity of the synthesized compounds against PTP1B is determined using a colorimetric assay.
Protocol:
-
The assay is performed in a 96-well plate.
-
Each well contains a buffer solution (e.g., HEPES buffer, pH 7.4) with EDTA and dithiothreitol (DTT).
-
Recombinant human PTP1B enzyme is added to each well.
-
The test compounds (analogs) at various concentrations are added to the wells and pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (pNPP).
-
The plate is incubated at 37°C.
-
The amount of p-nitrophenol produced is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion and Future Directions
The head-to-head comparison of this compound analogs reveals a versatile scaffold with significant therapeutic potential across different disease areas. The studies on PTP1B inhibitors have yielded potent lead compounds with promising in vivo antidiabetic activity.[5][6] Concurrently, computational studies on related bis-tetrazole acetamides suggest a promising avenue for the development of novel anticancer agents.[8]
The structure-activity relationship data gathered so far provides a solid foundation for the rational design of next-generation analogs. Future research should focus on:
-
Expanding the diversity of substituents on both the acetamide and phenyl moieties to further optimize potency and selectivity.
-
Comprehensive pharmacokinetic and toxicological profiling of the most promising lead compounds to assess their drug-like properties.
-
In vivo efficacy studies in relevant animal models to validate the therapeutic potential of the anticancer analogs.
By leveraging the insights from this comparative guide, researchers can accelerate the development of novel and effective therapeutics based on the this compound scaffold.
References
- Computational and theoretical chemistry of newly synthesized and characterized 2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides.
- Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation.
- Tetrazoles: Synthesis and Biological Activity. Bentham Science.
- Design, synthesis and biological evaluation of some tetrazole acetamide derivatives as novel non-carboxylic PTP1B inhibitors.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents.
- Biologically active compounds and drugs in the tetrazole series.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational and theoretical chemistry of newly synthesized and characterized 2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Enhancing the Reproducibility of In Vivo Results for N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical drug development, the reproducibility of in vivo data is the bedrock of confidence in a therapeutic candidate's potential. This guide offers a deep dive into the factors influencing the reproducibility of in vivo studies, using N-[3-(1H-tetrazol-1-yl)phenyl]acetamide as a central case study. While direct in vivo data for this specific compound is not extensively published, we will explore its synthesis, propose a robust framework for its in vivo evaluation, and compare it with its better-studied regioisomer, N-[3-(1H-tetrazol-5-yl)phenyl]acetamide, to illuminate the nuances of achieving consistent and reliable results.
The Critical Importance of Reproducibility in Preclinical Research
The "reproducibility crisis" in biomedical research is a well-documented challenge, with numerous studies highlighting the difficulty in replicating findings from preclinical animal research.[1][2] This lack of reproducibility not only wastes significant resources but also impedes the translation of promising scientific discoveries into effective clinical therapies.[1] For small molecules like this compound, factors ranging from the initial synthesis and purification to the intricacies of the in vivo experimental design can introduce variability that undermines the reliability of the results.[3][4]
This guide, therefore, is structured to provide not just a set of protocols, but a comprehensive understanding of the scientific rationale behind each step, empowering researchers to design and execute in vivo studies with the highest possible degree of reproducibility.
Synthesis and Characterization: The First Checkpoint for Reproducibility
The journey to reproducible in vivo data begins with the compound itself. The synthesis of this compound must be meticulously controlled to ensure the purity and identity of the final product. Even subtle variations in the synthetic route can lead to different impurity profiles, which can have significant and often unappreciated effects in biological systems.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 1-substituted tetrazoles and N-phenylacetamides.[5][6][7] The key steps involve the formation of the tetrazole ring followed by acylation of the aniline.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(3-Nitrophenyl)-1H-tetrazole
-
Diazotization: Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Azidation: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Stir vigorously for 1-2 hours, allowing the reaction to warm to room temperature. The product, 3-nitrophenyl azide, may precipitate and can be extracted with an organic solvent like ethyl acetate.
-
Cycloaddition: To the solution of 3-nitrophenyl azide, add triethyl orthoformate and a catalytic amount of acetic acid. Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain 1-(3-nitrophenyl)-1H-tetrazole.
Step 2: Synthesis of 3-(1H-Tetrazol-1-yl)aniline
-
Reduction: Dissolve 1-(3-nitrophenyl)-1H-tetrazole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% palladium on carbon.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Alternatively, the reduction can be carried out using a reducing agent like tin(II) chloride in concentrated hydrochloric acid.
-
Work-up: Filter the catalyst (if using Pd/C) and evaporate the solvent. If using SnCl2, neutralize the reaction mixture with a base (e.g., NaOH) and extract the product with an organic solvent. Purify the crude 3-(1H-tetrazol-1-yl)aniline by column chromatography.
Step 3: Synthesis of this compound
-
Acetylation: Dissolve 3-(1H-tetrazol-1-yl)aniline in a suitable solvent like dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or pyridine, to scavenge the acid byproduct.
-
Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final product by recrystallization or column chromatography to obtain this compound.
Critical Quality Control for Reproducibility
| Parameter | Method | Rationale for Reproducibility |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the correct chemical structure, including the position of the tetrazole substituent on the phenyl ring. |
| Purity | HPLC, LC-MS | Quantifies the percentage of the desired compound and detects any impurities that could have off-target effects. A purity of >98% is recommended. |
| Solubility | Kinetic and thermodynamic solubility assays | Determines the solubility in relevant formulation vehicles and physiological buffers, which is critical for consistent dosing and bioavailability. |
| Stability | Forced degradation studies (light, heat, pH) | Ensures the compound does not degrade during storage or in the formulation, which would lead to inaccurate dosing. |
In Vivo Evaluation: A Framework for Robust and Reproducible Studies
Given that derivatives of the regioisomeric N-[3-(1H-tetrazol-5-yl)phenyl]acetamide have shown activity as protein tyrosine phosphatase 1B (PTP1B) inhibitors, we will use this as a hypothetical therapeutic target for designing a reproducible in vivo study.[8][9] PTP1B is a negative regulator of insulin and leptin signaling, making its inhibition a potential strategy for treating type 2 diabetes and obesity.[10]
Animal Model Selection and Husbandry
The choice of animal model is a significant source of variability in in vivo research.[11][12] For metabolic studies, diet-induced obesity (DIO) in C57BL/6J mice is a commonly used and well-characterized model.[10]
Best Practices for Animal Model Reproducibility:
-
Source and Strain: Obtain animals from a reputable vendor and use a consistent inbred strain (e.g., C57BL/6J) to minimize genetic variability.[11]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before starting the experiment to reduce stress-related physiological changes.
-
Housing: Standardize housing conditions, including cage density, light-dark cycle, temperature, and humidity.
-
Diet: Use a defined and consistent high-fat diet for inducing obesity and a corresponding control diet. Ensure the diet composition is reported in detail.
Formulation and Dosing: A Common Pitfall
The formulation of a poorly soluble compound like this compound is a critical step where irreproducibility often arises.[13][14][15]
Recommended Formulation Strategy:
-
Solubility Enhancement: Given the likely poor aqueous solubility, a suspension or a solution with co-solvents and surfactants is a common approach. A vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water is a good starting point.
-
Formulation Preparation: Prepare the formulation fresh daily, if possible, to avoid degradation. If a batch is prepared for several days, its stability must be confirmed.
-
Dose Homogeneity: For suspensions, ensure the compound is uniformly suspended before each dose is drawn. This can be achieved by vortexing or stirring.
-
Route of Administration: Oral gavage is a common and reliable method for administering compounds to rodents. Ensure the gavage volume is appropriate for the animal's size.
Experimental Design and Conduct
A well-designed experiment is crucial for obtaining statistically significant and reproducible results.[16][17]
Caption: A robust workflow for an in vivo study of a PTP1B inhibitor.
Key Elements of a Reproducible Experimental Design:
| Element | Best Practice | Rationale |
| Randomization | Randomly assign animals to treatment groups. | Minimizes selection bias and ensures groups are comparable at the start of the study. |
| Blinding | Blind the experimenters to the treatment groups during dosing, data collection, and analysis. | Prevents unconscious bias from influencing the results. |
| Controls | Include a vehicle control group and a positive control group (a known PTP1B inhibitor). | The vehicle control accounts for any effects of the formulation, while the positive control validates the assay. |
| Sample Size | Perform a power analysis to determine the appropriate number of animals per group. | Ensures the study is sufficiently powered to detect a statistically significant effect if one exists. |
Endpoint Analysis
The choice and execution of endpoint analyses are final critical steps for ensuring reproducibility.
Primary Endpoints for a PTP1B Inhibitor Study:
-
Glucose Tolerance Test (GTT): Measures the ability of the animal to clear a glucose load.
-
Insulin Tolerance Test (ITT): Assesses insulin sensitivity.
Secondary Endpoints:
-
Body weight and composition
-
Food intake
-
Serum insulin and lipid levels
-
Tissue-specific analysis of insulin signaling pathways (e.g., phosphorylation of Akt in liver and muscle)
Protocol for Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[10]
Comparison with N-[3-(1H-tetrazol-5-yl)phenyl]acetamide Derivatives
The regioisomer, N-[3-(1H-tetrazol-5-yl)phenyl]acetamide, has been investigated for its PTP1B inhibitory activity.[8][9] Comparing the two isomers highlights key considerations for reproducibility.
| Feature | This compound | N-[3-(1H-tetrazol-5-yl)phenyl]acetamide | Implications for Reproducibility |
| Acidity | The 1-substituted tetrazole is not acidic. | The 5-substituted tetrazole is acidic (pKa similar to a carboxylic acid).[18] | The acidity of the 5-substituted isomer can affect its solubility, absorption, and potential for off-target effects, introducing different sources of variability compared to the non-acidic 1-substituted isomer. |
| Synthesis | Requires formation of the tetrazole ring on the aniline nitrogen. | Can be synthesized from a nitrile precursor via cycloaddition with an azide.[19] | The synthetic route can influence the impurity profile. Different impurities may have different biological activities, affecting the reproducibility of in vivo results. |
| Published Data | Limited | Some in vitro and in vivo data available as a PTP1B inhibitor.[8][9] | The availability of published data for the 5-substituted isomer provides a benchmark for developing and validating in vivo assays, which is lacking for the 1-substituted isomer. |
Conclusion: A Commitment to Rigor
Ensuring the reproducibility of in vivo results for a novel compound like this compound is a multifaceted endeavor that extends from the chemist's bench to the final statistical analysis. By meticulously controlling the synthesis and characterization of the compound, thoughtfully designing and executing in vivo experiments with appropriate controls and blinding, and transparently reporting all methodological details, researchers can significantly enhance the reliability and impact of their findings. This commitment to scientific rigor is not merely a procedural formality but a fundamental prerequisite for the successful translation of preclinical research into meaningful advancements in human health.
References
-
Maheshwari, M., et al. (2018). Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Bioorganic Chemistry, 81, 74-85. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of some N-(3-(1 H -tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. Available from: [Link]
-
PubMed. (2019). Design, Synthesis and Biological Evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide Derivatives as Novel Xanthine Oxidase Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. Available from: [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Available from: [Link]
-
National Institutes of Health. (n.d.). Animal models are essential to biological research: issues and perspectives. Available from: [Link]
-
Bioaccess. (n.d.). 4 Best Practices for Successful Invivo Tests in Clinical Research. Available from: [Link]
-
National Institutes of Health. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]
-
National Institutes of Health. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. Available from: [Link]
-
Pharmaceutical Methods. (n.d.). Biological Potentials of Substituted Tetrazole Compounds. Available from: [Link]
-
MDPI. (n.d.). The Importance of Animal Models in Biomedical Research: Current Insights and Applications. Available from: [Link]
-
Trilogy Writing & Consulting. (n.d.). The reproducibility crisis in preclinical research - lessons to learn from clinical research. Available from: [Link]
-
National Institutes of Health. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
-
National Institutes of Health. (n.d.). Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. Available from: [Link]
-
Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Available from: [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Available from: [Link]
-
Frontiers. (n.d.). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Available from: [Link]
-
Oxford Academic. (2019). Reproducibility and Rigor in Animal-Based Research. Available from: [Link]
-
ichorbio. (2022). Enhancing Data Management in In Vivo Research: Best Practices. Available from: [Link]
-
Patsnap. (2025). What PTP1B inhibitors are in clinical trials currently?. Available from: [Link]
-
ScienceDirect. (2025). In vivo analysis techniques for antibody drug: Recent advances and methodological insights. Available from: [Link]
-
MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. Available from: [Link]
-
EurekAlert!. (2016). Five ways to tackle the reproducibility crisis in biomedical research. Available from: [Link]
-
SciSpace. (n.d.). New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-mediated efficient synthesis. Available from: [Link]
-
National Institutes of Health. (n.d.). Paving the way for small-molecule drug discovery. Available from: [Link]
-
PLOS. (2018). Reproducibility of preclinical animal research improves with heterogeneity of study samples. Available from: [Link]
-
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Available from: [Link]
-
YouTube. (2020). Case Study: Bioanalytical Approaches to Mitigate Issues during a BE Inspection. Available from: [Link]
-
National Institutes of Health. (n.d.). Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity. Available from: [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
Project MUSE. (2022). The Problem of Irreproducible Bioscience Research. Available from: [Link]
-
National Institutes of Health. (n.d.). Bioethical, Reproducibility, and Translational Challenges of Animal Models. Available from: [Link]
-
Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Available from: [Link]
-
Cure. (n.d.). Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Available from: [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
Sources
- 1. trilogywriting.com [trilogywriting.com]
- 2. wewillcure.com [wewillcure.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Project MUSE -- Verification required! [muse.jhu.edu]
- 5. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Animal models are essential to biological research: issues and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 4 Best Practices for Successful Invivo Tests in Clinical Research [bioaccessla.com]
- 18. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thieme-connect.com [thieme-connect.com]
Benchmarking N-[3-(1H-tetrazol-1-yl)phenyl]acetamide against approved diabetes drugs
An In-Depth Guide to Benchmarking N-[3-(1H-tetrazol-1-yl)phenyl]acetamide Against Approved Antidiabetic Agents
Authored For: Drug Discovery & Development Professionals By: A Senior Application Scientist
Introduction: The Quest for Novel Antidiabetic Therapeutics
The landscape of type 2 diabetes (T2D) management is continually evolving, driven by the need for therapies with improved glycemic control, favorable side effect profiles, and potential cardiovascular or renal benefits. While established drug classes such as biguanides, sulfonylureas, SGLT2 inhibitors, and incretin-based therapies form the bedrock of current treatment paradigms, the search for novel mechanisms of action remains a critical frontier in pharmaceutical research.
This guide outlines a comprehensive, multi-stage research program for the systematic evaluation of this compound, a novel chemical entity, against a panel of clinically approved antidiabetic drugs. As no public data currently exists regarding the bioactivity of this compound in the context of diabetes, this document serves as a rigorous methodological framework for its initial characterization and benchmarking. We will detail the requisite in vitro and in vivo studies, establish key performance indicators (KPIs), and provide the scientific rationale for each experimental choice, ensuring a robust and unbiased assessment of its therapeutic potential.
Part 1: Establishing the Benchmark - A Review of Incumbent Mechanisms
A thorough benchmarking study requires a deep understanding of the existing therapeutic landscape. The selected comparator drugs should represent diverse and well-characterized mechanisms of action.
Table 1: Overview of Selected Approved Antidiabetic Agents for Benchmarking
| Drug Class | Representative Drug | Primary Mechanism of Action | Key Cellular/Systemic Effects |
| Biguanides | Metformin | Inhibition of mitochondrial complex I, activation of AMP-activated protein kinase (AMPK). | Decreases hepatic gluconeogenesis, increases peripheral glucose uptake, improves insulin sensitivity. |
| GLP-1 Receptor Agonists | Semaglutide | Binds to and activates the Glucagon-Like Peptide-1 (GLP-1) receptor. | Potentiates glucose-dependent insulin secretion, suppresses glucagon secretion, delays gastric emptying, promotes satiety. |
| SGLT2 Inhibitors | Empagliflozin | Inhibits the Sodium-Glucose Co-transporter 2 (SGLT2) in the renal proximal tubules. | Reduces renal glucose reabsorption, leading to increased urinary glucose excretion. |
| DPP-4 Inhibitors | Sitagliptin | Inhibits the Dipeptidyl Peptidase-4 (DPP-4) enzyme. | Prevents the degradation of endogenous incretin hormones (GLP-1 and GIP), thereby increasing their bioavailability. |
| Thiazolidinediones (TZDs) | Pioglitazone | Activates the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). | Increases insulin sensitivity in adipose tissue, muscle, and liver by modulating the transcription of genes involved in glucose and lipid metabolism. |
The diverse mechanisms of these agents provide a robust framework for comparison. A novel agent could potentially offer an advantage by acting on a new target, or by modulating a known pathway with greater selectivity or potency.
Part 2: A Phased Experimental Program for a Novel Compound
We propose a phased approach, beginning with broad, high-throughput in vitro screens to identify a potential mechanism of action, followed by more complex cell-based assays, and culminating in in vivo efficacy studies in established animal models of T2D.
Phase 1: Target Identification and In Vitro Mechanistic Elucidation
The primary objective of this phase is to determine if and how this compound modulates key pathways in glucose homeostasis.
Caption: Phase 1 workflow for target deconvolution and MoA hypothesis generation.
This protocol aims to determine if the test compound activates AMPK, a central regulator of cellular energy metabolism and the primary target of metformin.
-
Cell Culture: Culture L6 rat myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in serum-free DMEM to achieve final concentrations ranging from 1 nM to 100 µM. Include metformin (2 mM) as a positive control and a DMSO vehicle as a negative control.
-
Treatment: Starve differentiated L6 myotubes in serum-free DMEM for 4 hours. Replace the medium with the prepared compound dilutions and controls. Incubate for 1 hour at 37°C.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensity using densitometry software.
-
Data Analysis: Normalize the phospho-AMPKα signal to the total AMPKα signal. Plot the fold-change relative to the vehicle control against compound concentration to determine the EC50 value.
Phase 2: In Vivo Efficacy and Pharmacodynamic Assessment
Assuming a promising in vitro profile is identified, the next logical step is to assess the compound's efficacy in a relevant animal model of type 2 diabetes. The db/db mouse, which has a mutation in the leptin receptor gene, is a widely used model of obesity-induced T2D.
Caption: Workflow for a 28-day chronic efficacy study in a diabetic mouse model.
The OGTT is a critical experiment to assess how well the compound improves glucose disposal in response to a glucose challenge.
-
Animal Preparation: Fast the mice for 6 hours (with free access to water) on the day of the test (e.g., day 26 of the study).
-
Baseline Glucose: Collect a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.
-
Glucose Challenge: Administer a 2 g/kg solution of D-glucose via oral gavage.
-
Time-Course Measurement: Collect subsequent blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose at each time point.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in AUC compared to the vehicle control indicates improved glucose tolerance.
Phase 3: Benchmarking Against Approved Drugs
The data generated from Phases 1 and 2 will allow for a direct, quantitative comparison against the selected approved drugs, which must be run in parallel in the same assays for a valid head-to-head comparison.
| Parameter | This compound | Metformin | Semaglutide | Empagliflozin | Sitagliptin |
| Primary Target | To Be Determined | AMPK | GLP-1R | SGLT2 | DPP-4 |
| Target-based IC50/EC50 (nM) | TBD | N/A (indirect) | ~1-5 | ~1-3 | ~15-20 |
| AMPK Activation EC50 (µM) | TBD | ~1000-2000 | Inactive | Inactive | Inactive |
| Glucose Uptake (L6 cells) EC50 (µM) | TBD | ~500 | TBD | Inactive | Inactive |
| In Vitro Cytotoxicity CC50 (HepG2, µM) | TBD | >10,000 | >100 | >100 | >100 |
| Parameter (at 30 mg/kg, PO, QD) | This compound | Metformin (250 mg/kg) | Semaglutide (0.03 mg/kg, SC) | Empagliflozin (10 mg/kg) |
| Change in Fasting Blood Glucose (%) | TBD | ~ -25% | ~ -40% | ~ -30% |
| Change in HbA1c (%) | TBD | ~ -1.5% | ~ -2.5% | ~ -2.0% |
| OGTT AUC Reduction (%) | TBD | ~ -30% | ~ -50% | ~ -40% |
| Effect on Body Weight (%) | TBD | Neutral | ~ -10% | ~ -5% |
| Adverse Events Noted | TBD | GI distress (transient) | Reduced food intake | Polyuria |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial evaluation of this compound as a potential antidiabetic agent. By systematically progressing from broad in vitro screening to targeted in vivo efficacy studies, and by running clinically relevant comparator drugs in parallel, this program will generate a comprehensive data package.
The results of this benchmarking study will unequivocally position the novel compound within the current therapeutic landscape. A favorable outcome—such as a novel mechanism of action, superior potency, or an improved safety profile—would provide a strong rationale for advancing the compound into formal preclinical development, including IND-enabling toxicology studies and formulation development. Conversely, a lack of efficacy or an unfavorable safety profile would allow for an early, data-driven decision to terminate the program, thereby conserving valuable resources. This structured approach is fundamental to efficient and successful drug discovery.
References
-
Rena, G., Hardie, D.G., Pearson, E.R. The mechanisms of action of metformin. Diabetologia. [Link]
-
He, L., Wondisford, F.E. Metformin action: concentrations matter. Cell Metabolism. [Link]
-
Mahapatra, M.K., Karuppasamy, M., Sankar, P. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes. Pharmacy and Therapeutics. [Link]
-
Scheen, A.J. SGLT2 inhibitors: a review of their properties, efficacy, and safety. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Deacon, C.F., Holst, J.J. Dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes: comparison, efficacy and safety. Expert Opinion on Pharmacotherapy. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
This document provides essential procedural guidance for the safe and compliant disposal of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide. As a compound utilized in research and drug development, understanding its chemical nature is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide synthesizes regulatory standards with practical, field-proven insights to deliver a self-validating system for waste management.
Hazard Profile and Chemical Rationale
This compound is a complex organic molecule. Its disposal procedure is dictated by the potential hazards associated with its structure.
-
Tetrazole Ring: The defining feature is the tetrazole ring, a five-membered heterocycle with four nitrogen atoms. Compounds with a high nitrogen content, like tetrazoles, are known as "energy-rich" materials. They can be thermally unstable and may decompose explosively when heated, or subjected to shock or friction.[1][2] Therefore, the primary hazard is its potential explosiveness, classifying it as a reactive and potentially flammable solid.[1][2][3]
-
Phenylacetamide Moiety: The phenylacetamide portion of the molecule suggests other potential hazards. Phenylacetamide and its derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[3][4][5][6] Long-term exposure to similar compounds may lead to systemic health effects.[3]
Based on this structural analysis, this compound must be treated as a hazardous chemical waste . Its disposal must adhere strictly to local, state, and federal regulations.
Summary of Potential Hazards and Required PPE
| Hazard Class | Potential Manifestation | Rationale | Required Personal Protective Equipment (PPE) |
| Reactive/Explosive | Rapid decomposition or explosion upon heating, shock, or friction.[1][2] | High nitrogen content in the tetrazole ring. | Standard laboratory PPE plus face shield when handling larger quantities or heating is possible. |
| Acute Toxicity (Oral) | Harmful or fatal if swallowed.[3][7] | General toxicity of acetamide derivatives. | Nitrile gloves, lab coat. Avoid ingestion.[8][9] |
| Irritant | Causes irritation to skin, eyes, and respiratory system.[3][4][6] | Common property of functionalized aromatic compounds. | Chemical safety goggles, nitrile gloves, lab coat. Handle in a well-ventilated area or chemical fume hood.[4][10] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life.[7][8] | Discharge into the environment must be avoided.[5][11][12] | Follow all containment and disposal procedures to prevent environmental release. |
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of this compound falls under the jurisdiction of several regulatory bodies. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the principal federal law governing the disposal of solid and hazardous waste.[13] As a reactive and potentially toxic chemical, this compound waste must be managed according to RCRA guidelines for hazardous waste generators.[14][15] This includes proper identification, counting, accumulation, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for laboratories.[16] The CHP must include specific standard operating procedures (SOPs) for the safe handling and disposal of hazardous chemicals, including provisions for waste removal and decontamination.[16] All personnel handling this compound must be trained on these procedures and be aware of the associated hazards.[17]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to its final disposition.
Step 1: Waste Segregation and Collection at the Source
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical (e.g., amber glass or a suitable plastic) and have a secure, tight-fitting lid.[5][11][18]
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: this compound. The potential hazards (e.g., "Reactive," "Toxic") should also be clearly marked.[19]
-
Segregation: Crucially, do not mix this waste with other chemical waste streams. Specifically avoid mixing with:
-
Collection: Collect all waste, including the pure compound, contaminated materials (e.g., weigh paper, gloves, paper towels), and any solvent used for cleaning glassware, in the designated container. Keep the container closed at all times except when adding waste.[15]
Step 2: Temporary Storage in the Laboratory
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[18] This area should be close to the point of generation and under the direct control of laboratory personnel.[18]
-
Secondary Containment: Place the primary waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Ventilation: The storage area must be well-ventilated.[4]
Step 3: Transfer to a Central Accumulation Area (CAA)
-
Once the container is full, or before the regulatory accumulation time limit is reached (typically 90 days for large quantity generators), it must be safely transported to your institution's central hazardous waste storage area.[18]
-
Ensure all labeling is correct and the container is securely sealed before transport.
Step 4: Final Disposal by a Licensed Facility
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[15][19]
-
Incineration: The recommended disposal method for this type of compound is high-temperature incineration in a licensed facility equipped with flue gas scrubbing.[3][5][11][12][20] This process ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products.[19]
-
Landfill is Prohibited: Due to its reactivity and potential toxicity, direct landfilling of this chemical is not a permissible disposal option.[3][20]
Emergency Procedures: Spill and Exposure Management
-
Spill Cleanup:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE (gloves, goggles, lab coat, and if necessary, respiratory protection), contain the spill.
-
For a solid spill, carefully sweep up the material and place it into the designated hazardous waste container.[4][8] Avoid creating dust.[10]
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Ventilate the area after cleanup is complete.[10]
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6][8] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][8][10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5][10]
-
In all cases of exposure, seek immediate medical attention.[4]
-
Chemical Waste Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for handling chemical waste in a laboratory setting, ensuring safety and compliance.
Sources
- 1. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. osha.gov [osha.gov]
- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 19. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 20. biofinechemical.com [biofinechemical.com]
A Comprehensive Guide to Personal Protective Equipment for Handling N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
This document provides essential safety protocols and logistical guidance for the handling and disposal of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide. As a compound featuring both an acetamide group and a tetrazole ring, it necessitates a cautious approach, drawing upon the known hazards of both functionalities. This guide is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Understanding the Risks: A Structural Perspective
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative safety strategy is imperative. This involves assessing the potential hazards associated with its core chemical motifs: the acetamide group and the tetrazole ring.
-
Acetamide Moiety: Acetamide itself is a suspected carcinogen[1][2][3]. Therefore, minimizing exposure through inhalation, ingestion, and skin contact is a primary concern.
-
Tetrazole Moiety: Tetrazole-containing compounds can be energetic and may pose an explosion risk, particularly with heating[4]. They are also often associated with skin, eye, and respiratory irritation[4][5].
Given these potential risks, a comprehensive personal protective equipment (PPE) plan is not merely a recommendation but a critical component of safe laboratory practice.
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to provide robust protection against the potential hazards of this compound. The following table summarizes the required PPE for various laboratory operations.
| Protection Type | Specific Requirement | Standard/Comment |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Goggles must be worn at all times. A face shield should be worn over goggles, especially when handling powders or solutions, to protect against splashes and potential energetic events.[5][6] |
| Skin Protection | Flame-resistant, knee-length lab coat and chemical-resistant gloves. | A flame-resistant lab coat is crucial due to the potential energetic nature of tetrazole compounds. Nitrile gloves are a suitable initial choice, but their compatibility should be verified for the specific solvents in use.[6] Always inspect gloves for any signs of degradation before use. |
| Respiratory Protection | Required if dust is generated or if working outside of a certified chemical fume hood. | An N95 or higher-rated respirator should be used to prevent inhalation of fine powders. For larger quantities or when there is a risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary. |
| Additional Protection | Blast shield. | All experiments involving this compound, particularly those involving heating or reactions at scale, should be conducted behind a certified blast shield.[6] |
Operational Plan: Handling, Storage, and Disposal
Safe handling and disposal are paramount to a comprehensive safety strategy. The following procedural steps must be strictly adhered to.
Handling Protocol
-
Work Area Preparation: All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8] The work area should be clean and free of clutter.
-
Donning PPE: Before handling the compound, don the required PPE in the following order: lab coat, respirator (if necessary), safety goggles, face shield, and finally, gloves.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood and on a disposable weigh paper to contain any spills. Use spark-resistant spatulas and tools.
-
In Solution: When working with the compound in solution, be mindful of the solvent's volatility and flammability. Always keep containers tightly sealed when not in use.
-
Heating: Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, including a blast shield. Many tetrazole compounds are known to be energetic.[4]
-
Doffing PPE: After handling is complete, remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first, followed by the face shield, goggles, lab coat, and respirator. Wash hands thoroughly with soap and water after removing all PPE.[3][5][7]
Storage
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][9] It should be kept in a tightly sealed, clearly labeled container. Avoid storing it with strong oxidizing agents.[7][10]
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated weigh papers and gloves, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4][11] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Visualizing the Workflow
The following diagram illustrates the decision-making process and workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[5][7][9][10] Seek medical attention if irritation develops.[5][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7][9][10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7][11] Seek immediate medical attention.[7][11]
-
Spill: Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.[12] For large spills, contact your institution's EHS department immediately.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- New England Biolabs, Inc. (2023, December 13). Safety Data Sheet for Acetamide Solution (100X) (B9018).
- AK Scientific, Inc. Safety Data Sheet: (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole.
- Flinn Scientific. (2019, February 25). Safety Data Sheet (SDS) Acetamide.
- Carl ROTH. Safety Data Sheet: N,N-Dimethylaceetamide (DMA).
- Fisher Scientific. (2025, May 1). Safety Data Sheet: 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-.
- Fisher Scientific. (2023, August 23). Safety Data Sheet: N1-(3-Acetyl-4-hydroxyphenyl)acetamide.
- Fisher Scientific. Safety Data Sheet: Acetamide.
- PENTA. (2023, March 30). Acetamide - Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2025, April 24). Safety Data Sheet: (S)-(–)-5-(2-Pyrrolidinyl)-1H-tetrazole.
- Santa Cruz Biotechnology. Material Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet: N1-(3-Hydroxy-4-propylphenyl)acetamide.
- BenchChem. (2025). Personal protective equipment for handling N-(2H-tetrazol-5-yl)-2H-tetrazol-5-amine.
- Sigma-Aldrich. (2025, September 13). Safety Data Sheet: N,N-Dimethylacetamide.
- Bio-Fine. 1-H-TETRAZOLE Safety Data Sheet.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Sigma-Aldrich. (2025, October 7). Safety Data Sheet: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
Sources
- 1. neb.com [neb.com]
- 2. fishersci.com [fishersci.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.se [fishersci.se]
- 12. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
